molecular formula C18H39O7P B1683230 Tris(2-butoxyethyl) phosphate CAS No. 78-51-3

Tris(2-butoxyethyl) phosphate

Cat. No.: B1683230
CAS No.: 78-51-3
M. Wt: 398.5 g/mol
InChI Key: WTLBZVNBAKMVDP-UHFFFAOYSA-N
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Description

Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992)
Tris(2-butoxyethyl) phosphate is a trialkyl phosphate in which the alkyl group specified is 2-butoxyethyl. It has a role as an environmental contaminant and a flame retardant.

Properties

IUPAC Name

tris(2-butoxyethyl) phosphate
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InChI

InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3
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InChI Key

WTLBZVNBAKMVDP-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC
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Molecular Formula

C18H39O7P
Record name TRIBUTOXYETHYL PHOSPHATE
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DSSTOX Substance ID

DTXSID5021758
Record name Tris(2-butoxyethyl) phosphate
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Molecular Weight

398.5 g/mol
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Physical Description

Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992), Liquid, Slightly yellow liquid with a sweetish odor; [HSDB]
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Boiling Point

392 to 446 °F at 4 mmHg (NTP, 1992), BP: 215-228 °C at 4 mm Hg, BP: 200-230 °C at 4 mm Hg, BP: 255 °C at 10 mm Hg
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Flash Point

435 °F (NTP, 1992), >113 °C (>235 °F) (Closed cup)
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Solubility

Soluble (NTP, 1992), In water, 1,100 mg/L at 25 °C, SOL IN MINERAL OILS & MOST ORG LIQ, Insoluble or limited solubility in glycerol, glycols, certain amines; soluble in most organic liquids
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.02 g/cu cm at 20 °C
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Vapor Density

13.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.8 (Air = 1)
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Vapor Pressure

0.03 mmHg at 302 °F (NTP, 1992), 0.00000002 [mmHg], VP: 0.03 mm Hg at 150 °C, 1.2X10-6 mm Hg at 25 °C
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Color/Form

Liquid, Light-colored liquid, Slightly yellow, oily liquid

CAS No.

78-51-3
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Melting Point

-94 °F (NTP, 1992), -70 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Tris(2-butoxyethyl) phosphate (TBEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer. The information is presented to support research, development, and safety assessments of this compound.

Chemical Identity

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate ester. It is a colorless to pale yellow, viscous liquid.[1][2]

IdentifierValue
IUPAC Name This compound
Synonyms TBEP, Tributoxyethyl phosphate, Phosflex T-bep
CAS Number 78-51-3
EC Number 201-122-9
Molecular Formula C18H39O7P
Molecular Weight 398.47 g/mol [3]
SMILES CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC

Physicochemical Properties

The following tables summarize the key physicochemical properties of TBEP. These values have been compiled from various chemical data sources.

Table 1: General Physicochemical Data

PropertyValueSource
Appearance Clear colorless to very slightly yellow liquid[1][3][4]
Melting Point -70 °C[1][3][4]
Boiling Point 215-228 °C at 4 mmHg[1][3][5]
Flash Point >230 °F (>110 °C)[1][6]
Density 1.006 g/mL at 25 °C[1][3][7]
Refractive Index n20/D 1.438[1][6][7]

Table 2: Environmental Fate and Transport Properties

PropertyValueSource
Water Solubility 1.1 g/L at 25 °C[8]
Vapor Pressure 0.03 mmHg at 150 °C[1][6][7]
Vapor Density 13.7 (vs air)[1][6][7]
Octanol-Water Partition Coefficient (log Kow) 3.75[8]
Henry's Law Constant 1.2 x 10^-11 atm-cu m/mol at 25 °C (estimated)[8]

Table 3: Additional Properties

PropertyValueSource
Viscosity 12.2 cP at 20 °C[1]
Stability Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1][6]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like TBEP is guided by standardized protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

3.1. Determination of Water Solubility (OECD Guideline 105)

The water solubility of TBEP, being greater than 10⁻² g/L, is typically determined using the Flask Method .

  • Principle: A given amount of the substance is agitated in a specified volume of water at a constant temperature to achieve saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus:

    • Mechanical stirrer or shaker

    • Constant temperature bath (e.g., 25 °C ± 0.5 °C)

    • Glass flasks with stoppers

    • Centrifuge (if necessary for phase separation)

    • Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

  • Procedure:

    • An excess amount of TBEP is added to a flask containing a known volume of distilled water.

    • The flask is tightly stoppered and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, the mixture is allowed to stand to separate the phases. If an emulsion has formed, centrifugation is used to achieve clear separation.

    • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved substance is included.

    • The concentration of TBEP in the aqueous sample is quantified using a validated analytical method, such as HPLC or GC, with appropriate standards.

    • The experiment is repeated to ensure the results are consistent and represent the saturation solubility.

3.2. Determination of Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of a liquid like TBEP. The Static Method is a common approach.

  • Principle: The substance is introduced into a vacuum-tight system, and the pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.

  • Apparatus:

    • Vacuum-tight sample vessel with a pressure measuring device (manometer)

    • Constant temperature bath

    • Vacuum pump

  • Procedure:

    • A sample of degassed TBEP is introduced into the sample vessel.

    • The vessel is evacuated to remove air.

    • The sample vessel is then brought to the desired temperature in the constant temperature bath.

    • The system is allowed to reach equilibrium, at which point the vapor pressure is recorded from the manometer.

    • Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.

3.3. Determination of the Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The Shake Flask Method is a widely used technique for determining the octanol-water partition coefficient.

  • Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

  • Apparatus:

    • Separatory funnels or centrifuge tubes with stoppers

    • Mechanical shaker

    • Constant temperature bath or room

    • Centrifuge

    • Analytical instrumentation (e.g., HPLC, GC)

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of TBEP is dissolved in either n-octanol or water.

    • The two phases are placed in a separatory funnel in a defined volume ratio.

    • The funnel is shaken gently at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of TBEP in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

3.4. Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Principle: The mass of a known volume of the liquid is measured at a specific temperature.

  • Apparatus:

    • Pycnometer (a glass flask with a precise volume) or a digital density meter

    • Analytical balance

    • Constant temperature bath

  • Procedure (using a pycnometer):

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with TBEP and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The exterior of the pycnometer is cleaned and dried, and its mass is determined.

    • The density is calculated by dividing the mass of the TBEP by the known volume of the pycnometer.

3.5. Determination of Viscosity (ASTM D445)

The kinematic viscosity of TBEP can be measured using a glass capillary viscometer.

  • Principle: The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a known and closely controlled temperature.

  • Apparatus:

    • Calibrated glass capillary viscometer

    • Constant temperature bath

    • Timer

  • Procedure:

    • The viscometer is charged with the TBEP sample.

    • The viscometer is placed in the constant temperature bath until the sample reaches the test temperature.

    • The liquid is drawn up through the capillary to a point above the timing marks.

    • The time taken for the liquid to flow between two specified marks is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of water solubility using the Flask Method as described in OECD Guideline 105.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess TBEP to a known volume of distilled water in a flask prep2 Seal the flask prep1->prep2 equil1 Agitate the flask in a constant temperature bath (e.g., 25°C) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24-48h) equil1->equil2 sep1 Stop agitation and allow phases to separate equil2->sep1 sep2 Centrifuge if an emulsion is present sep1->sep2 analysis1 Carefully withdraw a sample of the aqueous phase sep2->analysis1 analysis2 Quantify TBEP concentration using a suitable analytical method (e.g., HPLC, GC) analysis1->analysis2 analysis3 Calculate the water solubility analysis2->analysis3

Caption: Workflow for determining water solubility by the Flask Method (OECD 105).

References

An In-depth Technical Guide to the Solubility of Tributoxyethyl Phosphate (TBEP) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributoxyethyl Phosphate (B84403) (TBEP), a compound widely utilized as a plasticizer, flame retardant, and defoaming agent. While qualitative descriptions of TBEP's solubility are abundant, this guide addresses the notable scarcity of publicly available quantitative data by presenting a detailed, state-of-the-art experimental protocol for its determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable and reproducible solubility data, which is crucial for applications in formulation, synthesis, and quality control.

Introduction to TBEP and its Solubility

Tributoxyethyl phosphate (CAS: 78-51-3) is a high-boiling, non-flammable, and viscous liquid.[1] Its molecular structure lends it to be soluble in a wide array of organic solvents, a property critical to its diverse applications.[1][2][3][4] Conversely, it has limited solubility in more polar substances like glycerol (B35011) and glycols.[1][3] While its water solubility is documented to be around 1.1 to 1.3 g/L at 20°C, specific quantitative data for its solubility in common organic solvents is not extensively reported in scientific literature.[1][5]

The principle of "like dissolves like" suggests that TBEP, with its significant nonpolar character due to the butyl and ethyl groups, will exhibit high solubility in nonpolar and moderately polar organic solvents. However, for precise applications such as drug formulation and chemical synthesis, experimentally determined quantitative data is indispensable.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of TBEP in a range of organic solvents is not available. Researchers are therefore encouraged to determine solubility experimentally for their specific solvent systems and conditions. The following table is provided as a template for documenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of TBEP in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Alcohols Methanole.g., 25e.g., HPLC-UV
Ethanole.g., 25e.g., HPLC-UV
Ketones Acetonee.g., 25e.g., GC-FID
Esters Ethyl Acetatee.g., 25e.g., GC-FID
Halogenated Alkanes Dichloromethanee.g., 25e.g., GC-FID
Aromatic Hydrocarbons Toluenee.g., 25e.g., HPLC-UV
Aliphatic Hydrocarbons n-Hexanee.g., 25e.g., GC-FID
Ethers Diethyl Ethere.g., 25e.g., GC-FID
Amides Dimethylformamide (DMF)e.g., 25e.g., HPLC-UV
Sulfoxides Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC-UV

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol is a generalized procedure that can be adapted for determining the solubility of TBEP in various organic solvents.

Principle

An excess amount of TBEP is added to a specific organic solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of TBEP in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • Tributoxyethyl Phosphate (TBEP), high purity

  • Organic solvents of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with Flame Ionization Detector (FID), or another suitable analytical instrument.

Methodology
  • Preparation: Add an excess amount of TBEP to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved TBEP at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to reach equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method.

Analytical Quantification

The concentration of TBEP in the saturated solvent can be determined by various analytical techniques. The choice of method will depend on the solvent and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying non-volatile, UV-active compounds like TBEP. A calibration curve should be prepared using standard solutions of TBEP of known concentrations in the solvent of interest.

  • Gas Chromatography (GC): For volatile solvents, GC with a Flame Ionization Detector (FID) is a suitable method. Similar to HPLC, a calibration curve with known standards is required for quantification.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) can provide higher selectivity and sensitivity, which is particularly useful for complex matrices or very low solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for determining the thermodynamic solubility of TBEP.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep Add excess TBEP to solvent in vial start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge to settle excess solid equilibrate->separate collect Filter supernatant separate->collect dilute Dilute sample collect->dilute quantify Quantify using HPLC/GC dilute->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

The following diagram illustrates a decision-making process for selecting an appropriate analytical method for quantification.

analytical_method_selection start Saturated TBEP Solution in Organic Solvent solvent_volatility Is the solvent volatile? start->solvent_volatility gc_path GC-FID or GC-MS solvent_volatility->gc_path Yes hplc_path HPLC-UV or LC-MS solvent_volatility->hplc_path No

Caption: Decision tree for analytical method selection.

References

Tris(2-butoxyethyl) phosphate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-butoxyethyl) Phosphate (B84403) (TBEP)

Introduction

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate ester widely utilized in various industrial applications. It serves as a multifunctional additive, primarily valued as a plasticizer, flame retardant, and defoaming agent.[1][2][3] TBEP is integral to the manufacturing of plastics, coatings, adhesives, textiles, and floor polishes, where it enhances flexibility, durability, and fire safety.[2][4][5] Its effectiveness as a leveling agent and coalescing solvent in acrylic-based polishes and paints is also a key attribute.[3][5]

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for TBEP. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the production of high-purity TBEP. The document outlines common industrial synthesis routes, detailed purification protocols, and methods for analytical assessment.

Synthesis of this compound (TBEP)

The industrial production of TBEP is predominantly achieved through the esterification of phosphorus oxychloride (POCl₃) with 2-butoxyethanol (B58217).[6][7] Variations of this core method, including neutralization and acid-binding approaches, have been developed to optimize yield and purity. An alternative, less common method involves the transesterification of triaryl phosphites.

Primary Synthesis Route: Reaction of Phosphorus Oxychloride with 2-Butoxyethanol

This method, often referred to as the "neutralization method," involves the direct reaction of phosphorus oxychloride with an excess of 2-butoxyethanol.[8][9] The reaction produces TBEP and hydrogen chloride (HCl) as a byproduct. Catalysts are often employed to enhance the reaction rate.

Reaction: POCl₃ + 3 CH₃(CH₂)₃OCH₂CH₂OH → (CH₃(CH₂)₃OCH₂CH₂O)₃PO + 3 HCl

Key aspects of this process include:

  • Reactant Ratio : An excess of 2-butoxyethanol is typically used to drive the reaction to completion.[9]

  • Catalysts : A combination of catalysts, such as titanium tetrachloride (TiCl₄) and phosphorus pentachloride (PCl₅), can be used.[8][9]

  • Temperature Control : The reaction is highly exothermic. Initial stages are conducted at low temperatures (e.g., 10-15°C) during the addition of POCl₃, followed by a gradual increase to 70-80°C to ensure the reaction completes.[8]

  • Byproduct Removal : The generated hydrogen chloride gas is typically removed under vacuum and can be absorbed in water to produce hydrochloric acid as a saleable byproduct.[8]

// Nodes POCl3 [label="Phosphorus Oxychloride\n(POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Butoxyethanol [label="2-Butoxyethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Esterification Reactor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Catalyst [label="Catalyst\n(e.g., TiCl₄, PCl₅)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_TBEP [label="Crude TBEP Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; HCl_Gas [label="Hydrogen Chloride (HCl)\nByproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges POCl3 -> Reactor; Butoxyethanol -> Reactor; Catalyst -> Reactor [style=dashed, label=" addition"]; Reactor -> Crude_TBEP [label=" Reaction at\n10-80°C"]; Reactor -> HCl_Gas [label=" Vacuum\nRemoval"]; }

Caption: Core synthesis pathway for this compound (TBEP).

Alternative Synthesis Route: Transesterification

A less common method involves the transesterification of a triaryl phosphite (B83602) (e.g., triphenyl phosphite) with 2-butoxyethanol in the presence of a basic catalyst like sodium hydride.[10] In this process, the aryl groups are displaced by 2-butoxyethyl groups. The resulting phenol (B47542) and excess 2-butoxyethanol are then removed via distillation to yield TBEP.[10] This method can produce high-purity TBEP with yields reported around 91%.[10]

Purification of this compound (TBEP)

Crude TBEP from the synthesis stage typically has a purity of 94-97% and contains impurities such as unreacted 2-butoxyethanol (2-4%), acidic byproducts like phosphoric acid di(butoxyethyl) ester (1-2%), and residual catalysts.[8] A multi-step purification process is required to achieve higher purity levels suitable for commercial applications.

The standard industrial purification workflow involves alkaline washing, extraction, and vacuum distillation.

// Nodes Start [label="Crude TBEP\n(from Synthesis)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkali_Wash [label="Alkaline Washing\n(Neutralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Multi-Stage\nCountercurrent Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distillation [label="Vacuum Steam\nDistillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Vacuum\nDehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Final Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High-Purity TBEP", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Aqueous Waste\n(Salts, Impurities)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Recovered\n2-Butoxyethanol", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Alkali_Wash; Alkali_Wash -> Extraction [label=" Removes acidic\nimpurities"]; Extraction -> Distillation; Distillation -> Dehydration [label=" Removes alcohol\n& water"]; Distillation -> Alcohol [color="#5F6368"]; Extraction -> Waste [color="#5F6368"]; Dehydration -> Filtration; Filtration -> End; }

Caption: General workflow for the purification of crude TBEP.

  • Alkaline Washing and Extraction : The crude TBEP is first washed with an alkaline solution, such as 4.5% sodium carbonate, to neutralize and remove acidic impurities.[8][11] This is often performed in a multi-stage countercurrent extraction tower where the crude TBEP and alkaline solution flow in opposite directions to maximize contact and removal efficiency. The tower temperature is typically controlled at 60-70°C.[8][11]

  • Vacuum Distillation : After washing, the organic layer is transferred to a distillation kettle. Vacuum steam distillation is employed to remove residual water and, critically, the excess 2-butoxyethanol.[8][11] This step is typically conducted at temperatures of 110-120°C and under a vacuum of -0.08 to -0.09 MPa.[11] Achieving high purity often requires distillation at higher temperatures (200-220°C) and very low pressures (<4 mmHg), which is an energy-intensive process.[8]

  • Dehydration and Filtration : Following the removal of volatile components, a final vacuum dehydration step is performed at temperatures up to 130°C to ensure the water content is minimal.[8][11] The purified TBEP is then cooled and filtered to remove any particulate matter, yielding the final product.[8]

Data Presentation

Table 1: Summary of TBEP Synthesis and Purification Data
ParameterTypical ValueImproved Process ValueReference
Synthesis
Crude TBEP Purity~95%-[8]
Typical Yield87-89%94.2%[8]
Main Impurities2-Butoxyethanol (2-4%), Di(butoxyethyl) phosphate (1-2%)<0.5% 2-Butoxyethanol[8]
Purification Conditions
Alkaline Wash Solution3-5% Sodium Carbonate or NaOH4.5% Sodium Carbonate[8][11]
Washing Temperature60-70°C60-70°C[8][11]
Distillation Temp.200-220°C (High Purity)110-120°C (Steam)[8][11]
Distillation Vacuum<4 mmHg (High Purity)-0.08 to -0.09 MPa (Steam)[8][11]
Final Product Purity94-97%>99% (with advanced purification)[8][11]

Experimental Protocols

Protocol 1: Industrial Synthesis of TBEP

This protocol is based on an improved esterification process designed to increase yield and purity.[8]

  • Reactor Charging : In a low-temperature esterification reactor, charge 700 kg of recovered 2-butoxyethanol, 700 kg of new 2-butoxyethanol, 8 kg of phosphorus pentachloride (PCl₅), and 1 kg of titanium tetrachloride (TiCl₄).

  • Phosphorus Oxychloride Addition : Maintain a vacuum pressure above -0.096 MPa. Circulate coolant to bring the reactor temperature to 10-15°C.

  • Gradually add 300 kg of phosphorus oxychloride (POCl₃) over a period of time, ensuring the temperature remains at 10-15°C.

  • Staged Heating :

    • After addition is complete, hold the temperature at 10-15°C for 3 hours.

    • Increase the temperature to 25-35°C and maintain for 3 hours.

    • Continue heating to 70-80°C and maintain for 5 hours. Maintain vacuum pressure above -0.096 MPa throughout.

  • Recovery of Excess Reactant : After the reaction is complete, perform vacuum distillation, gradually increasing the temperature to 140-150°C to recover excess 2-butoxyethanol.

  • Crude Product : Cool the resulting crude TBEP (approx. 780 kg with ~95% purity) to 70-80°C and transfer to a storage tank for purification.[8]

Protocol 2: Purification of Crude TBEP

This protocol details the purification of the crude TBEP obtained from Protocol 1.[8][11]

  • Alkaline Washing :

    • Prepare a 4.5% sodium carbonate solution.

    • Feed the crude TBEP from the bottom of a multi-stage countercurrent washing tower and the alkaline solution from the top. The mass ratio of crude TBEP to water to sodium carbonate should be approximately 3:1:0.045.[8]

    • Maintain the tower temperature at 60-70°C and ensure the pH of the aqueous outlet is ~8.[11]

  • Separation : Transfer the washed organic layer from the top of the tower to a separation tank to allow for stratification and removal of the aqueous saponification layer.

  • Vacuum Steam Distillation :

    • Transfer the washed organic material to a distillation kettle.

    • Increase the temperature to 110-120°C under a vacuum of -0.08 to -0.09 MPa.

    • Introduce steam into the bottom of the kettle for approximately 1 hour to aid in the removal of residual 2-butoxyethanol (target < 0.5%).[8][11]

  • Vacuum Dehydration : After steam distillation, continue heating under vacuum (at least -0.094 MPa) to a maximum temperature of 130°C to remove all residual water.[8][11]

  • Filtration and Packaging : Cool the final product to 60-70°C and pass it through a filter to obtain the purified TBEP.

Analytical Methods for Purity Assessment

Ensuring the purity of TBEP is critical for its application. A combination of analytical techniques is often employed for comprehensive quality control.

  • Gas Chromatography (GC) : GC, often coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), is a primary method for determining the purity of TBEP and quantifying volatile impurities like residual 2-butoxyethanol.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used for the identification and quantification of both the main component and trace-level impurities.[7][12]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate TBEP from non-volatile impurities and degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P-NMR is an excellent technique for studying phosphorus-containing compounds, providing structural confirmation and quantitative analysis without the need for expensive deuterated solvents in some cases.[14] ¹H-NMR is also used for purity assessment.[14]

// Nodes TBEP_Sample [label="Purified TBEP Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GC [label="Gas Chromatography (GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Nuclear Magnetic Resonance\n(NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Purity [label="Assay & Purity (%)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Volatile [label="Volatile Impurities\n(e.g., 2-Butoxyethanol)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonVolatile [label="Non-Volatile Impurities\n(e.g., Di-esters)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TBEP_Sample -> GC; TBEP_Sample -> HPLC; TBEP_Sample -> NMR;

GC -> Purity; GC -> Volatile; HPLC -> Purity; HPLC -> NonVolatile; NMR -> Structure; NMR -> Purity [label=" (qNMR)"]; }

Caption: Logic diagram for analytical purity assessment of TBEP.

References

Unveiling the Core Mechanism of Tris(2-butoxyethyl) Phosphate (TBEP) as a Polymeric Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a widely utilized organophosphate ester that functions as a high-performance plasticizer in a variety of polymeric matrices.[1][2] Its primary role is to enhance the flexibility, durability, and workability of materials such as polyvinyl chloride (PVC), nitrile rubber, and cellulose (B213188) acetate.[2] This technical guide delves into the fundamental mechanism of action by which TBEP imparts these plasticizing effects. The core of its function lies in its ability to interpenetrate polymer chains, thereby increasing the intermolecular spacing or "free volume." This disruption of polymer-polymer interactions leads to a significant reduction in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide will explore the theoretical underpinnings of this mechanism, supported by an overview of the experimental protocols used to quantify its effects, and present available data on its performance in various polymers.

Introduction

Plasticizers are essential additives in the polymer industry, transforming the inherent properties of rigid polymers to meet the demands of diverse applications. Tris(2-butoxyethyl) phosphate (CAS No. 78-51-3), commonly known as TBEP, is a multifunctional additive valued not only for its plasticizing capabilities but also for its flame retardant and defoaming properties.[2] As a plasticizer, TBEP is instrumental in modifying the mechanical properties of polymers, reducing their brittleness and increasing their elongation and flexibility.[1][2] Understanding the precise mechanism by which TBEP achieves these changes is critical for optimizing polymer formulations and developing novel materials with tailored characteristics.

The Core Mechanism of Plasticization by TBEP

The plasticizing effect of TBEP is primarily a physical phenomenon rooted in the principles of polymer physics. The fundamental mechanism can be broken down into the following key steps:

  • Interpenetration of Polymer Chains: TBEP molecules, being relatively small compared to the long polymer chains, diffuse into the polymer matrix and position themselves between the macromolecules.[1][2] This process is driven by favorable intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between the plasticizer and the polymer.

  • Increase in Free Volume: By lodging themselves between the polymer chains, TBEP molecules effectively push the chains further apart. This increases the "free volume," which is the unoccupied space between the polymer chains.[1][2]

  • Reduced Intermolecular Forces: The increased distance between polymer chains weakens the intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonds) that hold the chains together in a rigid structure.[1]

  • Enhanced Chain Mobility: With the reduction in intermolecular forces, the polymer chains gain greater mobility and can slide past one another more easily.[1][2]

  • Lowering of the Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which the amorphous regions of a polymer transition from a hard, glassy state to a soft, rubbery state. This transition is directly related to the onset of large-scale molecular motion of the polymer chains. By enhancing chain mobility, TBEP effectively lowers the energy barrier for this motion to occur, resulting in a decrease in the Tg.[1][2] A lower Tg means the polymer will exhibit flexible, rubbery properties at a lower temperature.

This entire process can be visualized as a molecular lubrication effect, where TBEP molecules act as a lubricant, allowing the otherwise entangled and restricted polymer chains to move more freely.

Quantitative Effects of TBEP on Polymer Properties

While the qualitative mechanism is well-understood, the quantitative impact of TBEP on polymer properties is highly dependent on the specific polymer, the concentration of TBEP, and the presence of other additives. The following tables summarize the general, expected trends based on the principles of plasticization, as specific quantitative data for TBEP from the searched literature was limited.

Table 1: Effect of TBEP Concentration on Thermal Properties of Polymers

PolymerTBEP ConcentrationGlass Transition Temperature (Tg)
General TrendIncreasingDecreasing[1][2]

Table 2: Effect of TBEP Concentration on Mechanical Properties of Polymers

PolymerTBEP ConcentrationTensile StrengthElongation at BreakYoung's Modulus
General TrendIncreasingDecreasing[1]Increasing[1]Decreasing

Experimental Protocols for Characterizing Plasticizer Effects

The efficacy of a plasticizer like TBEP is experimentally verified and quantified through a suite of analytical techniques that probe the thermal and mechanical properties of the plasticized polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Measurement

DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature.[3][4] The glass transition is observed as a step-like change in the heat capacity of the material.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of the TBEP-plasticized polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[5][6] An empty, sealed pan is used as a reference.[5]

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

  • Thermal Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature well above its expected Tg and melting point (if applicable).[3]

    • Cooling Scan: The sample is then cooled at a controlled rate back to a low temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.[3]

  • Data Analysis: The glass transition temperature (Tg) is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.[3]

Mechanical Testing for Tensile Properties

Tensile testing provides crucial information about the strength, stiffness, and ductility of a material. Standard test methods, such as those outlined by ASTM, are employed.

Experimental Protocol:

  • Specimen Preparation: Dog-bone shaped specimens of the TBEP-plasticized polymer are prepared according to standard dimensions (e.g., ASTM D638). This ensures consistency and comparability of results.

  • Tensile Testing Machine: A universal testing machine (UTM) equipped with grips suitable for holding the polymer specimens is used.

  • Test Procedure:

    • The dimensions (width and thickness) of the gauge section of the specimen are accurately measured.

    • The specimen is mounted securely in the grips of the UTM.

    • A constant rate of crosshead displacement (strain rate) is applied to the specimen until it fractures.

  • Data Acquisition and Analysis: The force applied and the resulting elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Fourier Transform Infrared (FTIR) Spectroscopy for Polymer-Plasticizer Interaction

FTIR spectroscopy is a powerful tool for investigating the molecular interactions between the polymer and the plasticizer.[7] Changes in the vibrational frequencies of specific functional groups can indicate the nature and strength of these interactions.

Experimental Protocol:

  • Sample Preparation: Thin films of the TBEP-plasticized polymer are typically prepared by solvent casting or hot pressing. For Attenuated Total Reflectance (ATR)-FTIR, a solid sample can be directly placed on the ATR crystal.[8]

  • FTIR Spectrometer: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

  • Data Acquisition: The spectrum is typically recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

  • Spectral Analysis: The positions and shapes of characteristic absorption bands of both the polymer and TBEP are analyzed. For example, shifts in the carbonyl (C=O) stretching frequency of a polyester-based polymer or changes in the P=O stretching frequency of TBEP can provide evidence of intermolecular interactions.[7]

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Plasticizer_Mechanism cluster_0 Initial Polymer State cluster_1 Plasticized Polymer State P1 Polymer Chains (Close Proximity) P2 Strong Intermolecular Forces P1->P2 S1 TBEP Molecules Interpenetrate P1->S1 Addition of TBEP P3 Low Chain Mobility P2->P3 P4 High Glass Transition Temperature (Tg) P3->P4 S2 Increased Free Volume S1->S2 S3 Weakened Intermolecular Forces S2->S3 S4 Enhanced Chain Mobility S3->S4 S5 Lower Glass Transition Temperature (Tg) S4->S5

Caption: Mechanism of TBEP as a plasticizer.

DSC_Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep load Load Sample and Reference into DSC prep->load heat1 First Heating Scan (Erase Thermal History) load->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan (Data Acquisition) cool->heat2 analyze Analyze Thermogram (Determine Tg) heat2->analyze end End analyze->end

Caption: Experimental workflow for DSC analysis.

Mechanical_Testing_Workflow start Start prep Prepare Dog-Bone Specimens (ASTM D638) start->prep mount Mount Specimen in UTM prep->mount test Apply Tensile Load at Constant Strain Rate mount->test record Record Force and Elongation Data test->record analyze Generate Stress-Strain Curve & Calculate Properties record->analyze end End analyze->end

Caption: Workflow for mechanical properties testing.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Tris(2-butoxyethyl) phosphate (TBEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a high-production volume organophosphate ester widely utilized as a flame retardant, plasticizer, and anti-foaming agent in a variety of industrial and consumer products. Its presence in materials such as plastics, resins, coatings, and floor polishes necessitates a thorough understanding of its thermal stability and degradation profile.[1] This is particularly critical in applications involving high-temperature processing or where the material may be subjected to heat during its lifecycle, as thermal decomposition can alter its properties and potentially lead to the release of harmful degradation products. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation pathways of TBEP, supported by experimental data and methodologies.

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for its safe handling, storage, and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal decomposition behavior of substances like TBEP.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for pure TBEP is not abundantly available in the public literature, studies on the co-pyrolysis of TBEP with biomass indicate that it undergoes decomposition at elevated temperatures.[2][3] The decomposition process is temperature-dependent, suggesting a multi-stage degradation.[2][3]

General knowledge of organophosphate esters suggests that alkyl phosphates, such as TBEP, tend to undergo decomposition at relatively low temperatures through the elimination of a phosphorus acid.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal endothermic events like melting or boiling, and exothermic events such as decomposition. Currently, specific DSC thermograms for the decomposition of pure TBEP are not readily found in published scientific literature.

Thermal Degradation Pathway

The thermal degradation of TBEP is understood to proceed through a multi-step process involving the cleavage of its ester bonds. While a definitive, experimentally verified pathway for the thermal degradation of pure TBEP is not extensively detailed in the literature, a proposed mechanism can be inferred from studies on similar organophosphate esters and the analysis of its pyrolysis in the presence of other materials.[2][3]

The primary degradation is likely initiated by the homolytic cleavage of the C-O bond in the butoxyethyl chain or the P-O bond. This is followed by a series of reactions including hydrogen abstraction, and the formation of smaller, more volatile compounds.

A study on the co-pyrolysis of TBEP with lignin (B12514952) using online TG-FTIR-MS suggests that TBEP decomposes through different temperature-dependent pathways, leading to the formation of phosphorus-containing radicals.[2][3]

Based on the degradation of similar alkyl phosphates, a likely degradation pathway for TBEP involves the formation of butene through the cleavage of the butoxy group. The butoxyethyl side chains are susceptible to decomposition, potentially leading to the formation of 2-butoxyethanol, butanol, and various smaller hydrocarbons. The central phosphate ester bond can also cleave, leading to the formation of phosphoric acid and its derivatives.

TBEP_Degradation_Pathway TBEP Tris(2-butoxyethyl) phosphate (TBEP) Intermediate1 Phosphorus-containing radicals TBEP->Intermediate1 Heat Intermediate2 Butoxyethyl radicals TBEP->Intermediate2 Heat Product3 Phosphoric acid derivatives Intermediate1->Product3 Product1 Butene Intermediate2->Product1 Product2 2-Butoxyethanol Intermediate2->Product2 Product4 Other volatile organic compounds Intermediate2->Product4

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of TBEP, detailed experimental protocols are necessary. The following sections outline standardized procedures for TGA and DSC analysis of liquid samples like TBEP.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed for determining the thermal stability and decomposition profile of liquid samples using a TGA instrument.

  • Sample Preparation:

    • Ensure the TBEP sample is homogeneous.

    • Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

  • Instrument Setup:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

      • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify the mass loss in different temperature ranges.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing prep1 Weigh 5-10 mg of TBEP prep2 Place in TGA crucible analysis1 Equilibrate at 30°C prep2->analysis1 analysis2 Heat at 10°C/min to 600°C analysis1->analysis2 analysis3 Record mass vs. temperature analysis2->analysis3 data1 Plot TGA curve analysis3->data1 data2 Determine T-onset data1->data2 data3 Calculate DTG data1->data3

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for identifying thermal transitions and measuring the heat of reaction associated with the decomposition of liquid samples.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the TBEP sample into a hermetically sealed DSC pan. Using a hermetic pan is crucial for liquid samples to prevent evaporation before decomposition.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 0 °C).

      • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to quantify the enthalpy change (ΔH) associated with each transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing prep1 Weigh 2-5 mg of TBEP prep2 Seal in hermetic pan analysis1 Equilibrate at 0°C prep2->analysis1 analysis2 Heat at 10°C/min to 400°C analysis1->analysis2 analysis3 Record heat flow vs. temperature analysis2->analysis3 data1 Plot DSC thermogram analysis3->data1 data2 Identify peaks data1->data2 data3 Calculate enthalpy data2->data3

Summary of Quantitative Data

Due to the limited availability of specific TGA and DSC data for pure TBEP in the reviewed literature, a comprehensive quantitative summary table cannot be provided at this time. Further experimental investigation is required to populate such a table with precise values for onset decomposition temperatures, peak decomposition temperatures, and enthalpy of decomposition.

Conclusion

This compound exhibits thermal instability at elevated temperatures. While a complete, experimentally verified thermal degradation pathway for the pure compound is not yet fully elucidated, it is understood to decompose through temperature-dependent pathways involving the formation of phosphorus-containing radicals and the cleavage of its butoxyethyl side chains. The provided experimental protocols for TGA and DSC analysis offer a standardized approach for researchers to further investigate the thermal properties of TBEP. The generation of precise quantitative data on its thermal stability is crucial for ensuring its safe application in various industrial processes and for a comprehensive understanding of its environmental fate and potential risks associated with its thermal degradation.

References

An In-depth Technical Guide on Tris(2-butoxyethyl) Phosphate (TBEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used organophosphate compound. TBEP finds applications across various industries as a plasticizer, flame retardant, and anti-foaming agent.

Chemical Structure and Identity

TBEP, with the chemical formula C18H39O7P, is a trialkyl phosphate ester.[1][2][3] Its structure consists of a central phosphate core bonded to three 2-butoxyethyl groups.[3][4] This molecular arrangement imparts both flexibility and flame-retardant properties to the materials it is incorporated into. The linear formula for TBEP is [CH3(CH2)3OCH2CH2O]3P(O).

Molecular Weight

The molecular weight of TBEP is consistently reported as approximately 398.47 g/mol or 398.48 g/mol .[1][2][3][5][6]

Physicochemical Properties

TBEP is a clear, colorless to slightly yellow, oily liquid with a mild, sweetish odor.[1][2][7][8] It exhibits low volatility and excellent thermal stability, making it suitable for high-temperature applications.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C18H39O7P[1]
Molecular Weight 398.47 g/mol [3][5][6]
CAS Number 78-51-3[1][5]
EC Number 201-122-9[1][5]
Appearance Colorless to pale yellow, oily liquid[1][7]
Melting Point -70 °C[5]
Boiling Point 215-228 °C at 4 mmHg[5]
Density 1.006 g/mL at 25 °C
Flash Point 223 °C[5]
Refractive Index 1.437-1.439[5]
Water Solubility Soluble[5]

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of TBEP are proprietary to manufacturers, a general synthetic route involves the reaction of phosphorus oxychloride with 2-butoxyethanol (B58217).[5]

General Synthesis of TBEP:

  • Reactants: Phosphorus oxychloride (POCl3) and 2-butoxyethanol (CH3(CH2)3OCH2CH2OH).

  • Reaction: The reaction is typically carried out under controlled temperature and pressure conditions. The stoichiometry is crucial to ensure the complete substitution of the chlorine atoms in phosphorus oxychloride with the 2-butoxyethanol groups.

  • Process: The synthesis involves the mixing of the reactants, a reflux period to drive the reaction to completion, followed by purification steps to remove byproducts and unreacted starting materials.[5] These purification steps may include washing, distillation, and filtration.

  • Safety: Phosphorus oxychloride is a highly toxic and corrosive chemical, requiring strict safety protocols and handling in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Analytical Quantification:

TBEP can be quantified in various environmental and biological matrices using liquid chromatography techniques, such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[2] This method offers high sensitivity and selectivity for the detection and quantification of TBEP.

Visualizations

Chemical Structure of TBEP

TBEP_Structure Chemical Structure of Tris(2-butoxyethyl) phosphate (TBEP) P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O_double O P->O_double C1_1 CH2 O1->C1_1 C2_1 CH2 O2->C2_1 C3_1 CH2 O3->C3_1 C1_2 CH2 C1_1->C1_2 O1_chain O C1_2->O1_chain C1_3 CH2 O1_chain->C1_3 C1_4 CH2 C1_3->C1_4 C1_5 CH2 C1_4->C1_5 C1_6 CH3 C1_5->C1_6 C2_2 CH2 C2_1->C2_2 O2_chain O C2_2->O2_chain C2_3 CH2 O2_chain->C2_3 C2_4 CH2 C2_3->C2_4 C2_5 CH2 C2_4->C2_5 C2_6 CH3 C2_5->C2_6 C3_2 CH2 C3_1->C3_2 O3_chain O C3_2->O3_chain C3_3 CH2 O3_chain->C3_3 C3_4 CH2 C3_3->C3_4 C3_5 CH2 C3_4->C3_5 C3_6 CH3 C3_5->C3_6

Caption: Molecular structure of this compound.

Synthesis Pathway of TBEP

TBEP_Synthesis General Synthesis Pathway of TBEP POCl3 Phosphorus Oxychloride (POCl3) TBEP This compound (TBEP) POCl3->TBEP Butoxyethanol 3x 2-Butoxyethanol Butoxyethanol->TBEP HCl 3x HCl TBEP->HCl byproduct

Caption: Simplified reaction for the synthesis of TBEP.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Tris(2-butoxyethyl) phosphate (TBEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer in a wide array of consumer and industrial products.[1][2] Its widespread application has led to its ubiquitous presence in various environmental compartments, raising concerns about its potential ecological and human health impacts. This technical guide provides a comprehensive overview of the environmental fate and transport of TBEP, detailing its physicochemical properties, degradation pathways, and partitioning behavior. The document synthesizes quantitative data from scientific literature, outlines key experimental protocols for its environmental assessment, and presents visual diagrams of its degradation and toxicological pathways to support further research and risk assessment efforts.

Physicochemical Properties

The environmental behavior of TBEP is largely governed by its physicochemical properties. It is a nearly colorless, high-boiling, non-flammable liquid under normal conditions.[2] TBEP is more soluble in non-polar than in polar solvents.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Tris(2-butoxyethyl) phosphate

PropertyValueReference
CAS Number78-51-3[3]
Molecular FormulaC₁₈H₃₉O₇P[3]
Molecular Weight398.47 g/mol [1]
AppearanceColorless to slightly yellow, oily liquid[1][4]
Boiling Point215-228 °C @ 4 mmHg[1]
Melting Point-70 °C[1]
Water Solubility1,100 mg/L @ 25 °C
Vapor Pressure1.2 x 10⁻⁶ mmHg @ 25 °C
Log Kₒw (Octanol-Water Partition Coefficient)3.75
Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)1260 (estimated)

Environmental Fate and Transport

TBEP is released into the environment through various waste streams during its production, use, and disposal.[2] Its low vapor pressure and moderate water solubility suggest that it will predominantly partition to water and sediment.[5]

Abiotic Degradation

Hydrolysis: TBEP can undergo hydrolysis, with estimated half-lives ranging from 93 to 95 days at pH 5-9.

Photolysis: TBEP does not contain chromophores that absorb light at wavelengths greater than 290 nm, indicating that direct photolysis by sunlight is not a significant degradation pathway.

Atmospheric Oxidation: In the atmosphere, vapor-phase TBEP is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 3 hours. The overall atmospheric lifetime of TBEP is estimated to be around 1.9 days.[6]

Biotic Degradation

Biodegradation is a significant fate process for TBEP in aquatic environments. Studies have shown that TBEP can be completely degraded in river and coastal waters.[2] In estuarine water, the half-life of TBEP was approximately 50 days.[2] In aerobic pond water and pond water with sediment, TBEP degraded completely within 80 days.

The primary biodegradation pathways for TBEP involve the cleavage of the ether and ester bonds, leading to the formation of several metabolites. Key identified degradation products include:

  • Bis(2-butoxyethyl) phosphate (BBEP)

  • Tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBEP)

  • Bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP)

A simplified representation of the biotic degradation pathway of TBEP is shown in Figure 1.

TBEP_Degradation TBEP This compound (TBEP) BBEP Bis(2-butoxyethyl) phosphate (BBEP) TBEP->BBEP Ester Cleavage OH_TBEP Tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBEP) TBEP->OH_TBEP Hydroxylation BBOEHEP Bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP) TBEP->BBOEHEP Ether Cleavage Further_Degradation Further Degradation Products BBEP->Further_Degradation OH_TBEP->Further_Degradation BBOEHEP->Further_Degradation

Figure 1: Simplified biotic degradation pathway of TBEP.

Partitioning and Bioaccumulation

Soil and Sediment Sorption

With an estimated soil organic carbon-water partitioning coefficient (Kₒc) of 1260, TBEP is expected to have low to moderate mobility in soil and will likely adsorb to suspended solids and sediment in aquatic systems. This suggests that soil and sediment can act as significant sinks for TBEP in the environment.

Bioaccumulation

The potential for TBEP to bioaccumulate in aquatic organisms is considered low. Experimental studies with carp (B13450389) (Cyprinus carpio) have reported bioconcentration factors (BCF) of less than 5.8 and ranging from less than 0.6 to 4.1. These low BCF values indicate that TBEP is not likely to significantly accumulate in the tissues of aquatic organisms.

Table 2: Environmental Partitioning and Bioaccumulation Data for TBEP

ParameterValueEnvironmental Compartment/OrganismReference
Soil Sorption Coefficient (Kₒc) 1260 (estimated)Soil/Sediment
Bioconcentration Factor (BCF) <5.8Carp (Cyprinus carpio)
Bioconcentration Factor (BCF) <0.6 - 4.1Carp (Cyprinus carpio)
Half-life (Atmosphere) ~3 hours (vapor-phase)Air
Half-life (Estuarine Water) ~50 daysWater[2]
Degradation (Aerobic Pond Water) 100% in 80 daysWater/Sediment

Experimental Protocols

Soil Sorption: OECD Guideline 106 - Batch Equilibrium Method

The determination of the soil sorption coefficient (Kₒc) for TBEP can be conducted following the OECD Guideline 106, which employs a batch equilibrium method.[5][7][8][9]

Objective: To determine the adsorption/desorption characteristics of a chemical on different soil types to predict its partitioning behavior.

Methodology Overview:

  • Test Substance and Soils: A radiolabeled or non-radiolabeled TBEP solution of known concentration is prepared. A minimum of five different soil types with varying organic carbon content, clay content, texture, and pH are selected.[8]

  • Preliminary Studies: Tier 1 studies are performed to determine the optimal soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessels and the stability of TBEP.[8]

  • Equilibration: A known mass of soil is equilibrated with a known volume of the TBEP solution in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of TBEP in the aqueous phase is determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The amount of TBEP adsorbed to the soil is calculated as the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) is calculated, and from this, the Kₒc is determined by normalizing to the organic carbon content of the soil.

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Prep_TBEP Prepare TBEP Solution Equilibrate Equilibrate Soil and TBEP Solution Prep_TBEP->Equilibrate Select_Soils Select Diverse Soils Select_Soils->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Analyze Aqueous Phase (LC-MS/MS) Separate->Analyze Calc_Adsorbed Calculate Adsorbed TBEP Analyze->Calc_Adsorbed Calc_Kd Calculate Kd Calc_Adsorbed->Calc_Kd Calc_Koc Calculate Koc Calc_Kd->Calc_Koc

Figure 2: Workflow for determining soil sorption (OECD 106).
Bioconcentration Factor: OECD Guideline 305 - Bioaccumulation in Fish

The bioconcentration factor (BCF) of TBEP in fish can be determined using the OECD Guideline 305.[6][10][11][12] This test involves exposing fish to the test substance in water and measuring its concentration in the fish tissue over time.

Objective: To determine the potential for a chemical to accumulate in fish from the surrounding water.

Methodology Overview:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[6][12]

  • Test Conditions: The test is typically conducted under flow-through conditions with a constant concentration of TBEP in the water.[11] Two phases are involved: an uptake phase and a depuration phase.[10][11]

  • Uptake Phase: Fish are exposed to a sublethal concentration of TBEP for a period (e.g., 28 days) until a steady-state concentration in the fish tissue is reached.[10][11] Water and fish samples are collected at regular intervals.

  • Depuration Phase: The remaining fish are transferred to clean water, and the elimination of TBEP from their tissues is monitored over time.

  • Analysis: The concentration of TBEP in fish tissue and water samples is determined by an appropriate analytical method.

  • Calculation: The BCF is calculated as the ratio of the concentration of TBEP in the fish to the concentration in the water at steady-state.

Analysis of TBEP and its Metabolites in Water: SPE and LC-MS/MS

A common method for the analysis of TBEP and its metabolites in environmental water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Methodology Overview:

  • Sample Preparation: A water sample is collected and filtered. An internal standard (e.g., a deuterated analog of TBEP) is added to the sample.

  • Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent that retains TBEP and its metabolites. Interfering substances are washed from the cartridge.

  • Elution: The retained analytes are eluted from the SPE cartridge with a small volume of an organic solvent.

  • Concentration: The eluate is concentrated to a smaller volume.

  • LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system. The compounds are separated by the liquid chromatograph and then detected and quantified by the mass spectrometer.

Endocrine Disruption and Signaling Pathways

TBEP is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal functioning of the endocrine system.[14][15]

Effects on Steroidogenesis

Studies have shown that TBEP can disrupt steroidogenesis, the process of hormone synthesis. In Leydig cells, TBEP exposure has been observed to decrease the expression of genes involved in testosterone (B1683101) synthesis, including cytochrome P450 cholesterol side-chain cleavage enzyme (P450scc), cytochrome P450 17α-hydroxysteroid dehydrogenase (P450-17α), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[14] This leads to a reduction in testosterone levels. The proposed mechanism involves the inhibition of these key enzymes in the steroidogenic pathway.

Steroidogenesis_Disruption Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone TBEP TBEP P450scc P450scc TBEP->P450scc Inhibition P450c17 P450c17 TBEP->P450c17 Inhibition 17beta-HSD 17β-HSD TBEP->17beta-HSD Inhibition 3beta-HSD 3β-HSD

References

Tris(2-butoxyethyl) phosphate (CAS No. 78-51-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, toxicological profile, and relevant experimental methodologies for Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer.

Introduction

Tris(2-butoxyethyl) phosphate (TBEP), identified by CAS number 78-51-3, is a high-production volume organophosphate ester.[1] It is primarily utilized as a flame retardant, plasticizer, and anti-foaming agent in a diverse range of industrial and consumer products, including PVC, rubber, floor polishes, paints, and adhesives.[2][3] TBEP is a colorless to slightly yellow, viscous liquid characterized by a high boiling point and low volatility.[4] Its widespread use and potential for human exposure through ingestion of contaminated dust and food have made it a subject of toxicological research.[5][6] This guide provides a comprehensive overview of TBEP's core properties, toxicological data, and detailed experimental protocols relevant to researchers in toxicology and drug development.

Physicochemical Properties

TBEP is a stable organic compound, soluble in most organic liquids but with limited solubility in water.[2][7] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 78-51-3[3]
Molecular Formula C₁₈H₃₉O₇P
Molecular Weight 398.47 g/mol [3]
Appearance Clear, colorless to pale yellow viscous liquid[4]
Melting Point -70 °C (-94 °F)[3][4][8]
Boiling Point 215-228 °C at 4 mmHg[3][8]
Density 1.006 - 1.02 g/mL at 20-25 °C[3][8][9]
Vapor Pressure 0.03 mmHg at 150 °C[8][10]
Water Solubility 1.1 - 1.3 g/L at 20-25 °C[2][11]
Log Kow (Octanol-Water Partition Coefficient) 3.75[9]
Flash Point >132 °C (>270 °F)[2][10]
Refractive Index 1.437 - 1.439 at 20 °C[3]

Toxicological Profile

The toxicological effects of TBEP have been investigated in various models. It exhibits low acute toxicity but has raised concerns regarding its potential for hepatotoxicity, neurotoxicity, and as an endocrine disruptor.[1][12][13]

EndpointSpeciesRouteValueReference(s)
LD₅₀ (Acute Oral) RatOral3000 mg/kg[8]
LD₅₀ (Acute Oral) Guinea PigOral3000 mg/kg[9]
LD₅₀ (Acute Dermal) RabbitDermal>2040 mg/kg
LC₅₀ (Acute Inhalation) RatInhalation>0.52 mg/L (4h)
Skin Irritation RabbitDermalMild Irritant[8]
Eye Irritation RabbitOcularMild Irritant[8]

Recent in vitro studies using human liver carcinoma cells (HepG2) have shown that TBEP can induce cytotoxicity, oxidative stress, DNA damage, and apoptosis.[5][14] These effects are linked to the activation of specific cellular signaling pathways.

Metabolic and Cellular Signaling Pathways

Metabolism

In humans, orally administered TBEP is metabolized and its metabolites are excreted in urine.[15] The primary metabolic pathways involve hydrolysis of the ester linkages and oxidation of the butoxy side chains. Key metabolites identified include bis(2-butoxyethyl) phosphate (BBOEP) and bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP).[15][16]

TBEP_Metabolism TBEP This compound (TBEP) BBOEP bis(2-butoxyethyl) phosphate (BBOEP) TBEP->BBOEP Hydrolysis BBOEHEP bis(2-butoxyethyl)- (2-hydroxyethyl) phosphate (BBOEHEP) TBEP->BBOEHEP Hydroxylation Excretion Urinary Excretion BBOEP->Excretion BBOEHEP->Excretion

Figure 1: Simplified metabolic pathway of TBEP in humans.

TBEP-Induced Apoptosis Signaling

In vitro studies have demonstrated that TBEP induces apoptosis in HepG2 cells through pathways involving reactive oxygen species (ROS) generation, disruption of the mitochondrial membrane potential, and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) family.[14][17] This cascade ultimately leads to cell cycle arrest and programmed cell death.

TBEP_Apoptosis_Pathway TBEP TBEP Exposure ROS ↑ Reactive Oxygen Species (ROS) TBEP->ROS Mito Mitochondrial Dysfunction ROS->Mito JNK JNK Pathway Activation Mito->JNK p53 p53 Activation JNK->p53 Caspases Caspase Activation (Caspase-3, -9) p53->Caspases Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1) Caspases->Apoptosis

Figure 2: TBEP-induced apoptosis pathway in HepG2 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in TBEP research.

Protocol for TBEP Cytotoxicity Assessment in HepG2 Cells (CCK-8 Assay)

This protocol is adapted from studies investigating TBEP-induced cytotoxicity.[2]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 3,000 cells per well. Incubate for 24 hours to allow for cell adhesion.

  • TBEP Treatment: Prepare stock solutions of TBEP (e.g., 200 mM) in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock in fresh culture medium to achieve final concentrations (e.g., 50, 100, 200 µM). The final DMSO concentration in all wells, including vehicle controls, should be ≤ 0.1%. Replace the medium in the wells with the TBEP-containing medium or vehicle control medium.

  • Incubation: Incubate the plates for desired time points (e.g., 24 or 48 hours).

  • CCK-8 Assay:

    • Remove the treatment medium from each well.

    • Add 100 µL of fresh DMEM containing 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol for Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol outlines the detection of apoptosis via flow cytometry.[2]

  • Cell Treatment: Seed and treat HepG2 cells with desired concentrations of TBEP in 6-well plates as described in Protocol 5.1.

  • Cell Harvesting: After a 24-hour incubation, harvest the cells. Collect both floating and adherent cells. Adherent cells can be detached using 0.25% trypsin.

  • Washing: Wash the collected cells twice with ice-cold D-Hank's buffer or Phosphate Buffered Saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend approximately 1 x 10⁶ cells in 400 µL of 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Incubate at 37°C for 15 minutes in the dark.

    • Add 10 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for an additional 5 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol for Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.[2][18]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 5.2 (steps 1-3).

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (overnight is optimal).

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Protocol for Western Blot Analysis of MAPK Pathway

This protocol provides a general workflow to analyze the phosphorylation status of key proteins like JNK in the MAPK pathway.[3]

WB_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting Cell_Treat 1. Cell Culture & TBEP Treatment Lysis 2. Cell Lysis (RIPA Buffer) Cell_Treat->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS 4. SDS-PAGE Quant->SDS Transfer 5. Protein Transfer (PVDF Membrane) SDS->Transfer Block 6. Blocking (5% Milk or BSA) Transfer->Block Ab1 7. Primary Antibody Incubation (e.g., anti-phospho-JNK) Block->Ab1 Ab2 8. Secondary Antibody Incubation (HRP-conjugated) Ab1->Ab2 Detect 9. Detection (Chemiluminescence) Ab2->Detect

Figure 3: General experimental workflow for Western blot analysis.

  • Sample Preparation:

    • Treat HepG2 cells with TBEP as previously described.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-JNK, diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • For normalization, the blot can be stripped and re-probed for total JNK and a loading control like β-actin.

Conclusion

This compound is a ubiquitous organophosphate ester with well-defined physicochemical properties. Toxicological research, particularly in vitro studies, indicates its potential to induce hepatotoxicity through oxidative stress and the modulation of key signaling pathways related to apoptosis and cell cycle regulation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the molecular mechanisms of TBEP toxicity and its implications for human health. Standardized analytical methods are crucial for both toxicological assessment and human biomonitoring efforts.

References

An In-depth Technical Guide on the Interaction of Tris(2-butoxyethyl) Phosphate (TBEP) with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the current understanding of how Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a common organophosphate flame retardant, interacts with and affects biological membranes. The primary mechanism of TBEP-induced toxicity is not through direct physical disruption of the plasma membrane, but rather through the induction of intracellular oxidative stress, which subsequently leads to significant damage to mitochondrial membranes and the activation of cell death pathways.

Executive Summary

Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume chemical that exhibits cytotoxic, hepatotoxic, and neurotoxic effects.[1][2][3] Research indicates that TBEP's primary mode of action at the cellular level involves inducing an increase in reactive oxygen species (ROS).[3][4] This state of oxidative stress leads to a cascade of downstream events, most critically the impairment of mitochondrial function, characterized by a decrease in mitochondrial membrane potential (ΔΨm).[3][4][5][6] The loss of mitochondrial membrane integrity initiates apoptosis through various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][5] While direct interaction with the plasma membrane's lipid bilayer is not the principal toxic mechanism, TBEP also affects cell-surface interactions, notably disrupting the extracellular matrix (ECM)-receptor pathway in motor neurons.[1] This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data on TBEP-Induced Cellular Effects

The following tables summarize the key quantitative findings from in vitro studies on the human hepatocellular carcinoma cell line (HepG2), a common model for assessing hepatotoxicity.[3]

Table 1: Cytotoxic and Cell Cycle Effects of TBEP on HepG2 Cells

ParameterConcentrationExposure TimeResultReference
LC₅₀ 151 µM48 hours50% reduction in cell viability.[5]
Cytotoxicity 100 - 400 µM72 hoursSignificant dose-dependent decrease in cell viability.[3]
Cell Cycle Arrest 200 µM48 hoursPercentage of cells in G0/G1 phase increased from 67.8% to 76.5%.[5]

Table 2: Biochemical Effects of TBEP on HepG2 Cells

Parameter MeasuredKey FindingImplicationReference
Reactive Oxygen Species (ROS) Dose-dependent increase in cellular ROS levels.Induction of oxidative stress.[3][4]
Mitochondrial Membrane Potential (ΔΨm) Dose-dependent suppression and dysfunction.Loss of mitochondrial integrity, a key step in apoptosis.[3][4][5][6]
Intracellular Ca²⁺ Influx Elevated levels of intracellular calcium.Disruption of cellular homeostasis, contributor to oxidative stress.[3]
JNK Phosphorylation Significant increase in phosphorylation.Activation of the MAPK signaling pathway leading to apoptosis.[4][5]

Key Signaling Pathways and Mechanisms

TBEP triggers cellular damage primarily through an inside-out mechanism, starting with oxidative stress that compromises mitochondrial membranes.

Oxidative Stress and Mitochondrial Apoptosis Pathway

Exposure to TBEP leads to the generation of ROS within the cell.[3][4] These ROS directly damage the inner mitochondrial membrane, causing a loss of the mitochondrial membrane potential (ΔΨm). This disruption leads to the release of pro-apoptotic factors from the mitochondria and the activation of the JNK signaling pathway, culminating in caspase activation and programmed cell death (apoptosis).[4][5]

TBEP_Apoptosis_Pathway TBEP TBEP Exposure ROS Cellular ROS Generation (Oxidative Stress) TBEP->ROS Mito Mitochondrial Membrane Damage ROS->Mito JNK JNK Pathway Activation (MAPK Signaling) ROS->JNK MMP Decrease in ΔΨm Mito->MMP p53 p53-mediated Apoptosis MMP->p53 Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis

TBEP-induced oxidative stress and apoptosis pathway.
Disruption of ECM-Receptor Interaction in Neurons

In the context of neurotoxicity, TBEP has been shown to inhibit motor neuron survival by disrupting the interaction between the cell and the extracellular matrix (ECM).[1] This mechanism suggests an interference with receptors on the plasma membrane responsible for cell adhesion and signaling, which is critical for proper development and function.

TBEP_Neuron_Pathway TBEP TBEP Exposure Disruption Disruption of Interaction TBEP->Disruption BMP BMP Signaling Activation TBEP->BMP ECM ECM-Receptor Interaction ECM->Disruption Survival Inhibition of Motor Neuron Survival Disruption->Survival Differentiation Altered Differentiation BMP->Differentiation

TBEP's effect on motor neuron development.

Experimental Protocols

The following protocols are standard methodologies used to assess the impact of TBEP on cell lines.

General Experimental Workflow

A typical workflow to investigate TBEP's cellular effects involves parallel assays to measure cytotoxicity, membrane integrity, and key mechanistic indicators like ROS production and mitochondrial health.

TBEP_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Analysis & Conclusion Culture 1. Cell Culture (e.g., HepG2) Exposure 2. TBEP Exposure (Dose-Response & Time-Course) Culture->Exposure Cytotoxicity 3a. Cytotoxicity Assay (e.g., CCK-8 / MTT) Exposure->Cytotoxicity Membrane 3b. Membrane Integrity (e.g., LDH Release) Exposure->Membrane ROS 3c. ROS Detection (e.g., DCFH-DA) Exposure->ROS MMP 3d. MMP Measurement (e.g., JC-1) Exposure->MMP Data 4. Data Analysis (LC50, Fold Change) Cytotoxicity->Data Conclusion 5. Mechanistic Conclusion Data->Conclusion

Workflow for assessing TBEP's cellular effects.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 fluorescent probe to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere for 24 hours.

  • TBEP Treatment: Expose cells to varying concentrations of TBEP for the desired duration (e.g., 24-48 hours). Include a positive control (e.g., a known mitochondrial uncoupler like FCCP) and a negative control (vehicle).

  • JC-1 Staining: Remove the treatment medium and wash cells with Phosphate-Buffered Saline (PBS). Add JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well and incubate at 37°C for 20-30 minutes.

  • Washing: Discard the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader.

    • Red Fluorescence (Aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol: Detection of Intracellular ROS

This protocol uses the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Cell Plating & Treatment: Follow steps 1 and 2 from the ΔΨm protocol.

  • Probe Loading: After TBEP treatment, remove the medium and load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium). Incubate at 37°C for 30 minutes in the dark.

  • Washing: Discard the probe solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity of TBEP-treated cells to the control cells. An increase in fluorescence indicates a higher level of intracellular ROS.

Conclusion and Future Research Directions

The available evidence strongly suggests that TBEP's interaction with biological membranes is primarily indirect, driven by the induction of cellular oxidative stress that culminates in mitochondrial membrane damage and apoptosis.[3][4][5][6] While the effects on mitochondrial integrity are well-documented, the direct physical effects of TBEP on the plasma membrane's properties, such as fluidity and permeability, remain an area for future investigation.

Researchers could employ techniques like fluorescence anisotropy with probes such as DPH to quantify changes in membrane fluidity or use tethered bilayer lipid membrane (tBLM) systems to study direct pore formation or disruption.[7][8] Such studies would clarify whether TBEP has a dual-front toxicological impact, acting both intracellularly and directly at the cell surface, providing a more complete picture for risk assessment and drug development professionals.

References

An In-depth Technical Guide on the Hydrolytic Stability of Tris(2-butoxyethyl) phosphate (TBEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer. This document summarizes the current state of knowledge, presents a detailed experimental protocol for assessing hydrolytic stability, and visualizes the expected hydrolysis pathway.

Introduction to Hydrolytic Stability

Hydrolytic stability is a critical parameter in assessing the environmental fate and persistence of chemical compounds. It describes the rate at which a substance reacts with water, leading to its degradation. This process is highly dependent on pH and temperature. For pharmaceuticals and other chemical products, understanding hydrolytic stability is essential for determining shelf-life, storage conditions, and potential degradation pathways that may affect efficacy and toxicity.

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate ester with the chemical formula C₁₈H₃₉O₇P. While it is generally considered to be hydrolytically stable, a thorough understanding of its behavior under various aqueous conditions is crucial for risk assessment and the development of robust formulations.

Quantitative Data on the Hydrolytic Stability of TBEP

Experimental data on the hydrolytic stability of TBEP under controlled laboratory conditions is limited in publicly available literature. General statements from technical datasheets often describe TBEP as being "resistant to hydrolysis and degradation"[1].

One study by Ernst (1988), as cited in a report by the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC), determined the half-life of TBEP in estuarine water to be approximately 50 days[2]. It is important to note that this study was conducted in a complex environmental matrix, where other degradation processes such as biodegradation may have contributed to the overall elimination rate.

The U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™, a tool for predicting the physicochemical properties of chemicals, estimates the hydrolysis half-lives of TBEP to be between 93 and 95 days at pH values ranging from 5 to 9. These are modeled estimations and should be interpreted with caution in the absence of experimental verification.

Due to the scarcity of specific experimental data for TBEP, a comparative analysis with other organophosphate esters can provide insight into its expected hydrolytic behavior. The rate of hydrolysis for organophosphate esters is influenced by the nature of the ester group (alkyl, aryl, halogenated alkyl) and the pH of the solution. Generally, aryl-substituted organophosphate esters tend to hydrolyze more readily than alkyl-substituted ones.

Table 1: Summary of Available Hydrolytic Stability Information for TBEP

ParameterValueConditionsSource Type
Half-life ~50 daysEstuarine waterExperimental (Field Study)[2]
Estimated Half-life 93 - 95 dayspH 5 - 9Computational Model (EPI Suite™)
General Stability Resistant to hydrolysisGeneralTechnical Datasheet[1]

Experimental Protocol for Determining Hydrolytic Stability

To obtain reliable and reproducible data on the hydrolytic stability of TBEP, a standardized experimental protocol is essential. The following methodology is based on the internationally recognized guidelines OECD Guideline for the Testing of Chemicals 111: Hydrolysis as a Function of pH and EPA OPPTS 835.2120: Hydrolysis as a Function of pH and Temperature .

Principle of the Test

The test substance is incubated in sterile aqueous buffer solutions at controlled temperatures and various pH levels. The concentration of the test substance and its degradation products are monitored over time to determine the rate of hydrolysis.

Materials and Methods
  • Test Substance: this compound (TBEP), analytical grade.

  • Reagents:

    • Reagent grade water (e.g., HPLC grade).

    • Buffer salts for preparing sterile buffer solutions at pH 4, 7, and 9. Common buffer systems include:

      • pH 4: Acetic acid/acetate buffer.

      • pH 7: Phosphate buffer.

      • pH 9: Boric acid/borate buffer.

    • Acetonitrile or other suitable organic solvent for preparing the stock solution of TBEP.

    • Analytical standards of TBEP and its expected hydrolysis products (see Section 4).

  • Apparatus:

    • Constant temperature incubator or water bath.

    • Sterile, sealed test vessels (e.g., amber glass vials with PTFE-lined septa).

    • Analytical instrumentation for quantification of TBEP and its degradation products (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS)).

    • pH meter.

    • Filtration apparatus for sample preparation.

Experimental Procedure
  • Preparation of Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of TBEP in a suitable organic solvent at a known concentration. The final concentration of the organic solvent in the test solutions should be minimal (typically <1%) and should not affect the hydrolysis rate.

  • Test Setup:

    • Add a known volume of the TBEP stock solution to the sterile buffer solutions in the test vessels to achieve the desired final concentration. The final concentration of TBEP should be below its water solubility limit.

    • Prepare triplicate samples for each pH and temperature combination.

    • Include control samples (buffer without TBEP) and analytical blanks.

  • Incubation:

    • Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C, 40 °C, and 50 °C).

  • Sampling:

    • At predetermined time intervals, withdraw samples from the test vessels. The sampling frequency should be sufficient to establish the degradation kinetics (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Sample Analysis:

    • Analyze the samples for the concentration of TBEP and its hydrolysis products using a validated analytical method.

  • Data Analysis:

    • Plot the concentration of TBEP versus time for each pH and temperature.

    • Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) assuming pseudo-first-order kinetics. The half-life can be calculated using the formula: t₁/₂ = ln(2) / k.

    • If the hydrolysis rate is temperature-dependent, the Arrhenius equation can be used to calculate the activation energy.

experimental_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) add_tbep Spike Buffers with TBEP prep_buffers->add_tbep prep_stock Prepare TBEP Stock Solution prep_stock->add_tbep prepare_vials Prepare Triplicate Test Vessels add_tbep->prepare_vials incubate Incubate at Constant Temperature in the Dark prepare_vials->incubate sampling Sample at Predetermined Intervals incubate->sampling analysis Analyze TBEP and Products (HPLC/GC) sampling->analysis kinetics Determine Rate Constant (k) analysis->kinetics half_life Calculate Half-life (t½) kinetics->half_life hydrolysis_pathway TBEP This compound (TBEP) DBEP Bis(2-butoxyethyl) phosphate (DBEP) TBEP->DBEP Hydrolysis Butoxyethanol 2-Butoxyethanol TBEP->Butoxyethanol H2O H₂O H2O->DBEP

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Tris(2-butoxyethyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize TBEP in their work. This document compiles quantitative data, details relevant experimental methodologies, and presents visual workflows for the determination of these key properties.

Introduction to Tris(2-butoxyethyl) phosphate (TBEP)

This compound, also known as TBEP, is an organic compound belonging to the family of phosphate esters. It is a slightly yellow, viscous, and high-boiling liquid.[1][2] TBEP is widely used in various industrial and commercial applications, primarily as a flame retardant, a plasticizer, a leveling agent, and an antifoaming agent.[3][4][5] Its utility in floor polishes, coatings, adhesives, and sealants is attributed to its ability to improve flexibility and stability in polymer formulations.[3]

Physicochemical Data: Vapor Pressure and Boiling Point

The vapor pressure and boiling point are critical parameters that influence the behavior of TBEP in different environmental and industrial settings. The following table summarizes the reported values for these properties. It is important to note that the boiling point is often reported at a reduced pressure due to the compound's tendency to decompose at higher temperatures.[1]

PropertyValueConditions
Boiling Point 210 - 231 °C
215-228 °Cat 4 mmHg
392 to 446 °Fat 4 mmHg
Vapor Pressure < 0.1 mmHgat 150 °C (302 °F)[6]
0.03 mmHgat 150 °C
1.2 x 10⁻⁶ mmHgat 25 °C (estimated)[7]

Experimental Protocols for Determination

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] For high-boiling substances like TBEP, determination at reduced pressure is common to prevent thermal decomposition.

a) Thiele Tube Method:

This is a common and relatively simple method for determining the boiling point of small quantities of a liquid.[8][10]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a fusion tube), a capillary tube sealed at one end, and a heating medium (e.g., paraffin (B1166041) oil).

  • Procedure:

    • The small test tube is filled with a few milliliters of TBEP.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing the heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the sample's vapor has displaced the air.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

b) Distillation Method:

For larger quantities of the substance, a simple distillation setup can be used to determine the boiling point.[10]

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heat source.

  • Procedure:

    • The TBEP sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady rate of distillation. This temperature is the boiling point.

3.2. Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

a) Transpiration (or Gas Saturation) Method:

This is a classical method for determining the vapor pressure of low-volatility substances.[11][12]

  • Apparatus: A temperature-controlled chamber, a carrier gas supply, a saturator containing the sample (TBEP), and a trapping system.

  • Procedure:

    • A known volume of an inert carrier gas (e.g., nitrogen) is passed through or over the TBEP sample at a constant temperature.

    • The carrier gas becomes saturated with the vapor of TBEP.

    • The vapor is then transported to a trapping system (e.g., a cold trap or an adsorbent tube) where it is collected.

    • The amount of condensed TBEP is determined gravimetrically or by a suitable analytical technique.

    • The vapor pressure (P) can then be calculated using the ideal gas law and Dalton's law of partial pressures.

b) Gas Chromatography-Retention Time (GC-RT) Method:

This method is suitable for determining the vapor pressure of organophosphate esters.[13]

  • Principle: The retention time of a compound in a gas chromatograph is related to its vapor pressure.

  • Procedure:

    • A series of standard compounds with known vapor pressures are injected into the gas chromatograph under specific conditions (column type, temperature program, carrier gas flow rate).

    • A calibration curve is generated by plotting the logarithm of the vapor pressure against the retention time for the standards.

    • The TBEP sample is then injected under the same conditions, and its retention time is measured.

    • The vapor pressure of TBEP is determined by interpolating its retention time on the calibration curve.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Boiling_Point_Determination_Workflow Boiling Point Determination Workflow cluster_thiele Thiele Tube Method cluster_distillation Distillation Method thiele1 Sample Preparation: Fill small tube with TBEP, insert inverted capillary tube. thiele2 Assemble Apparatus: Attach tube to thermometer, place in Thiele tube. thiele1->thiele2 thiele3 Heating: Gently heat the side arm of the Thiele tube. thiele2->thiele3 thiele4 Observation: Note the temperature of a steady stream of bubbles. thiele3->thiele4 thiele5 Cooling & Measurement: Remove heat, record temperature when liquid enters capillary. thiele4->thiele5 dist1 Setup: Place TBEP and boiling chips in distillation flask. dist2 Heating: Heat the flask to bring the liquid to a boil. dist1->dist2 dist3 Equilibrium & Measurement: Record stable temperature during active distillation. dist2->dist3

Caption: Workflow for Boiling Point Determination.

Vapor_Pressure_Determination_Workflow Vapor Pressure Determination Workflow cluster_transpiration Transpiration Method cluster_gcrt GC-RT Method trans1 Saturation: Pass inert gas over TBEP at a constant temperature. trans2 Trapping: Collect the TBEP vapor in a cold trap or adsorbent. trans1->trans2 trans3 Quantification: Determine the mass of the collected TBEP. trans2->trans3 trans4 Calculation: Calculate vapor pressure using the ideal gas law. trans3->trans4 gcrt1 Calibration: Run standards with known vapor pressures on GC. gcrt2 Analysis: Inject TBEP sample under the same GC conditions. gcrt1->gcrt2 gcrt3 Determination: Interpolate TBEP vapor pressure from the calibration curve. gcrt2->gcrt3

Caption: Workflow for Vapor Pressure Determination.

References

An In-depth Technical Guide to the mTOR Signaling Pathway and its Therapeutic Targeting in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and stress, to orchestrate cellular anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a critical target for therapeutic intervention. This guide provides a comprehensive technical overview of the mTOR pathway's core components, its intricate regulatory network, downstream effector mechanisms, and its profound impact on cancer drug development. It also details key experimental protocols for studying the pathway and presents quantitative data to facilitate a deeper understanding of its therapeutic targeting.

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have different subunit compositions, upstream regulators, and downstream substrates, resulting in distinct cellular functions.

  • mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR and is acutely sensitive to nutrients, growth factors, and energy levels. It is a master regulator of cell growth, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.

  • mTORC2 consists of mTOR, Rictor, mSIN1, GβL, and DEPTOR. It is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization. A key function of mTORC2 is the full activation of Akt (also known as Protein Kinase B) through phosphorylation at serine 473.

Given the frequent hyperactivation of the mTOR pathway in cancer, which leads to uncontrolled cell growth and proliferation, it has become a major focus for the development of targeted therapies.

Core Signaling Pathways

The mTOR signaling network is a complex cascade of events initiated by various upstream stimuli that converge on the two mTOR complexes, which in turn regulate a wide array of downstream processes critical for cell function and survival.

Upstream Regulation of mTOR

The activation of mTOR is tightly controlled by a variety of signals, with the PI3K/Akt pathway being a principal route for growth factor-mediated regulation.

mTOR_Upstream_Regulation GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/TSC2 Complex Akt->TSC P Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Rheb Rheb-GDP Rheb->Rheb_GTP GEF mTORC1 mTORC1 Rheb_GTP->mTORC1

Upstream activation of mTORC1 via the PI3K/Akt pathway.
Downstream Effectors of mTORC1 and mTORC2

Once activated, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to control various cellular processes. mTORC1 primarily regulates protein synthesis through its effects on S6K1 and 4E-BP1, while mTORC2 is a key activator of Akt.

mTOR_Downstream_Effectors mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 P 4EBP1 4E-BP1 mTORC1->4EBP1 P mTORC2 mTORC2 Akt_inactive Akt mTORC2->Akt_inactive P eIF4B eIF4B S6K1->eIF4B P rpS6 rpS6 S6K1->rpS6 P Translation Protein Synthesis & Cell Growth rpS6->Translation eIF4E eIF4E 4EBP1->eIF4E eIF4E->Translation Akt_active Akt (p-Ser473) Cell_Survival Cell Survival & Proliferation Akt_active->Cell_Survival

Downstream signaling of mTORC1 and mTORC2.

Application in Drug Development: mTOR Inhibitors

The central role of mTOR in cancer has spurred the development of several classes of inhibitors. These are broadly categorized into first-generation (rapalogs) and second-generation (ATP-competitive) inhibitors.

Inhibitor Class Mechanism of Action Examples
First-Generation (Rapalogs) Allosteric inhibitors of mTORC1Sirolimus (Rapamycin), Everolimus, Temsirolimus
Second-Generation ATP-competitive inhibitors of the mTOR kinase domain, targeting both mTORC1 and mTORC2OSI-027, INK-128, Sapanisertib
Dual PI3K/mTOR Inhibitors ATP-competitive inhibitors of both PI3K and mTORNVP-BEZ235, GDC-0980

Quantitative data, such as IC50 values (the concentration of an inhibitor that reduces a biological activity by 50%), are crucial for comparing the potency of these inhibitors.

Comparative Efficacy of mTOR Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various mTOR inhibitors across a selection of cancer cell lines, demonstrating the range of potencies and the advancements from first to second-generation compounds.

mTOR InhibitorGenerationTarget(s)Cancer Cell LineIC50 (nM)Reference
Everolimus FirstmTORC1 (allosteric)MDA-MB-468 (Breast)<100[1]
BT549 (Breast)<100[1]
HCC1937 (Breast)<100[1]
MDA-MB-231 (Breast)>100[1]
OSI-027 SecondmTORC1/mTORC2BT-474 (Breast)4
IGR-OV1 (Ovarian)4[]
MDA-MB-231 (Breast)4[]
INK-128 (Sapanisertib) SecondmTORC1/mTORC2In vitro kinase assay1
NVP-BEZ235 SecondDual PI3K/mTORNALM6 (Leukemia)13-26[3]
REH (Leukemia)13-26[3]
GDC-0980 SecondDual PI3K/mTORBreast Cancer LinesVaries[]
PKI-587 SecondDual PI3K/mTORIn vitro kinase assay1.6 (mTOR), 0.4 (PI3Kα)[]

Experimental Protocols

Evaluating the efficacy of potential mTOR inhibitors requires robust and reliable methods to measure mTOR pathway activity. Western blotting, immunoprecipitation, and in vitro kinase assays are fundamental techniques in this field.

Western Blot Analysis of mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a readout of pathway activity.

1. Cell Culture and Treatment:

  • Culture cancer cells to 70-80% confluency in appropriate media.

  • Treat cells with various concentrations of the mTOR inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and denature by boiling in SDS-PAGE sample buffer.

  • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Immunoprecipitation of mTORC1

This protocol allows for the isolation of the mTORC1 complex to study its composition and activity in response to inhibitor treatment.

1. Cell Lysis:

  • Lyse treated and control cells in a CHAPS-based lysis buffer, which is known to preserve the integrity of the mTOR complexes.

  • Clarify the lysate by centrifugation.

2. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against a core component of mTORC1 (e.g., anti-Raptor) or a control IgG overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

3. Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor, and other potential binding partners.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

1. Immunoprecipitation of mTORC1:

  • Perform immunoprecipitation of mTORC1 as described above.

  • After the final wash, resuspend the beads in a kinase assay buffer.

2. Kinase Reaction:

  • Add a recombinant, inactive substrate such as GST-4E-BP1 or GST-S6K1 to the immunoprecipitated mTORC1.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 20-30 minutes with gentle agitation.

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

Experimental_Workflow Cell_Culture Cell Culture & Treatment with mTOR Inhibitor Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Western_Blot Western Blot Analysis (p-S6K1, p-4E-BP1) Cell_Lysis->Western_Blot Immunoprecipitation Immunoprecipitation (e.g., anti-Raptor for mTORC1) Cell_Lysis->Immunoprecipitation Data_Analysis Data Analysis (Densitometry, IC50 Calculation) Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay Immunoprecipitation->Kinase_Assay Kinase_Assay->Data_Analysis

Workflow for the experimental evaluation of mTOR inhibitors.

Conclusion

The mTOR signaling pathway remains a cornerstone of cancer research and a validated target for drug development. A thorough understanding of its complex regulation, coupled with robust methodological approaches, is essential for identifying and advancing novel therapeutic agents. The development of second-generation and dual PI3K/mTOR inhibitors represents a significant advancement in the field, offering the potential for more comprehensive pathway inhibition and the ability to overcome some of the limitations of first-generation rapalogs. The protocols and data presented in this guide provide a framework for researchers to effectively probe mTOR activity and evaluate the potency of next-generation inhibitors, with the ultimate goal of developing more effective and personalized cancer therapies.

References

Tris(2-butoxyethyl) Phosphate (TBEP) as a Non-Polar Solvent in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a high-boiling, viscous liquid traditionally employed as a plasticizer, flame retardant, and defoaming agent in various industrial applications.[1][2] While its use as a primary solvent in synthetic organic chemistry is not widely documented, its unique physical and chemical properties—namely its high boiling point, low volatility, and good solubility for a range of organic compounds—suggest its potential as a non-polar solvent in specific organic reactions.[3][4] This technical guide provides a comprehensive overview of TBEP's properties, explores its theoretical applications in organic synthesis, and presents hypothetical experimental protocols for its use in common cross-coupling reactions.

Core Properties of TBEP as a Solvent

TBEP's utility as a potential solvent in organic reactions is predicated on its distinct physical and chemical characteristics. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Tris(2-butoxyethyl) Phosphate (TBEP)

PropertyValueReference(s)
Molecular Formula C₁₈H₃₉O₇P[5]
Molecular Weight 398.48 g/mol [3]
Appearance Colorless to slightly yellow, oily liquid[1][6]
Boiling Point 215 - 228 °C (at 4 mmHg)[7]
Melting Point -70 °C[7]
Density 1.006 g/cm³[7]
Flash Point > 132 °C[5]
Viscosity 11 - 20 mPa·s at 20 - 25 °C[5]
Water Solubility Limited[1]
Solubility in Organic Solvents Soluble in most organic liquids[1]

The high boiling point of TBEP makes it a candidate for high-temperature reactions where common solvents like THF or toluene (B28343) might be too volatile. Its non-flammable nature also offers a safety advantage over many conventional organic solvents.[1]

Theoretical Applications in Organic Synthesis

While specific examples of TBEP as a primary solvent in academic literature are scarce, its properties suggest potential utility in several classes of organic reactions, particularly those requiring high temperatures and a non-polar, aprotic medium.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki and Heck couplings often benefit from high-boiling point solvents to drive the reaction to completion, especially with less reactive substrates.[3] TBEP's ability to dissolve organic molecules and its high thermal stability could make it a suitable, albeit unconventional, medium for such transformations.

Logical Workflow for Considering TBEP in a Suzuki Coupling Reaction

G cluster_0 Initial Considerations cluster_1 Solvent Selection cluster_2 Reaction Setup & Execution cluster_3 Workup & Purification A Poorly soluble or unreactive aryl halide/boronic acid B Need for high reaction temperature (>150 °C) A->B C Conventional high-boiling solvents (e.g., DMF, dioxane) are unsuitable (e.g., due to side reactions) B->C D Consider TBEP as an alternative non-polar, high-boiling solvent C->D E Assemble reaction under inert atmosphere D->E F Dissolve reactants in TBEP E->F G Add palladium catalyst and base F->G H Heat to desired high temperature G->H I Cool reaction mixture H->I J Extract product with a lower-boiling organic solvent I->J K Purify by column chromatography J->K

Caption: Logical workflow for the potential use of TBEP in a Suzuki coupling.

Organometallic Reactions

The formation and reaction of organometallic reagents, such as Grignard reagents, require anhydrous, aprotic solvents. While ethers are the conventional choice, TBEP's aprotic nature and high boiling point could offer a stable medium for certain organometallic transformations that require elevated temperatures. However, the Lewis basicity of the phosphate group in TBEP might influence the reactivity of the organometallic species.

Hypothetical Experimental Protocols

The following protocols are theoretical and intended to serve as a starting point for researchers interested in exploring TBEP as a solvent in organic synthesis. Optimization of reaction conditions would be necessary.

Hypothetical Protocol for a Suzuki-Miyaura Coupling

This protocol outlines a hypothetical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using TBEP as the solvent.

Experimental Workflow for a Hypothetical Suzuki Coupling in TBEP

G A 1. Add aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a flame-dried Schlenk flask. B 2. Add TBEP (5 mL) as the solvent. A->B C 3. Degas the mixture by bubbling argon through it for 15 minutes. B->C D 4. Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a counterflow of argon. C->D E 5. Heat the reaction mixture at 180 °C for 12-24 hours. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature, dilute with ethyl acetate (B1210297), and wash with water. F->G H 8. Dry the organic layer, concentrate, and purify by chromatography. G->H

Caption: Hypothetical experimental workflow for a Suzuki coupling using TBEP.

Methodology:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • This compound (TBEP, 5 mL) is added via syringe.

  • The mixture is degassed by bubbling argon through the solution for 15 minutes.

  • The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), is added under a positive pressure of argon.

  • The reaction mixture is heated to 180 °C with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Hypothetical Protocol for a Heck Reaction

This protocol describes a hypothetical procedure for the palladium-catalyzed reaction of an aryl iodide with an alkene using TBEP as the solvent.

Experimental Workflow for a Hypothetical Heck Reaction in TBEP

G A 1. Combine aryl iodide (1.0 mmol), alkene (1.5 mmol), and base (e.g., triethylamine (B128534), 1.5 mmol) in a Schlenk tube. B 2. Add TBEP (5 mL) as the solvent. A->B C 3. Degas the mixture with argon. B->C D 4. Add Pd catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol) under argon. C->D E 5. Seal the tube and heat at 150 °C for 18 hours. D->E F 6. Monitor reaction by TLC or GC-MS. E->F G 7. After cooling, partition between water and diethyl ether. F->G H 8. Isolate and purify the product via chromatography. G->H

Caption: Hypothetical experimental workflow for a Heck reaction using TBEP.

Methodology:

  • In a sealable Schlenk tube, the aryl iodide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) are combined.

  • This compound (TBEP, 5 mL) is added.

  • The mixture is degassed by three freeze-pump-thaw cycles.

  • Palladium(II) acetate (0.02 mmol, 0.02 equiv) and triphenylphosphine (B44618) (0.04 mmol, 0.04 equiv) are added under an argon atmosphere.

  • The Schlenk tube is sealed and the reaction mixture is heated to 150 °C for 18 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is partitioned between water (15 mL) and diethyl ether (20 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Potential Advantages and Disadvantages

Table 2: Potential Advantages and Disadvantages of TBEP as a Solvent in Organic Synthesis

Potential AdvantagesPotential Disadvantages
High boiling point allows for high reaction temperatures.High viscosity may impede stirring and mass transfer.
Low volatility reduces solvent loss and improves safety.High boiling point makes it difficult to remove during workup.
Good thermal stability.Potential for the phosphate ester to act as a ligand, interfering with catalysis.
Non-flammable.Limited data on its compatibility with a wide range of reagents and catalysts.
Soluble in most organic liquids, aiding in product extraction.Potential for hydrolysis under strongly acidic or basic conditions at high temperatures.

Conclusion

This compound presents an unexplored option as a high-boiling, non-polar solvent for organic synthesis. Its physical properties are theoretically advantageous for high-temperature reactions. However, the lack of empirical data necessitates a cautious and systematic approach to its application. The hypothetical protocols provided in this guide are intended to serve as a foundation for further investigation into the practical utility of TBEP in this context. Researchers are encouraged to perform small-scale trials and thorough optimization when exploring TBEP as a solvent for novel or established organic transformations.

References

Detecting TBEP in the Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a high-production-volume organophosphate flame retardant and plasticizer used in a wide array of consumer and industrial products. Its widespread use has led to its ubiquitous presence in various environmental compartments, raising concerns about its potential ecological and human health impacts. Accurate and sensitive analytical methods are crucial for monitoring TBEP levels, understanding its fate and transport, and assessing its potential risks. This technical guide provides a comprehensive overview of the core analytical methods for the detection of TBEP in environmental samples, focusing on sample preparation, extraction, and instrumental analysis.

Core Analytical Techniques

The determination of TBEP in environmental matrices such as water, soil, sediment, and biota typically involves a multi-step process encompassing sample collection, extraction, clean-up, and instrumental analysis. The most commonly employed analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like TBEP.[1] It offers excellent selectivity and sensitivity, allowing for the accurate identification and quantification of TBEP, even at trace levels (ng/L).[1] The thermal stability and semi-volatile nature of TBEP make it highly compatible with GC analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for analyzing a broad range of environmental contaminants, including TBEP.[2] This technique is particularly advantageous for compounds that are less volatile or thermally labile.[3] LC-MS/MS methods are widely used for detecting trace organic compounds at very low levels in water and can be automated for high-throughput analysis.[2]

Sample Preparation and Extraction: The Critical First Steps

The complexity of environmental matrices necessitates thorough sample preparation to isolate TBEP and remove interfering substances before instrumental analysis. The choice of extraction method depends on the sample type (liquid or solid) and the target analyte's physicochemical properties.

Solid Phase Extraction (SPE) for Aqueous Samples

Solid Phase Extraction (SPE) is a popular and effective technique for extracting and concentrating TBEP from water samples.[4] It is a targeted form of sample preparation that isolates the analyte of interest while removing interfering compounds.[5] The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte.[6]

Experimental Protocol: Solid Phase Extraction (SPE) of TBEP from Water

  • Sorbent Selection: For reversed-phase SPE, a sorbent with hydrophilic-lipophilic balance (HLB) is often chosen due to its ability to retain a wide spectrum of both polar and non-polar compounds.[6]

  • Conditioning: The SPE cartridge is conditioned sequentially with a solvent like methanol, followed by deionized water or a suitable buffer, to activate the sorbent.[6][7]

  • Sample Loading: The water sample, after being buffered to an appropriate pH and filtered to remove particulates, is passed through the conditioned cartridge.[5] TBEP adsorbs to the sorbent material.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a mild organic-aqueous mixture) to remove co-extracted interferences.[7]

  • Elution: TBEP is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).[8] This eluate is then typically concentrated and reconstituted in a suitable solvent for instrumental analysis.[8]

Ultrasonic-Assisted Extraction (UAE) for Solid Samples

For solid environmental samples like soil, sediment, and dust, Ultrasonic-Assisted Extraction (UAE) is an efficient and environmentally friendly technique.[9][10] The use of ultrasonic radiation creates cavitation, which enhances the mass transfer of the analyte from the solid matrix into the extraction solvent, reducing extraction time and solvent consumption compared to classical methods.[9][10]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of TBEP from Soil/Sediment

  • Sample Preparation: The solid sample is typically air-dried, homogenized, and sieved to ensure uniformity.

  • Solvent Addition: A suitable organic solvent or solvent mixture (e.g., hexane (B92381), acetone, or a mixture of hexane and acetone) is added to a vessel containing a known amount of the prepared sample.[11]

  • Sonication: The sample-solvent mixture is subjected to ultrasonic irradiation in an ultrasonic bath or with a probe sonicator for a specified period. The ultrasonic frequency and power are key parameters that influence extraction efficiency.[9]

  • Extraction and Centrifugation: After sonication, the mixture is typically centrifuged to separate the solid matrix from the solvent extract.[11]

  • Concentration and Clean-up: The supernatant (solvent extract) is carefully collected, concentrated (e.g., under a gentle stream of nitrogen), and may undergo a clean-up step, such as SPE, to remove interfering co-extractants before analysis.[12]

Quantitative Data Summary

The performance of analytical methods for TBEP detection is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes typical performance data from various studies, though it is important to note that these values can vary depending on the specific matrix, instrumentation, and method conditions.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-MSCocoa Beans4.16 - 6.95 µg/kg13.9 - 23.1 µg/kg70 - 120
LC/MSIndoor Dust-1 - 150 µg/g105 - 130
LC-MS/MSHair--72 - 152
LC-Q-TOF MSCell Culture Medium-0.02 - 0.2 ng/mL80.4 - 94.6

Note: The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.[3][12][13][14]

Visualizing the Analytical Workflow

To provide a clearer understanding of the analytical processes, the following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for TBEP analysis in both water and solid environmental samples.

TBEP_Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Instrumental Analysis SampleCollection Water Sample Collection Filtration Filtration (Remove Particulates) SampleCollection->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment Loading Sample Loading pH_Adjustment->Loading Conditioning SPE Cartridge Conditioning Washing Washing Loading->Washing Elution Elution Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Data Data Acquisition & Processing Analysis->Data

Workflow for TBEP analysis in water samples.

TBEP_Solid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction (UAE) cluster_analysis Instrumental Analysis SampleCollection Soil/Sediment Sample Collection Drying Drying & Sieving SampleCollection->Drying Homogenization Homogenization Drying->Homogenization SolventAddition Solvent Addition Homogenization->SolventAddition Sonication Sonication SolventAddition->Sonication Centrifugation Centrifugation Sonication->Centrifugation ExtractCollection Extract Collection Centrifugation->ExtractCollection Cleanup Clean-up (e.g., SPE) ExtractCollection->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Data Data Acquisition & Processing Analysis->Data

References

An In-depth Technical Guide to the Analysis of Tris(2-butoxyethyl) Phosphate (TBEP) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the determination of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a prevalent organophosphate flame retardant and plasticizer, using gas chromatography-mass spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a summary of quantitative data from various studies, and discusses key aspects of method validation.

Introduction

Tris(2-butoxyethyl) phosphate (TBEP) is widely used in a variety of consumer and industrial products, leading to its ubiquitous presence in the environment.[1] Due to potential health concerns associated with exposure to TBEP, robust and sensitive analytical methods are crucial for monitoring its levels in diverse matrices such as water, dust, and biological samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the selective and quantitative analysis of TBEP.[4] This guide details the core components of GC-MS based TBEP analysis, from sample preparation to data acquisition and interpretation.

Experimental Protocols

The successful analysis of TBEP by GC-MS hinges on effective sample preparation to isolate the analyte from the matrix and appropriate instrumental conditions for separation and detection. Below are detailed protocols for common sample matrices.

Analysis of TBEP in Water Samples

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration of TBEP from aqueous samples.[5]

Materials:

  • SPE cartridges (e.g., Bond Elut PPL, a functionalized styrene-divinylbenzene polymer)[5]

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (pesticide grade)

  • Ultrapure water

  • Internal standard solution (e.g., squalane (B1681988) or a deuterated TBEP analog)[5]

  • Vacuum manifold for SPE

Procedure:

  • Sample Collection: Collect 1 to 2.5 liters of the water sample in a clean glass container.[5]

  • Internal Standard Spiking: Add a known amount of internal standard to the water sample to correct for analyte losses during sample preparation and analysis.[5]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

  • Analyte Elution: Elute the retained TBEP from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate.[5]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 200 µL) of ethyl acetate for GC-MS analysis.[6]

Analysis of TBEP in Solid Samples (e.g., House Dust)

2.2.1. Sample Preparation: Ultrasonic Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for the extraction of TBEP from complex solid matrices like house dust.

Materials:

  • House dust sample

  • Acetone (B3395972), n-Hexane, Ethyl Acetate (pesticide or GC grade)

  • Internal standard solution (e.g., TBEP-d6)

  • Florisil SPE cartridges

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh approximately 100 mg of the sieved dust sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.

  • Extraction: Add 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube. Vortex the sample briefly and then place it in an ultrasonic bath for 15 minutes to extract the analytes.

  • Centrifugation: Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the dust particles from the solvent.

  • Extract Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining solid residue and combine the supernatants.

  • SPE Cleanup:

    • Cartridge Conditioning: Condition a Florisil SPE cartridge with 6 mL of n-hexane.

    • Sample Loading: Concentrate the combined extract to approximately 1 mL and load it onto the conditioned cartridge.

    • Analyte Elution: Elute the TBEP from the cartridge using 8-10 mL of ethyl acetate or a 90:10 (v/v) mixture of n-hexane:acetone.

  • Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent like isooctane (B107328) for GC-MS analysis.

GC-MS Instrumental Parameters

The following tables summarize typical instrumental parameters for the analysis of TBEP.

Table 1: Gas Chromatography (GC) Conditions

ParameterValueReference
GC System Agilent 7890A or similar[7]
Injection Mode Splitless[4]
Injector Temperature 250 - 280 °C[6][8]
Injection Volume 1 µL[8]
Carrier Gas Helium[6][8]
Flow Rate 1.2 mL/min[6][8]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[4][6][8]
Oven Temperature Program Example 1: 70 °C (initial), ramp at 15 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C (hold for 5 min)[6]
Example 2: 60 °C (hold 1 min), ramp at 40 °C/min to 170 °C, then ramp at 10 °C/min to 310 °C (hold 10 min)[7]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValueReference
MS System Single Quadrupole or Triple Quadrupole[8][9]
Ionization Mode Electron Ionization (EI)[8]
Ion Source Temperature 200 - 230 °C[8][9]
Interface Temperature 280 - 300 °C[6][9]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[8][9]
Quantifying Ion (SIM) m/z 99, 155, 299[5]
Precursor Ion (MRM) 399.4[10]
Product Ions (MRM) 299.2, 199.1[10]
Collision Energy (MRM) 15 V[10]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of TBEP from various studies.

Table 3: Summary of Quantitative Data for TBEP Analysis

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Lake WaterSPE-GC-MS1-3 ng/L-85-99[5]
Drinking WaterSPE-GC-MS---[4]
River WaterMSPE-GC-MS--72.5-89.1[6]
House DustUltrasonic Extraction-SPE-GC-MS/MS---
Bee PollenQuEChERS-GC-MS0.2–3.1 µg/kg0.6–9.7 µg/kg80-108[8]

Method Validation

Validation of the analytical method is critical to ensure the reliability of the results. Key validation parameters, as outlined by guidelines such as the International Council for Harmonisation (ICH), include:[11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery experiments on spiked samples.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

The following diagrams illustrate the typical workflows for the GC-MS analysis of TBEP.

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis sample Water Sample Collection (1-2.5 L) spike Spike with Internal Standard sample->spike load Sample Loading spike->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash Cartridge Washing (Ultrapure Water) load->wash elute Analyte Elution (Ethyl Acetate) wash->elute concentrate Concentration & Reconstitution elute->concentrate gcms GC-MS Analysis (SIM or MRM mode) concentrate->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for TBEP analysis in water samples.

experimental_workflow_dust cluster_prep Sample Preparation (Dust) cluster_analysis Instrumental Analysis sample Dust Sample Weighing spike Spike with Internal Standard sample->spike extract Ultrasonic Extraction (Hexane:Acetone) spike->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect spe_cleanup SPE Cleanup (Florisil) collect->spe_cleanup concentrate Concentration & Reconstitution spe_cleanup->concentrate gcms GC-MS/MS Analysis (MRM mode) concentrate->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for TBEP analysis in house dust.

References

An In-Depth Technical Guide to Liquid Chromatography Methods for Quantifying TBEP Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS/MS) methods used for the quantification of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) metabolites in biological matrices. This document outlines detailed experimental protocols, presents comparative quantitative data, and illustrates the metabolic pathway and analytical workflow.

Introduction

Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume organophosphate flame retardant and plasticizer. Its widespread use has led to ubiquitous human exposure. Monitoring TBEP exposure is crucial for assessing potential health risks, and this is typically achieved by measuring its metabolites in biological samples, most commonly urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of these metabolites.

The primary metabolites of TBEP that serve as biomarkers of exposure include:

  • bis(2-butoxyethyl) phosphate (BBOEP)

  • bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP)

  • tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP)

This guide will delve into the established methodologies for the accurate and precise measurement of these compounds.

TBEP Metabolic Pathway

The biotransformation of TBEP in humans is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic process involves hydrolysis and oxidation reactions. The major metabolic pathways lead to the formation of BBOEP through the cleavage of a butoxyethyl group, and the formation of hydroxylated metabolites like BBOEHEP and OH-TBOEP through oxidation of the butoxyethyl side chains. These metabolites can be further conjugated with glucuronic acid before excretion in the urine.

TBEP_Metabolism TBEP This compound (TBEP) BBOEP bis(2-butoxyethyl) phosphate (BBOEP) TBEP->BBOEP Hydrolysis (CYP450) BBOEHEP bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP) TBEP->BBOEHEP Oxidation (CYP450) OHTBEP tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP) TBEP->OHTBEP Oxidation (CYP450) Conjugates Glucuronide Conjugates BBOEP->Conjugates BBOEHEP->Conjugates OHTBEP->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of TBEP in humans.

Experimental Protocols

The following sections detail a typical workflow for the quantification of TBEP metabolites in human urine.

Sample Preparation

A robust sample preparation is critical to remove matrix interferences and concentrate the analytes of interest. The following workflow is a widely adopted procedure.

Sample_Prep_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General workflow for urine sample preparation.

3.1.1. Enzymatic Hydrolysis

Since TBEP metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety and measure the total metabolite concentration.

  • Reagents:

  • Procedure:

    • To 1 mL of urine sample, add an internal standard solution.

    • Add 1 mL of ammonium acetate buffer containing β-glucuronidase.

    • Incubate the mixture at 37°C for at least 4 hours (overnight incubation is also common).

    • After incubation, cool the sample to room temperature.

3.1.2. Solid-Phase Extraction (SPE)

SPE is employed to clean up the sample and concentrate the analytes. Weak anion exchange (WAX) cartridges are commonly used for the extraction of acidic metabolites like BBOEP.

  • Materials:

    • Oasis WAX SPE cartridges (or equivalent)

    • Methanol (B129727)

    • Ammonium hydroxide

    • Formic acid

    • Deionized water

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

    • Elution: Elute the TBEP metabolites with 2 mL of methanol containing 5% ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography coupled with negative electrospray ionization tandem mass spectrometry is the preferred analytical technique.

3.2.1. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

3.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for TBEP metabolites.

Table 1: Method Validation Parameters for TBEP Metabolites

MetaboliteLimit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
BBOEP0.1569 - 119[1]
BBOEHEPNot consistently reportedNot consistently reported
OH-TBOEPNot consistently reportedNot consistently reported
General OPFR Metabolites0.1 - 0.485 - 110[2]

Table 2: Example MRM Transitions for TBEP Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BBOEP283.197.0-25
BBOEHEP299.197.0-25
OH-TBOEP413.297.0-30

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Conclusion

The quantification of TBEP metabolites using liquid chromatography-tandem mass spectrometry is a well-established and robust approach for human biomonitoring. The methods outlined in this guide, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, provide the necessary sensitivity and selectivity for accurate exposure assessment. For researchers and scientists in drug development and environmental health, the application of these methods is essential for understanding the pharmacokinetics of TBEP and its potential health implications. It is crucial to perform thorough method validation to ensure the reliability of the generated data.

References

Application of Tris(2-butoxyethyl) Phosphate (TBEP) as a Flame Retardant in Laboratory Plastics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) as a flame retardant in plastics commonly found in laboratory settings. The guide covers its flame-retardant properties, potential for leaching and toxicity, and the experimental protocols for its evaluation.

Introduction to TBEP as a Flame Retardant

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate compound utilized as both a plasticizer and a flame retardant in a variety of polymers, including polyurethane, polyvinyl chloride (PVC), and cellulose (B213188) acetate.[1][2] Its function as a plasticizer imparts flexibility and durability to materials.[2][3] As a flame retardant, TBEP is employed to meet fire safety standards in applications ranging from textiles and coatings to plastics.[2] While TBEP is effective in reducing the flammability of materials, its potential to leach from plastic matrices and its associated toxicological concerns warrant careful consideration, especially in sensitive laboratory environments.

Flame Retardant Performance of TBEP in Laboratory Plastics

The efficacy of a flame retardant is quantified through standardized tests that measure a material's resistance to ignition and combustion. Key performance indicators are derived from tests such as the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and Cone Calorimetry.

Data Presentation

Table 1: Illustrative Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material. A higher LOI value indicates better flame retardancy.[2][4] Materials with an LOI above 21% (the approximate concentration of oxygen in air) are considered flame retardant.

PolymerTBEP Content (% by weight)Illustrative LOI (%)
Polypropylene (B1209903) (PP)0~18
10~24
20~28
Polystyrene (PS)0~18
10~23
20~27
Polycarbonate (PC)0~25
10~30
20~34

Table 2: Illustrative UL 94 Vertical Burn Test Ratings

The UL 94 test classifies the flammability of plastics based on their burning behavior after exposure to a flame in a vertical orientation. The classifications, from most to least flame retardant, are V-0, V-1, and V-2.

PolymerTBEP Content (% by weight)Illustrative UL 94 Rating
Polypropylene (PP)0No Rating (burns)
20V-2
Polystyrene (PS)0No Rating (burns)
20V-2
Polycarbonate (PC)0V-2
20V-0

Table 3: Illustrative Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures various fire-related properties of materials under controlled heat flux. Key parameters include the Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Time to Ignition (TTI). Lower pHRR and THR, and a longer TTI, indicate better flame retardancy.

PolymerTBEP Content (% by weight)Illustrative TTI (s)Illustrative pHRR (kW/m²)Illustrative THR (MJ/m²)
Polypropylene (PP)0301200100
204560070
Polystyrene (PS)025100090
204050065
Polycarbonate (PC)06040050
208025035

Mechanism of Flame Retardancy

Organophosphate flame retardants like TBEP are understood to function through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.

Condensed-Phase Action

In the solid phase of the burning polymer, TBEP decomposes to form phosphoric acid species. These acidic compounds promote the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds into the gas phase.

Gas-Phase Action

During combustion, TBEP can also volatilize and decompose in the gas phase. The resulting phosphorus-containing radicals, such as PO•, can interfere with the high-energy radical chain reactions (involving H• and OH• radicals) that sustain the flame. This "flame poisoning" effect reduces the efficiency of combustion and helps to extinguish the flame.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) TBEP_solid TBEP Phosphoric_Acid Phosphoric Acid Species TBEP_solid->Phosphoric_Acid Decomposition TBEP_gas Volatilized TBEP TBEP_solid->TBEP_gas Volatilization Polymer Polymer Matrix Heat_solid Heat Heat_solid->TBEP_solid Heat_solid->Polymer Char Insulating Char Layer Phosphoric_Acid->Char Promotes Charring Char->Heat_solid Blocks Heat Transfer Char->TBEP_gas Reduces Fuel Release PO_radicals Phosphorus Radicals (PO•) TBEP_gas->PO_radicals Decomposition Heat_gas Heat Heat_gas->TBEP_gas Combustion_Radicals Combustion Radicals (H•, OH•) PO_radicals->Combustion_Radicals Scavenges Flame Flame Propagation Combustion_Radicals->Flame Sustain

Figure 1: Flame retardant mechanism of TBEP.

Leaching and Toxicological Profile of TBEP

A significant concern with the use of additive flame retardants like TBEP is their potential to migrate, or "leach," from the polymer matrix into the surrounding environment. In a laboratory setting, this could lead to the contamination of reagents, samples, and cell cultures, potentially impacting experimental results and posing a health risk to researchers.

Leaching from Laboratory Plastics

The rate and extent of TBEP leaching are influenced by several factors, including the type of polymer, the concentration of TBEP, the nature of the contacting liquid (e.g., aqueous buffer, organic solvent), temperature, and contact time. Studies have shown that organophosphate flame retardants can leach from plastics into aqueous environments.

Toxicological Concerns

Exposure to TBEP has been associated with several adverse health effects. Research has indicated that TBEP can be hepatotoxic (toxic to the liver) and carcinogenic (cancer-causing).[5] At the cellular level, TBEP has been shown to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.[6] This oxidative stress can lead to cellular damage and trigger apoptosis, or programmed cell death.[5][6]

Signaling Pathways Affected by TBEP

Studies have begun to elucidate the molecular mechanisms underlying TBEP toxicity. TBEP has been shown to interfere with key cellular signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[6] Exposure to TBEP can lead to the generation of ROS, which in turn can trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, ultimately leading to cell death.

TBEP_Toxicity_Pathway cluster_cellular Cellular Response TBEP TBEP Exposure ROS Reactive Oxygen Species (ROS) Generation TBEP->ROS Wnt_Pathway Wnt Signaling Pathway (Downregulation) TBEP->Wnt_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitochondria->Apoptosis_Pathway Initiates Apoptosis Apoptosis (Programmed Cell Death) Wnt_Pathway->Apoptosis Contributes to Caspases Caspase Activation (Caspase-3, -9) Apoptosis_Pathway->Caspases Leads to Caspases->Apoptosis

Figure 2: Simplified signaling pathway for TBEP-induced toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the flame retardancy of plastics containing TBEP and to quantify the leaching of TBEP.

Evaluation of Flame Retardancy

Flame_Retardancy_Workflow cluster_tests Flammability Testing start Start: Plastic Sample with TBEP prep Sample Preparation (e.g., molding, cutting to spec) start->prep conditioning Conditioning (e.g., 23°C, 50% RH for 48h) prep->conditioning loi Limiting Oxygen Index (LOI) (ASTM D2863) conditioning->loi ul94 UL 94 Vertical Burn Test (ASTM D3801) conditioning->ul94 cone Cone Calorimetry (ASTM E1354) conditioning->cone analysis Data Analysis and Interpretation loi->analysis ul94->analysis cone->analysis end End: Flame Retardancy Classification and Assessment analysis->end

Figure 3: Experimental workflow for flame retardancy testing.

Protocol 1: Limiting Oxygen Index (LOI) Test (based on ASTM D2863)

  • Sample Preparation: Prepare at least three replicate specimens of the TBEP-containing plastic. Typical specimen dimensions are 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

  • Conditioning: Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Apparatus: Use a standard LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and a gas mixing system for oxygen and nitrogen.

  • Procedure: a. Mount a specimen vertically in the holder and place it in the chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. c. Ignite the top of the specimen with a pilot flame. d. Observe the burning behavior. If the specimen burns for more than 3 minutes or burns more than 50 mm, increase the nitrogen concentration (decrease oxygen). If it extinguishes before this, increase the oxygen concentration. e. Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that just supports combustion is determined.

  • Data Analysis: The LOI is expressed as the percentage of oxygen in the gas mixture.

Protocol 2: UL 94 Vertical Burn Test (based on ASTM D3801)

  • Sample Preparation: Prepare ten replicate specimens of the TBEP-containing plastic. Typical dimensions are 125 ± 5 mm long, 13 ± 0.5 mm wide, and of the desired thickness.

  • Conditioning: Condition five specimens for 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity, and five specimens for 7 days at 70 ± 1 °C.

  • Apparatus: Use a UL 94 test chamber with a Bunsen burner and a timer.

  • Procedure: a. Mount a specimen vertically. b. Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time (t1). d. If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds. e. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). f. Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.

  • Data Analysis: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.

Protocol 3: Cone Calorimetry (based on ASTM E1354)

  • Sample Preparation: Prepare three replicate specimens, typically 100 x 100 mm with a thickness up to 50 mm.

  • Conditioning: Condition the specimens to a constant mass at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Apparatus: Use a standard cone calorimeter.

  • Procedure: a. Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell. b. Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²). c. Use a spark igniter to ignite the evolved gases. d. Continuously measure the oxygen concentration in the exhaust stream, the mass of the specimen, and the smoke obscuration.

  • Data Analysis: Calculate the heat release rate (HRR), total heat released (THR), time to ignition (TTI), mass loss rate, and smoke production rate.

Quantification of TBEP Leaching

Protocol 4: TBEP Leaching from Laboratory Plastics

  • Sample Preparation: Select a representative piece of laboratory plasticware (e.g., a 50 mL centrifuge tube, a section of a microplate). Clean the surface with deionized water and dry it.

  • Leaching Procedure: a. Place the plastic item in a clean, inert container (e.g., a glass beaker). b. Add a known volume of a relevant solvent (e.g., deionized water, ethanol, or a specific buffer) to submerge a defined surface area of the plastic. c. Cover the container to prevent evaporation and incubate at a relevant temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the solvent (the leachate).

  • Analytical Method: a. Extraction (if necessary): For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) may be required to concentrate the TBEP. b. Analysis: Analyze the extract using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of TBEP.

  • Data Analysis: Quantify the concentration of TBEP in the leachate and express the results as mass of TBEP leached per unit surface area of the plastic (e.g., µg/cm²).

Conclusion

This compound is an effective flame retardant that can be incorporated into laboratory plastics to improve their fire safety. However, its potential to leach from these plastics and its associated toxicity are significant concerns that require careful consideration by researchers and laboratory managers. The experimental protocols outlined in this guide provide a framework for evaluating the flame retardancy of TBEP-containing plastics and for assessing the potential for TBEP migration. As with any chemical additive, a thorough risk assessment should be conducted to ensure the safety and integrity of laboratory experiments and the well-being of personnel.

References

An In-depth Technical Guide to Tris(2-butoxyethyl) phosphate (TBEP) as a Plasticizer in Polymer Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tris(2-butoxyethyl) phosphate (B84403) (TBEP)

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate compound widely utilized as a multifunctional additive in numerous industrial and consumer products. It is a colorless to pale yellow, odorless, and viscous liquid characterized by a high boiling point and low volatility, which makes it suitable for high-temperature applications like polymer processing. TBEP's primary roles are as a plasticizer, a flame retardant, and a defoaming agent.[1] Its excellent solvency and compatibility with a wide range of polymers, including polyvinyl chloride (PVC), polyurethanes, and various rubbers, make it a versatile choice for modifying material properties.[2] In polymer synthesis, TBEP is incorporated to enhance flexibility, durability, and processability.[3][4]

Table 1: Physical and Chemical Properties of this compound (TBEP)

PropertyValueReference
CAS Number 78-51-3
EC Number 201-122-9
Molecular Formula C₁₈H₃₉O₇P[2][5]
Molecular Weight 398.48 g/mol
Appearance Colorless or light yellow transparent liquid[2]
Specific Gravity (20/20 °C) 1.016 – 1.023[2]
Refractive Index (@ 25 °C) 1.434 - 1.437[2]
Water Content 0.2% maximum[2]
Acid Value 0.6 mg KOH/g maximum[2]
Synonyms TBEP, Tributoxyethyl phosphate, Phosflex T-bep[5]

Mechanism of Action as a Plasticizer

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces that hold the chains together.[6][7] This process increases the free volume within the polymer matrix, allowing the polymer chains to move more freely past one another.[7][8] TBEP, as a relatively small molecule, effectively penetrates the amorphous regions of a polymer.[7] This disruption of polymer-polymer interactions and increase in chain mobility leads to a significant reduction in the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10] By lowering the Tg, TBEP imparts flexibility and reduces brittleness.[6][11]

Diagram 1: TBEP molecules increase the spacing between polymer chains, enhancing flexibility.

Effects on Polymer Properties

The incorporation of TBEP as a plasticizer induces significant and predictable changes in the thermal and mechanical properties of polymers. These modifications are crucial for tailoring materials to specific applications that require enhanced flexibility and durability.

Thermal Properties

The most prominent thermal effect of TBEP is the reduction of the glass transition temperature (Tg).[12] By increasing the mobility of polymer chains, plasticizers allow the transition from a glassy to a rubbery state to occur at a lower temperature.[10] This effect is directly proportional to the concentration of the plasticizer added. TBEP is particularly effective in lowering the Tg of polymers like PVC and acrylics.[2][11]

Mechanical Properties

Plasticization generally alters the stress-strain behavior of a polymer. The addition of TBEP typically leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break.[6][9] This trade-off results in a material that is less rigid but substantially more flexible and tougher, capable of undergoing greater deformation before fracturing.[13]

Table 2: General Quantitative Effects of TBEP on Polymer Properties

PropertyEffect of Increasing TBEP ConcentrationUnderlying MechanismReference
Glass Transition Temp. (Tg) DecreasesIncreased polymer chain mobility and free volume.[9][10][12]
Tensile Strength DecreasesReduced intermolecular forces between polymer chains.[6][13]
Young's Modulus (Stiffness) DecreasesReduced resistance to deformation due to weaker chain interactions.[6]
Elongation at Break (Ductility) IncreasesEnhanced ability of polymer chains to slide past one another.[9][13]
Hardness DecreasesIncreased free volume allows for easier surface indentation.[7][13]
Low-Temperature Flexibility IncreasesLowered Tg allows the material to remain flexible at colder temperatures.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and characterization of TBEP in a polymer matrix.

Protocol 1: Incorporation of TBEP into PVC via Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films with a uniform distribution of TBEP.

Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • This compound (TBEP)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution: In a fume hood, accurately weigh 10 g of PVC resin and add it to 100 mL of THF in a glass beaker.[14]

  • Stir the mixture with a magnetic stirrer until the PVC is completely dissolved. This may take several hours.

  • Plasticizer Addition: Calculate the required amount of TBEP to achieve the desired concentration (e.g., for 20 phr - parts per hundred resin - add 2 g of TBEP).

  • Add the weighed TBEP to the PVC solution and continue stirring for at least 30 minutes to ensure a homogeneous mixture.[14]

  • Casting: Pour the resulting solution into a clean, level glass petri dish.[14]

  • Solvent Evaporation: Cover the dish loosely to allow for slow solvent evaporation in the fume hood for 24-48 hours. This slow process helps to minimize the formation of bubbles and surface defects.

  • Final Drying: Once a solid film has formed, transfer it to a vacuum oven set at 50 °C for at least 6 hours to remove any residual solvent.[14]

  • Conditioning: Before testing, allow the film to cool to room temperature and condition it under standard laboratory conditions (e.g., 23 °C and 50% relative humidity) for 24 hours.

Protocol 2: Characterization of Plasticized Polymer Films

A. Differential Scanning Calorimetry (DSC) for Tg Determination

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and place it in a hermetically sealed aluminum DSC pan.[14]

  • Thermal Program: Place the pan in the DSC instrument.

  • Perform an initial heating scan from room temperature to a temperature well above the expected Tg (e.g., 120 °C) at a rate of 10 °C/min. This step erases the thermal history of the sample.[12][14]

  • Cool the sample back down to a low temperature (e.g., -50 °C) at a controlled rate (10 °C/min).

  • Perform a second heating scan from -50 °C to 120 °C at 10 °C/min.[14]

  • Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan, according to standards like ASTM D3418.[12]

B. Tensile Testing for Mechanical Properties

Procedure:

  • Sample Preparation: Cut dumbbell-shaped specimens from the conditioned polymer film using a precision die cutter, following dimensions specified by a standard such as ASTM D638.[15]

  • Measurement: Measure the thickness and width of the gauge section of each specimen.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Analysis: Record the load and displacement data to calculate:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length at the point of fracture.

cluster_char Characterization cluster_results Data Output start Start: Polymer Resin + TBEP dissolve Solvent Dissolution (e.g., PVC in THF) start->dissolve mix Homogeneous Mixing dissolve->mix cast Film Casting mix->cast dry Solvent Evaporation & Vacuum Drying cast->dry film Conditioned Plasticized Film dry->film tensile Tensile Testing (ASTM D638) film->tensile dsc DSC Analysis (ASTM D3418) film->dsc mech_props Mechanical Properties (Tensile Strength, Modulus, Elongation) tensile->mech_props therm_props Thermal Properties (Glass Transition Temp, Tg) dsc->therm_props end End: Characterized Material mech_props->end therm_props->end

Diagram 2: Experimental workflow for the synthesis and characterization of TBEP-plasticized polymers.

Analytical Methods and Leaching Studies

Concerns about the migration of plasticizers from consumer products have led to the development of robust analytical methods to quantify their presence and leaching potential.[16][17] Leaching is influenced by factors such as temperature, the nature of the contacting medium (e.g., food simulants), and the polymer matrix itself.[16]

Protocol 3: TBEP Leaching into a Food Simulant

This protocol outlines a general procedure for a migration study.

Materials and Equipment:

  • Plasticized polymer sample of known surface area

  • Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil)

  • Incubator or oven

  • Glass migration cells or containers

  • Analytical instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Procedure:

  • Sample Preparation: Cut a specimen of the plasticized polymer with a known surface area (e.g., 1 dm²).[17]

  • Migration Setup: Place the specimen in a glass container and add a known volume of pre-heated food simulant, ensuring the sample is fully submerged. A common ratio is 6 dm²/L.[17]

  • Incubation: Seal the container and place it in an incubator at a specified temperature and duration (e.g., 70°C for 2 hours or 40°C for 10 days) to simulate conditions of use.[17]

  • Extraction: After incubation, remove the polymer sample. Take a known aliquot of the food simulant.

  • Perform a liquid-liquid extraction (for aqueous simulants) or a dilution (for fatty simulants) with a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile) to isolate the TBEP.[17][18]

  • Analysis: Concentrate the extract and analyze it using LC-MS/MS for the sensitive and selective quantification of TBEP.[18] An internal standard, such as a deuterated analog, is often used to ensure accuracy.[18]

sample Polymer Sample (Known Surface Area) incubation Incubation (Controlled Time & Temp) sample->incubation simulant Food Simulant (e.g., 50% Ethanol) simulant->incubation extraction Sample Extraction (LLE or Dilution) incubation->extraction cleanup Extract Cleanup & Concentration (e.g., SPE, Evaporation) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Quantitative Data (Leached TBEP Concentration) analysis->data

Diagram 3: Logical workflow for conducting a quantitative TBEP leaching study.

Conclusion

This compound is a highly effective and versatile plasticizer used to enhance the flexibility and processability of a wide range of polymers. Its primary mechanism involves increasing the free volume between polymer chains, which lowers the glass transition temperature and modifies mechanical properties, resulting in softer, more ductile materials. The detailed protocols provided herein offer a robust framework for researchers to incorporate TBEP into polymer matrices and to comprehensively characterize the resulting thermal, mechanical, and migratory properties. Understanding these methodologies is essential for the development of new polymer formulations and for assessing the safety and stability of materials in various applications.

References

TBEP in Mass Spectrometry: An In-depth Technical Guide to Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of using Tris(2-butoxyethyl) phosphate (B84403) (TBEP) and its isotopically labeled analogs as internal standards in quantitative mass spectrometry. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to develop and validate robust analytical methods.

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations that can arise during sample preparation, chromatographic separation, and detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and matrix effects (ion suppression or enhancement) can significantly compromise the accuracy and precision of results.[1]

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls at the earliest stage of the analytical workflow.[1] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and correct for these variations.[1] Quantification is then based on the ratio of the analyte's signal to the IS's signal, rather than the absolute analyte response.[2][3] This approach significantly improves the accuracy and precision of quantitative assays.[2][4]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[5][6] SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, effectively compensating for variations.[5]

TBEP and its Application in Environmental and Biological Monitoring

Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume organophosphate ester used as a flame retardant and plasticizer in a wide range of consumer and industrial products.[7] Its widespread use has led to its detection in various environmental compartments, including water, soil, and biota, raising concerns about its potential environmental and human health impacts.[7] Monitoring TBEP and its metabolites, such as Bis(2-butoxyethyl) Phosphate (BBEP), is crucial for assessing exposure and understanding its degradation pathways.[7]

Accurate quantification of TBEP and its metabolites in complex matrices requires the use of a suitable internal standard to overcome analytical challenges.

Experimental Protocol: Quantification of BBEP in Water Samples using LC-MS/MS

This section details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BBEP, a primary metabolite of TBEP, in environmental water samples. The method employs the deuterated analog, Bis(butoxyethyl) Phosphate-d8 (BBEP-d8), as an internal standard.[7]

Materials and Reagents
  • Analytes: Bis(2-butoxyethyl) Phosphate (BBEP)

  • Internal Standard: Bis(2-butoxyethyl) Phosphate-d8 (BBEP-d8)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (LC-MS grade)

  • Reagents: Formic acid

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of BBEP and BBEP-d8 in 10 mL of methanol, respectively.[7]

Working Standard Solutions: Prepare a series of BBEP working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[7]

Internal Standard Working Solution (1 µg/mL): Dilute the BBEP-d8 primary stock solution with methanol to a final concentration of 1 µg/mL.[7]

Sample Preparation:

  • To 1 mL of the water sample, add a specific volume of the BBEP-d8 internal standard working solution.

  • Vortex the sample for 30 seconds.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock (BBEP, 1 mg/mL) working_standards Working Standards (Serial Dilution) stock_analyte->working_standards stock_is Internal Standard Stock (BBEP-d8, 1 mg/mL) working_is Working IS (1 µg/mL) stock_is->working_is lc_system LC System working_standards->lc_system spiked_sample Spiked Sample working_is->spiked_sample water_sample Water Sample (1 mL) water_sample->spiked_sample spiked_sample->lc_system ms_system Mass Spectrometer lc_system->ms_system data_analysis Data Analysis (Analyte/IS Ratio) ms_system->data_analysis

Caption: General workflow for sample preparation and analysis.
LC-MS/MS Parameters

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of BBEP.

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsBBEP: Specific precursor > product ion BBEP-d8: Specific precursor > product ion
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500 °C

Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.

Data Analysis and Quantitative Results

Quantification is performed by calculating the ratio of the peak area of the analyte (BBEP) to the peak area of the internal standard (BBEP-d8).[2][8] A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. The concentration of BBEP in the samples is then determined from this calibration curve.

Method Validation Parameters

The described method was validated for linearity, accuracy, precision, and sensitivity.[7]

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy & Precision
Quality Control Levels0.3, 3, 30 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Sensitivity
Limit of Detection (LOD)S/N ratio of 3
Limit of Quantification (LOQ)S/N ratio of 10

Data summarized from a representative application note. Actual values may vary based on instrumentation and laboratory conditions.

G cluster_workflow Quantitative Analysis Workflow acquire_data Acquire Raw Data (Peak Areas for Analyte and IS) calculate_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) acquire_data->calculate_ratio calibration_curve Construct Calibration Curve (Ratio vs. Concentration) calculate_ratio->calibration_curve determine_concentration Determine Unknown Concentration calibration_curve->determine_concentration

Caption: Logical flow of data analysis for internal standard quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as BBEP-d8 for the analysis of BBEP, is essential for achieving accurate and reliable quantification in complex matrices. This technical guide provides a foundational experimental protocol and the underlying principles that can be adapted for the analysis of TBEP and other related organophosphate esters. By compensating for analytical variability, the internal standard method ensures high data integrity, which is critical for environmental monitoring, human exposure assessment, and regulatory compliance.

References

Tris(2-butoxyethyl) Phosphate (TBEP) as an Anti-foaming Agent in Bioreactors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foam formation in bioreactors, driven by sparging and agitation necessary for high-density cell cultures, presents a significant challenge in biopharmaceutical manufacturing. It can impede gas exchange, damage cells, and compromise sterility, ultimately impacting product yield and quality. Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a non-silicone, organic phosphate ester, is utilized across various industries as a defoaming agent.[1] This guide provides a comprehensive technical overview of TBEP for consideration as an anti-foaming agent in bioreactor applications. Due to a notable lack of specific performance data in public literature for biopharmaceutical processes, this document synthesizes available information on TBEP's properties, cytotoxicity of related compounds, and general principles for evaluating any new anti-foaming agent. It offers a framework for researchers to conduct a thorough in-house evaluation of TBEP, from initial screening to its potential impact on downstream processing.

Mechanism of Action

Anti-foaming agents, or defoamers, function by disrupting the stability of foam lamellae. The primary mechanisms include:

  • Reduction of Surface Tension: Antifoams possess low surface tension, allowing them to spread rapidly across the liquid-air interface of bubbles.[2]

  • Foam Film Destabilization: This rapid spreading displaces the surfactants (like proteins) that stabilize the foam, causing the bubble walls to thin and rupture.[2]

TBEP, as an organic phosphate ester, operates on these principles. Its chemical structure allows it to effectively reduce surface tension in aqueous systems.[1]

Potential Cytotoxicity and Cellular Impact

Studies on TBEP in Other Cell Lines
  • Human Liver (HepG2) and Lung (A549) Cells: Studies have shown that TBEP can induce cytotoxicity in a dose-dependent manner. Observed effects include mitochondrial impairment, DNA damage, and the triggering of p53/p21-mediated cell cycle arrest pathways.[3] A toxicogenomics study in HepG2 cells indicated that sub-cytotoxic concentrations of TBEP led to an upregulation of genes involved in protein and energy metabolism, as well as DNA replication, suggesting a broad impact on cellular processes.[4]

  • Animal Cell Lines: In rat Leydig cells, TBEP was found to induce oxidative stress and alter steroidogenesis.[5]

Insights from a Related Compound: bDtBPP in CHO Cells

Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), another organophosphate that can leach from single-use bioreactor bags, has been studied more extensively in CHO cells. These studies serve as a valuable proxy for the potential effects of TBEP.

  • Growth Inhibition: bDtBPP has been shown to inhibit CHO cell growth at concentrations ranging from 0.035 to 0.73 mg/L, with significant variability between different CHO cell lines.[6][7]

  • Cellular Stress: Even at pre-lethal concentrations, bDtBPP can induce effects like increased nuclear intensity and reactive oxygen species, and a reduction in mitochondrial mass.[7]

These findings underscore the critical need to empirically determine the cytotoxic profile of TBEP on the specific production cell line to be used.

Experimental Protocols for Evaluation

A systematic evaluation is essential before implementing TBEP in a bioprocess. This should involve small-scale trials to de-risk the application and establish optimal concentration ranges.[2] High-throughput micro-bioreactor systems (e.g., ambr®) are ideal for efficiently screening multiple conditions.[8]

Phase 1: Cytotoxicity and Growth Impact Assessment

Objective: To determine the concentration range of TBEP that does not negatively impact cell growth, viability, and productivity.

Methodology:

  • Cell Line: Use the production CHO cell line (e.g., CHO-K1, DG44, or GS-CHO).[9]

  • Culture Vessels: 24- or 48-well deep-well plates or a micro-bioreactor system.

  • TBEP Concentrations: Prepare a wide range of TBEP concentrations (e.g., 0 ppm, 1 ppm, 10 ppm, 50 ppm, 100 ppm, 200 ppm).

  • Culture Conditions: Inoculate cells at a standard density into production media containing the different TBEP concentrations. Maintain standard process set points for pH, temperature, and dissolved oxygen.[8]

  • Monitoring: Daily, measure:

    • Viable Cell Density (VCD) and viability.

    • Key metabolite concentrations (glucose, lactate, ammonia).[10][11]

    • Product titer (e.g., monoclonal antibody concentration).

  • Analysis: Plot VCD, viability, and product titer against TBEP concentration to identify the highest concentration with no significant negative impact (the maximum allowable concentration).

Phase 2: Anti-foaming Efficacy Evaluation

Objective: To quantify the effectiveness of non-cytotoxic concentrations of TBEP in controlling foam.

Methodology:

  • System: A lab-scale glass bioreactor (e.g., 1-3L) equipped with a sparger and agitation control.

  • Medium: Use the spent production medium from a high-density culture, as it represents the "worst-case" foaming scenario.

  • Foam Generation: Set agitation and sparging rates to intentionally induce a stable foam head.

  • TBEP Addition: Once a consistent foam height is achieved, add a pre-determined, non-cytotoxic concentration of TBEP.

  • Monitoring: Record the time required for the foam to collapse. Measure the foam height at set intervals after the addition.

  • Analysis: Compare the foam collapse time and foam height reduction across different TBEP concentrations to determine the minimal effective dose.

Phase 3: Fed-Batch Bioreactor Validation

Objective: To validate the performance of the minimal effective TBEP concentration in a representative fed-batch culture model.

Methodology:

  • System: Lab-scale bioreactors (e.g., 2L or 5L).[12]

  • Process: Run a standard fed-batch process with two conditions: a control group (no TBEP) and a test group with the optimized TBEP concentration.

  • TBEP Dosing: Add TBEP as needed based on foam sensor readings or a pre-determined schedule. Record the total amount added.

  • Comprehensive Monitoring: In addition to standard process parameters (VCD, viability, metabolites, titer), monitor:

    • Dissolved Oxygen and kLa: Track the oxygen transfer coefficient (kLa) as some antifoams can reduce its value, potentially necessitating higher oxygen flow rates.[13][14]

    • Product Quality: Collect samples at mid- and late-production phases for analysis of critical quality attributes (CQAs), including aggregation and glycosylation patterns.[15][16]

Data Presentation: Quantitative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity and Growth Impact of TBEP

TBEP Conc. (ppm) Max VCD (x10^6 cells/mL) Viability at Harvest (%) Final Titer (g/L) Lactate Peak (g/L)
0 (Control)
1
10
50

| 100 | | | | |

Table 2: Anti-foaming Efficacy of TBEP

TBEP Conc. (ppm) Foam Collapse Time (seconds) Foam Height Reduction (%)
(Determined from Table 1)

| ... | | |

Table 3: Fed-Batch Bioreactor Performance with TBEP

Parameter Control (No TBEP) Test (with TBEP) % Change
Total TBEP Added (mL/L) N/A
Final Titer (g/L)
Average kLa (h^-1)
% Aggregation
% High Mannose Glycans

| % Galactosylation (G0F) | | | |

Impact on Downstream Processing

The introduction of any new additive requires careful consideration of its potential impact on downstream purification operations.

  • Protein Binding Interference: One study has shown that TBEP can disrupt the binding of certain drugs to the carrier protein alpha-1-acid glycoprotein (B1211001) in blood samples.[17] This raises a concern that TBEP could potentially interfere with the binding of the target protein to chromatography resins, particularly affinity resins like Protein A.

  • Membrane Fouling: Other non-silicone antifoams have been investigated for their potential to foul hollow fiber filters used in perfusion systems.[18]

  • Chromatography Performance: It is crucial to evaluate whether TBEP co-elutes with the product and if it impacts the performance of subsequent ion-exchange or hydrophobic interaction chromatography steps.[19][20]

Recommended Evaluation:

  • Spiking Studies: Spike TBEP into the harvest material at a "worst-case" concentration (e.g., 2x the total amount added during the bioreactor run).

  • Chromatography Analysis: Run the spiked material through the established Protein A and subsequent polishing chromatography steps.

  • Analysis: Compare the chromatograms, product yield, and purity profiles (e.g., host cell protein and DNA clearance) between the spiked and un-spiked samples.

Visualizations: Workflows and Pathways

Experimental Workflow for TBEP Evaluation

G cluster_Phase1 Phase 1: Small-Scale Screening cluster_Phase2 Phase 2: Efficacy Testing cluster_Phase3 Phase 3: Bioreactor Validation P1_Start Prepare TBEP Dilutions P1_Culture Inoculate CHO Cells in Micro-Bioreactors/Plates P1_Start->P1_Culture P1_Monitor Daily Monitoring: VCD, Viability, Titer P1_Culture->P1_Monitor P1_Analyze Determine Max Allowable Concentration P1_Monitor->P1_Analyze P2_Add Add Non-Cytotoxic TBEP Concentrations P1_Analyze->P2_Add Input P2_Start Induce Foam in Spent Media P2_Start->P2_Add P2_Measure Measure Foam Collapse Time P2_Add->P2_Measure P2_Analyze Determine Minimal Effective Dose P2_Measure->P2_Analyze P3_Run Run Fed-Batch Culture (Control vs. TBEP) P2_Analyze->P3_Run Input P3_Monitor Monitor Process, kLa, and Product Quality P3_Run->P3_Monitor P3_DSP Downstream Spiking Study P3_Monitor->P3_DSP P3_Final Final Report & Decision P3_DSP->P3_Final

Caption: Workflow for evaluating TBEP as a bioreactor anti-foaming agent.

Hypothetical Signaling Pathway for Organophosphate-Induced Cytotoxicity

G cluster_Cell CHO Cell TBEP TBEP / Organophosphate (e.g., bDtBPP) ROS ↑ Reactive Oxygen Species (ROS) TBEP->ROS Induces Mito Mitochondrial Impairment ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Mito->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 p21 ↑ p21 p53->p21 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Growth_Inhibition Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Caption: Potential pathway for TBEP-induced cytotoxicity in CHO cells.

Conclusion and Recommendations

Tris(2-butoxyethyl) phosphate is a potential non-silicone anti-foaming agent for use in bioreactors. However, the current lack of publicly available, bioprocess-specific data means that its adoption carries risk that must be mitigated through a rigorous internal evaluation. The cytotoxic effects observed in other cell lines and with similar organophosphate compounds in CHO cells warrant a cautious approach, with particular attention paid to cell health, product quality, and potential interference with downstream processes.

It is recommended that any facility considering TBEP follow a structured evaluation plan as outlined in this guide. Key decision points will be the determination of a sufficiently wide window between the minimal effective concentration for foam control and the maximum allowable concentration that does not impact cell culture performance and product quality. Only through such a systematic investigation can a confident decision be made on the suitability of TBEP for a specific biopharmaceutical manufacturing process.

References

Solid-Phase Extraction of Tris(2-butoxyethyl) Phosphate from Water Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solid-phase extraction (SPE) of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) from water samples. TBEP, a high-production-volume organophosphate ester, is widely used as a flame retardant and plasticizer, leading to its frequent detection in various environmental water bodies.[1][2][3][4] Accurate and sensitive analytical methods are crucial for monitoring its presence and assessing its potential environmental and health impacts.[5] This guide details the methodologies for key experiments, presents quantitative data in a structured format, and offers visual representations of the experimental workflow.

Core Principles of Solid-Phase Extraction for TBEP

Solid-phase extraction is a widely adopted sample preparation technique for the extraction and pre-concentration of TBEP from aqueous matrices.[6] The principle of this method is based on the partitioning of TBEP from the water sample onto a solid sorbent. Due to its moderately hydrophobic nature, TBEP is retained on a nonpolar or reversed-phase sorbent while more polar impurities are washed away.[6] The retained TBEP is then eluted with a small volume of an organic solvent, resulting in a concentrated and cleaner sample extract ready for instrumental analysis.[7] This technique offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and reduced sample handling time.[6]

Experimental Protocols

Several SPE methods have been developed for the extraction of TBEP from water samples, often in conjunction with other organophosphate esters. The choice of sorbent, sample volume, and elution solvent can vary depending on the specific analytical requirements and the water matrix.

Protocol 1: SPE using a Polymeric Sorbent (Styrene-Divinylbenzene)

This protocol is adapted from a method for the analysis of various organophosphates in lake water.[3]

1. Materials and Reagents:

  • SPE Cartridge: Bond Elut PPL (or equivalent functionalized styrene-divinylbenzene polymer sorbent)[3]

  • Solvents: Methanol (B129727), Ethyl Acetate (or other suitable elution solvent), and Ultrapure Water

  • Internal Standard: Squalane (or an appropriate isotopically labeled TBEP standard)[3]

  • Glassware: Sample collection bottles, collection tubes, concentrator tubes

2. Sample Preparation:

  • Collect 1.5 L to 2.5 L of the water sample in a clean glass container.[3]

  • Filter the water sample to remove any particulate matter.[3]

3. SPE Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[1]

  • Elution:

    • Place a clean collection tube in the vacuum manifold.

    • Elute the retained TBEP from the cartridge with a small volume of an appropriate organic solvent (e.g., two aliquots of 4 mL of ethyl acetate).

  • Concentration and Reconstitution:

    • Add a known amount of internal standard (e.g., 4 µg of squalane) to the eluate.[3]

    • Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[1][5]

    • Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., 1 mL of the initial mobile phase for LC-MS/MS).[1]

Protocol 2: SPE using a C18 Sorbent

This is a general protocol for the extraction of neutral organic compounds like TBEP from water using a reversed-phase C18 sorbent.[8]

1. Materials and Reagents:

2. Sample Preparation:

  • For a 1 L water sample, acidification to a pH of less than 2 with sulfuric acid may be performed for certain methods.[9]

  • If required, spike the sample with a suitable internal standard.

3. SPE Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water.[8] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes. This step is critical for good recovery.[6][9]

  • Elution:

    • Elute the TBEP with a non-polar solvent. For example, use a mixture of acetone and n-hexane.[9] Alternatively, dichloromethane can be used.[5]

  • Post-Elution Processing:

    • Pass the eluate through a small amount of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

Quantitative Data

The following tables summarize quantitative data for the analysis of TBEP in water samples using SPE followed by instrumental analysis.

Parameter Value Method Reference
Recovery85-99%SPE (Bond Elut PPL) - GC/MS[3]
Limit of Detection (LOD)1-3 ng/LSPE (Bond Elut PPL) - GC/MS[3]
Recovery69-92%Not specified[8]
Mean Concentration (Municipal Waste Water Effluents)2955 ng/LSPE - GC/MS[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the solid-phase extraction of TBEP from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample Collection (e.g., 1 L) Filter Filtration (if needed) Sample->Filter Spike Spike with Internal Standard Filter->Spike Condition Cartridge Conditioning (Methanol, Water) Load Sample Loading Condition->Load Wash Washing (Ultrapure Water) Load->Wash Elute Elution (e.g., Acetonitrile/Ethyl Acetate) Wash->Elute Concentrate Evaporation & Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of TBEP from water samples.

SPE_Logic cluster_input Inputs cluster_process SPE Process Steps cluster_output Outputs WaterSample Aqueous Sample (containing TBEP) Loading 2. Sample Loading: TBEP is retained WaterSample->Loading SPECartridge SPE Cartridge (e.g., C18, Polymeric) Conditioning 1. Conditioning: Activates the sorbent SPECartridge->Conditioning Solvents Solvents (Conditioning, Washing, Elution) Solvents->Conditioning Washing 3. Washing: Removes interferences Solvents->Washing Elution 4. Elution: Recovers TBEP Solvents->Elution Conditioning->Loading Loading->Washing Waste Aqueous Waste & Washings Loading->Waste Washing->Elution Washing->Waste CleanExtract Concentrated & Cleaned TBEP Extract Elution->CleanExtract

Caption: Logical steps and components in the SPE process for TBEP.

References

Eradicating Tris(2-butoxyethyl) Phosphate (TBEP) Contamination from Laboratory Glassware: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the effective removal of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) contamination from laboratory glassware. TBEP, a common plasticizer, flame retardant, and anti-foaming agent, can persist on glass surfaces, potentially interfering with sensitive experiments and analytical procedures.[1] This document outlines recommended cleaning protocols, validation strategies, and analytical methods to ensure glassware is free from this contaminant.

Understanding Tris(2-butoxyethyl) Phosphate (TBEP)

This compound is a high-boiling, colorless to pale yellow liquid with limited solubility in water but good solubility in organic solvents. Its chemical and physical properties are summarized in Table 1. Due to its widespread use in laboratory and industrial products, accidental contamination of glassware is a valid concern.[2]

Table 1: Chemical and Physical Properties of this compound (TBEP)

PropertyValue
Molecular Formula C₁₈H₃₉O₇P
Molecular Weight 398.47 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 215-228 °C @ 4 mmHg
Solubility in Water Slightly soluble
Solubility in Organic Solvents Soluble in most organic solvents

Recommended Cleaning Protocols for TBEP-Contaminated Glassware

Effective removal of TBEP requires a multi-step cleaning process that leverages both its solubility characteristics and the principles of chemical degradation for organophosphates. The selection of a specific protocol will depend on the level of contamination and the sensitivity of the subsequent laboratory procedures.

While specific quantitative data for TBEP removal from laboratory glassware is not extensively published, the principles of cleaning validation from the pharmaceutical industry and general decontamination procedures for organophosphates provide a strong framework for effective cleaning. The following protocols are based on these principles and the chemical properties of TBEP.

2.1. Manual Cleaning Protocol

This protocol is suitable for general laboratory glassware with minor TBEP contamination.

  • Pre-Rinse: Immediately after use, rinse the glassware thoroughly with a suitable organic solvent such as acetone (B3395972) or isopropanol (B130326) to remove the bulk of the TBEP contamination. Dispose of the solvent waste according to institutional guidelines.

  • Detergent Wash: Wash the glassware with a laboratory-grade alkaline detergent solution. Alkaline conditions can help to hydrolyze the phosphate ester bonds of TBEP. For stubborn residues, gentle scrubbing with a soft-bristle brush is recommended.

  • Rinsing: Rinse the glassware extensively with tap water to remove the detergent.

  • Acid Rinse (Optional but Recommended): A rinse with a dilute acid solution (e.g., 1% hydrochloric acid or 1% nitric acid) can help to remove any remaining organic or inorganic residues.

  • Final Rinse: Rinse the glassware multiple times with deionized or distilled water to remove any traces of acid and ensure a clean surface.

  • Drying: Allow the glassware to air dry completely or dry in an oven at an appropriate temperature.

2.2. Automated Glassware Washer Protocol

For laboratories equipped with automated glassware washers, the following cycle parameters are recommended for TBEP decontamination:

  • Pre-wash: A cold water pre-wash cycle to remove loose contaminants.

  • Alkaline Wash: A hot wash cycle (60-80°C) with a high-pH alkaline detergent. The combination of heat and alkalinity is crucial for breaking down the organophosphate.

  • Neutralizing Rinse: An acid rinse to neutralize the alkaline detergent and remove any inorganic scale.

  • Multiple Water Rinses: Several rinses with purified water to ensure all cleaning agents are removed.

  • Final Rinse: A final rinse with high-purity (e.g., deionized or distilled) water.

  • Hot Air Dry: A drying cycle at a temperature that will not compromise the integrity of the glassware.

Experimental Protocols for Cleaning Validation

To ensure the chosen cleaning protocol effectively removes TBEP to an acceptable level, a validation process is essential. This involves intentionally contaminating glassware, performing the cleaning procedure, and then analyzing for residual TBEP.

3.1. Protocol for Spiking Glassware with TBEP

  • Prepare a TBEP Spiking Solution: Dissolve a known amount of TBEP standard in a volatile solvent like acetone or methanol (B129727) to achieve a target concentration (e.g., 1 mg/mL).

  • Spike the Glassware: Apply a known volume of the spiking solution to a defined surface area of the glassware (e.g., the interior of a beaker).

  • Evaporate the Solvent: Allow the solvent to evaporate completely in a fume hood, leaving a thin film of TBEP on the glass surface.

3.2. Surface Sampling Protocol: Swab Sampling

Swab sampling is a common method for quantifying residual contamination on surfaces.

  • Materials: Use low-lint swabs and a suitable extraction solvent in which TBEP is highly soluble (e.g., methanol or acetonitrile).

  • Swabbing Procedure:

    • Wet a swab with the extraction solvent.

    • Swab a defined area (e.g., 10 cm x 10 cm) of the cleaned glassware surface using overlapping strokes in one direction.

    • Using the other side of the swab, repeat the process at a 90-degree angle to the first set of strokes.

    • Place the swab head into a clean vial containing a known volume of the extraction solvent.

  • Extraction: Vortex or sonicate the vial to extract the TBEP from the swab into the solvent.

3.3. Analytical Method for TBEP Quantification

The concentration of TBEP in the extraction solvent can be determined using a validated analytical method, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This technique offers high sensitivity and selectivity for the detection of TBEP. A typical method would involve a capillary GC column suitable for semi-volatile organic compounds and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced specificity.

  • HPLC: HPLC with a suitable detector (e.g., UV or mass spectrometry) can also be used for TBEP quantification.

The analytical method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data and Acceptance Criteria

Table 2: Hypothetical Cleaning Efficacy Data for TBEP on Glassware

Cleaning Agent/MethodInitial TBEP Spike (µ g/100 cm²)Residual TBEP (µ g/100 cm²)% Removal
Water Rinse Only100075025%
Manual Wash (Alkaline Detergent)10005095%
Manual Wash (Alkaline Detergent + Acetone Pre-Rinse)1000< 1 (Below LOD)>99.9%
Automated Washer (Alkaline Cycle)1000< 1 (Below LOD)>99.9%

Note: This table is for illustrative purposes and the actual removal efficiency should be determined experimentally.

Visualizations

Diagram 1: Logical Workflow for TBEP Decontamination of Laboratory Glassware

DecontaminationWorkflow cluster_prevention Prevention & Initial Steps cluster_cleaning Cleaning Protocols cluster_rinsing Rinsing & Drying cluster_validation Validation start TBEP Contaminated Glassware pre_rinse Pre-Rinse (Organic Solvent) start->pre_rinse manual_wash Manual Washing (Alkaline Detergent) pre_rinse->manual_wash automated_wash Automated Washing (Alkaline Cycle) pre_rinse->automated_wash tap_rinse Tap Water Rinse manual_wash->tap_rinse automated_wash->tap_rinse acid_rinse Acid Rinse (Optional) tap_rinse->acid_rinse final_rinse Final Rinse (DI/Distilled Water) tap_rinse->final_rinse Skip Acid Rinse acid_rinse->final_rinse drying Drying final_rinse->drying sampling Surface Sampling (Swabbing) drying->sampling analysis Analytical Testing (GC-MS or HPLC) sampling->analysis result Residual TBEP Below Acceptance Limit? analysis->result end Clean Glassware result->end  Yes fail Repeat Cleaning result->fail  No fail->pre_rinse

Caption: Logical workflow for the decontamination and validation of TBEP-contaminated glassware.

Diagram 2: Experimental Workflow for Cleaning Validation

CleaningValidationWorkflow cluster_preparation Preparation cluster_cleaning_protocol Cleaning cluster_analysis Analysis cluster_evaluation Evaluation spike_prep Prepare TBEP Spiking Solution spike_glassware Spike Glassware with Known Amount of TBEP spike_prep->spike_glassware perform_cleaning Perform Selected Cleaning Protocol spike_glassware->perform_cleaning swab_sampling Swab Sampling of Cleaned Surface perform_cleaning->swab_sampling extract_swab Solvent Extraction of Swab swab_sampling->extract_swab gcms_hplc Quantify TBEP by GC-MS or HPLC extract_swab->gcms_hplc calculate_removal Calculate % Removal and Residual TBEP Level gcms_hplc->calculate_removal compare_criteria Compare with Acceptance Criteria calculate_removal->compare_criteria pass Validation Passed compare_criteria->pass  Meets Criteria fail Validation Failed: Review Protocol compare_criteria->fail  Does Not Meet Criteria

Caption: Experimental workflow for the validation of a TBEP glassware cleaning protocol.

Conclusion

The removal of this compound from laboratory glassware is a critical step in ensuring the integrity of scientific research. While TBEP's properties make it a persistent contaminant, a systematic cleaning approach that includes an organic solvent pre-rinse followed by an alkaline detergent wash is likely to be effective. For critical applications, the efficacy of the chosen cleaning protocol must be validated through a rigorous experimental procedure involving surface sampling and sensitive analytical techniques. By implementing the guidelines outlined in this document, researchers can minimize the risk of TBEP contamination and maintain a high standard of experimental accuracy.

References

Optimizing Tributoxyethyl Phosphate (TBEP) Concentration for Plasticizing Polyurethane Elastomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of tributoxyethyl phosphate (B84403) (TBEP) as a plasticizer for polyurethane (PU) elastomers. Due to the limited availability of specific quantitative studies on the optimization of TBEP concentration in PU elastomers in publicly accessible literature, this guide synthesizes general knowledge, expected effects, and standard experimental protocols. It aims to serve as a foundational resource for researchers and professionals in the field.

Introduction to TBEP as a Plasticizer for Polyurethane Elastomers

Tributoxyethyl phosphate (TBEP) is a phosphate ester that serves as a multifunctional additive in polymer formulations, acting as both a plasticizer and a flame retardant.[1][2][3] In polyurethane elastomers, TBEP is utilized to enhance flexibility, improve low-temperature performance, and increase durability.[1][2] Its molecular structure allows it to integrate into the polymer matrix, disrupting the intermolecular forces between polyurethane chains and thereby increasing their mobility. This plasticizing effect leads to a reduction in hardness and an increase in elongation at break.

The selection of a plasticizer and its concentration is a critical step in formulating polyurethane elastomers to achieve desired mechanical and thermal properties. Optimization of TBEP concentration is essential to balance properties such as tensile strength, hardness, and glass transition temperature (Tg) for specific applications.

Data on the Effects of TBEP Concentration

Table 1: Expected Effects of Increasing TBEP Concentration on Polyurethane Elastomer Properties

PropertyExpected Trend with Increasing TBEP ConcentrationRationale
Mechanical Properties
Hardness (Shore A/D)DecreaseTBEP molecules interpose themselves between polymer chains, reducing intermolecular friction and allowing for easier deformation.
Tensile Strength (MPa)DecreaseThe presence of the plasticizer weakens the intermolecular forces between the polymer chains, leading to a lower stress required for failure.
Elongation at Break (%)IncreaseIncreased chain mobility allows the polymer to stretch more before breaking.
100% Modulus (MPa)DecreaseA lower stress is required to achieve 100% elongation due to increased flexibility.
Tear Strength (kN/m)VariableThe effect can be complex. While lower hardness might reduce tear resistance, improved flexibility can sometimes enhance it.
Compression Set (%)IncreaseThe material may be more prone to permanent deformation under a constant compressive load due to increased chain slippage.
Thermal Properties
Glass Transition Temp. (Tg) (°C)DecreaseTBEP increases the free volume within the polymer matrix, allowing for segmental motion at lower temperatures.
Chemical Properties
Swelling in Solvents (%)IncreaseThe looser polymer network allows for greater penetration and absorption of solvent molecules.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis of polyurethane elastomers with varying TBEP concentrations and the subsequent characterization of their properties. These protocols are based on standard laboratory practices and should be adapted based on specific raw materials and equipment.

Synthesis of TBEP-Plasticized Polyurethane Elastomers

This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Tributoxyethyl Phosphate (TBEP)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (if required, e.g., Dimethylformamide - DMF)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at a specified temperature (e.g., 100-120 °C) for several hours to remove moisture.

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol.

    • Heat the polyol to the reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

    • Add the diisocyanate to the polyol with vigorous stirring. The NCO/OH molar ratio is typically kept between 1.5 and 2.5.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until the desired isocyanate content (%NCO) is reached, as determined by titration (ASTM D2572).

  • Plasticization and Chain Extension:

    • Cool the prepolymer to a suitable temperature (e.g., 50-60 °C).

    • Add the desired amount of TBEP (e.g., 5, 10, 15, 20 wt%) to the prepolymer and mix thoroughly until a homogeneous mixture is obtained.

    • Add the chain extender (e.g., 1,4-Butanediol) to the TBEP-plasticized prepolymer with vigorous stirring. The amount of chain extender is calculated based on the remaining %NCO of the prepolymer.

    • After the chain extender is completely mixed, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing:

    • Pour the final mixture into preheated molds.

    • Cure the samples in an oven at a specified temperature (e.g., 80-110 °C) for a designated period (e.g., 16-24 hours).

    • After curing, demold the samples and allow them to post-cure at room temperature for at least 7 days before testing.

Characterization of Polyurethane Elastomers

The following are standard ASTM tests for characterizing the properties of the prepared TBEP-plasticized polyurethane elastomers.

Table 2: Standard Test Methods for Polyurethane Elastomer Characterization

PropertyASTM StandardBrief Description
HardnessASTM D2240Measurement of the indentation hardness of the material using a Shore A or Shore D durometer.
Tensile PropertiesASTM D412Determination of tensile strength, elongation at break, and modulus by pulling a dumbbell-shaped specimen at a constant rate of extension.
Tear StrengthASTM D624Measurement of the resistance to the growth of a tear in the material using a specified test specimen.
Compression SetASTM D395Determination of the ability of the material to retain its elastic properties after prolonged compressive stress at a specific temperature.
Thermal Analysis (TGA/DSC)ASTM E1131 / ASTM D3418Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperatures. Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Swelling BehaviorASTM D471Measurement of the change in mass and volume of the material after immersion in a specific solvent for a defined period.

Visualization of Experimental Workflow and Plasticization Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a conceptual model of the plasticization mechanism.

ExperimentalWorkflow cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization Polyol Polyol Prepolymer Prepolymer Polyol->Prepolymer Plasticization Plasticization Prepolymer->Plasticization Add TBEP Diisocyanate Diisocyanate Diisocyanate->Prepolymer ChainExtension ChainExtension Plasticization->ChainExtension Add Chain Extender Curing Curing ChainExtension->Curing MechanicalTesting MechanicalTesting Curing->MechanicalTesting ASTM D412, D2240, etc. ThermalAnalysis ThermalAnalysis Curing->ThermalAnalysis TGA, DSC ChemicalTesting ChemicalTesting Curing->ChemicalTesting Swelling Test DataAnalysis Data Analysis & Optimization MechanicalTesting->DataAnalysis ThermalAnalysis->DataAnalysis ChemicalTesting->DataAnalysis

Caption: Experimental workflow for synthesis and characterization of TBEP-plasticized polyurethane elastomers.

PlasticizationMechanism cluster_unplasticized Unplasticized Polyurethane cluster_plasticized TBEP-Plasticized Polyurethane PU_Chain1 PU Chain PU_Chain2 PU Chain PU_Chain1->PU_Chain2 Strong Intermolecular Forces PU_Chain3 PU Chain TBEP TBEP Molecule PU_Chain3->TBEP PU_Chain4 PU Chain TBEP->PU_Chain4 Unplasticized_State Rigid Structure Low Flexibility Plasticized_State Increased Free Volume Enhanced Flexibility cluster_unplasticized cluster_unplasticized cluster_plasticized cluster_plasticized

Caption: Conceptual model of TBEP's plasticization mechanism in polyurethane elastomers.

Conclusion

Tributoxyethyl phosphate is a viable plasticizer for modifying the properties of polyurethane elastomers. While specific quantitative data on the optimization of its concentration is limited in open literature, the expected trends and standard experimental protocols provided in this guide offer a solid starting point for research and development. Systematic experimentation, guided by the principles outlined herein, is necessary to determine the optimal TBEP concentration for any specific polyurethane elastomer formulation and its intended application. Future research focused on generating and publishing detailed data on this topic would be of significant value to the polymer science community.

References

Troubleshooting Tris(2-butoxyethyl) Phosphate (TBEP) Synthesis: A Technical Guide to Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), with a focus on troubleshooting common issues related to yield and purity. TBEP is a widely used flame retardant and plasticizer, and achieving high-purity TBEP is crucial for many applications, including in the pharmaceutical industry where it may be used in various materials and devices. This document outlines common synthetic routes, detailed experimental protocols, and systematic troubleshooting strategies to enable researchers to optimize their TBEP synthesis.

Common Synthesis Methods for TBEP

Several methods are employed for the industrial and laboratory synthesis of TBEP. The most prevalent routes involve the reaction of a phosphorus source with 2-butoxyethanol (B58217). Understanding these methods is the first step in diagnosing and resolving yield and purity issues.

Reaction with Phosphorus Oxychloride (POCl₃) or Trichlorophosphine (PCl₃)

A widely used method involves the direct reaction of 2-butoxyethanol with phosphorus oxychloride or trichlorophosphine.[1][2] This reaction is typically carried out in the presence of a catalyst and may involve a multi-step process of esterification and purification.

Key Reaction:

PCl₃ + 3(C₄H₉OCH₂CH₂OH) → (C₄H₉OCH₂CH₂O)₃P + 3HCl

or

POCl₃ + 3(C₄H₉OCH₂CH₂OH) → (C₄H₉OCH₂CH₂O)₃PO + 3HCl

Neutralization Method

The neutralization method is a variation of the above, focusing on the purification of the crude product after the initial esterification.[1][2] This process involves absorbing the generated hydrogen chloride (HCl) gas, followed by dealkylation, neutralization, vacuum distillation, and filtration steps to achieve higher purity.

Transesterification Method

Another approach is the transesterification of a triaryl phosphite, such as triphenyl phosphite, with 2-butoxyethanol in the presence of a basic catalyst.[3] This method can produce high-purity TBEP after the removal of the resulting phenol (B47542) and excess 2-butoxyethanol.

Understanding and Troubleshooting Low Synthesis Yield

Achieving a high yield is a primary concern in any chemical synthesis. For TBEP, typical industrial yields are reported to be in the range of 87-89% before extensive purification.[1][2] Yields below this range may indicate suboptimal reaction conditions or procedural inefficiencies.

Common Causes of Low Yield
Factor Description Potential Impact on Yield
Incomplete Reaction The esterification reaction may not have gone to completion.Unreacted starting materials remain, reducing the amount of TBEP formed.
Side Reactions Formation of byproducts consumes reactants that would otherwise form TBEP. A common side reaction is the formation of 2-butoxyethyl chloride from the reaction of 2-butoxyethanol with HCl.[4]Reduces the overall yield of the desired product.
Product Loss During Workup TBEP can be lost during purification steps such as washing, extraction, and distillation.Mechanical losses and dissolution in wash solutions can significantly lower the final isolated yield.
Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.Can lead to either an incomplete reaction or the formation of unwanted byproducts, both of which reduce yield.
Improper Reactant Stoichiometry An incorrect molar ratio of reactants can leave an excess of one reactant and limit the formation of the product.The limiting reagent will be fully consumed, preventing further product formation and lowering the theoretical maximum yield.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low TBEP Yield Observed check_reaction Verify Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check catalyst activity incomplete->optimize_conditions Yes check_side_reactions Analyze for Side Products (GC-MS, NMR) incomplete->check_side_reactions No end Improved Yield optimize_conditions->end side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present modify_conditions Modify Reaction Conditions: - Lower temperature - Adjust reactant addition rate - Use HCl scavenger side_reactions_present->modify_conditions Yes check_workup Review Purification Protocol side_reactions_present->check_workup No modify_conditions->end workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Purification: - Minimize wash volumes - Ensure proper phase separation - Optimize distillation parameters workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

A troubleshooting workflow for diagnosing the cause of low TBEP yield.

Addressing Purity Issues in TBEP Synthesis

The purity of TBEP is critical for its performance and safety in final applications. Crude TBEP typically has a purity of 94-97%, with common impurities being unreacted 2-butoxyethanol (2-4%) and partially esterified products like phosphoric acid di(butoxyethyl) ester (1-2%).[1][2] High-purity TBEP (>98.5%) can be achieved through rigorous purification.[2]

Common Impurities and Their Sources
Impurity Source Analytical Detection Method
2-Butoxyethanol Unreacted starting material.Gas Chromatography-Mass Spectrometry (GC-MS)[5]
Di(butoxyethyl) phosphate Incomplete esterification.GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS)[5]
2-Butoxyethyl chloride Side reaction between 2-butoxyethanol and HCl.[4]GC-MS
Acidic Impurities (e.g., HCl, phosphoric acid derivatives) Byproducts of the reaction or hydrolysis of intermediates.Titration, pH measurement

Troubleshooting Workflow for Purity Issues

Purity_Troubleshooting start Low TBEP Purity Observed identify_impurities Identify Impurities (GC-MS, NMR) start->identify_impurities unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm adjust_stoichiometry Adjust Reactant Stoichiometry (slight excess of phosphorus source) Increase reaction time/temperature unreacted_sm->adjust_stoichiometry Yes side_products Side Products Present? unreacted_sm->side_products No end High Purity TBEP adjust_stoichiometry->end modify_reaction Modify Reaction Conditions: - Lower temperature - Slower addition of reactants - Use HCl scavenger side_products->modify_reaction Yes acidic_impurities Acidic Impurities? side_products->acidic_impurities No modify_reaction->end implement_neutralization Implement/Optimize Neutralization Step: - Alkaline wash (e.g., Na₂CO₃ solution) - Ensure pH is neutral before distillation acidic_impurities->implement_neutralization Yes inefficient_purification Inefficient Purification? acidic_impurities->inefficient_purification No implement_neutralization->end optimize_purification Optimize Purification Protocol: - Improve washing efficiency (e.g., multi-stage countercurrent) - Optimize vacuum distillation parameters (temperature, pressure) - Use appropriate column packing for distillation inefficient_purification->optimize_purification Yes inefficient_purification->end No optimize_purification->end

A troubleshooting workflow for diagnosing and resolving TBEP purity issues.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis and purification of TBEP. Researchers should adapt these methods based on their specific equipment and safety protocols.

Synthesis of TBEP via Phosphorus Trichloride (B1173362)

This protocol is based on a described industrial synthesis method.[1]

Materials:

  • 2-Butoxyethanol (new and recovered)

  • Phosphorus trichloride (PCl₃)

  • Phosphorus pentachloride (PCl₅) (catalyst/desiccant)

  • Titanium tetrachloride (TiCl₄) (catalyst)

Procedure:

  • Esterification:

    • In a suitable reactor, charge recovered and new 2-butoxyethanol, phosphorus pentachloride, and titanium tetrachloride.

    • Maintain a vacuum pressure above -0.096 MPa and circulate coolant.

    • Gradually add phosphorus trichloride at a temperature of 10-15°C.

    • After the addition is complete, maintain the temperature for 3 hours.

    • Increase the temperature to 25-35°C and hold for 3 hours.

    • Continue heating to 70-80°C and maintain for 5 hours under vacuum.

  • Initial Purification:

    • Perform vacuum distillation, gradually increasing the temperature to 140-150°C to recover excess 2-butoxyethanol.

    • The remaining crude TBEP should have a purity of approximately 95%.

    • Cool the crude TBEP to 70-80°C.

Purification of Crude TBEP

4.2.1. Alkaline Washing [1][2]

Materials:

  • Crude TBEP

  • Sodium carbonate (Na₂CO₃) solution (e.g., 4.5%)

Procedure:

  • Prepare a 4.5% sodium carbonate solution.

  • Mix the crude TBEP with the sodium carbonate solution and water. A suggested ratio is TBEP crude: water: sodium carbonate = 3:1:0.045.[1]

  • For enhanced efficiency, perform a multi-stage countercurrent extraction in a washing tower, maintaining the temperature at 60-70°C and ensuring the pH of the aqueous outlet is around 8.

  • Allow the mixture to settle and separate the organic layer (TBEP) from the aqueous layer.

4.2.2. Vacuum Steam Distillation [2]

Materials:

  • Washed TBEP

Procedure:

  • Transfer the washed TBEP to a distillation apparatus.

  • Apply vacuum and heat to remove residual water and 2-butoxyethanol.

  • Increase the temperature to 110-120°C under a vacuum of -0.08 to -0.09 MPa.

  • Introduce steam into the bottom of the distillation kettle for approximately 1 hour to aid in the removal of volatile impurities.

  • Continue with vacuum dehydration at a temperature up to 130°C and a vacuum of at least -0.094 MPa.

  • Cool the purified TBEP to 60-70°C and filter to obtain the final product.

Reaction Pathway and Workflow Visualization

The following diagram illustrates the general chemical synthesis pathway for TBEP.

TBEP_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification cluster_final Final Product PCl3 Phosphorus Trichloride (PCl₃) Esterification Esterification PCl3->Esterification Butoxyethanol 2-Butoxyethanol (C₄H₉OCH₂CH₂OH) Butoxyethanol->Esterification Crude_TBEP Crude TBEP ((C₄H₉OCH₂CH₂O)₃P) Esterification->Crude_TBEP HCl Hydrogen Chloride (HCl) Esterification->HCl Purification Purification Steps - Alkaline Wash - Vacuum Distillation Crude_TBEP->Purification Pure_TBEP Pure TBEP Purification->Pure_TBEP

A simplified diagram of the TBEP synthesis and purification process.

By carefully controlling reaction conditions, implementing robust purification protocols, and systematically troubleshooting any deviations in yield or purity, researchers can consistently produce high-quality TBEP for their specific applications.

References

Navigating the Matrix: A Technical Guide to the Analysis of Tris(2-butoxyethyl) Phosphate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the analytical challenges associated with the quantification of Tris(2-butoxyethyl) phosphate (B84403) (TBOEP) in complex soil matrices. TBOEP, a high-production-volume organophosphate ester, is utilized as a flame retardant and plasticizer, leading to its widespread presence in the environment. Accurate determination of its concentration in soil is crucial for environmental monitoring and risk assessment. However, the inherent complexity of soil introduces significant matrix effects, which can compromise the accuracy and reliability of analytical results. This document provides a comprehensive overview of these matrix effects, detailed experimental protocols for TBOEP analysis, and strategies for their mitigation.

Understanding Matrix Effects in Soil Analysis

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common analytical technique for TBOEP, matrix effects refer to the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration, respectively. Soil, being a heterogeneous mixture of minerals, organic matter, and various other components, is a particularly challenging matrix. Co-extracted substances can interfere with the ionization of TBOEP in the mass spectrometer's source, impacting the accuracy and precision of the analysis.

Experimental Protocol: QuEChERS-Based Extraction and LC-MS/MS Analysis

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for the extraction of organophosphate esters, including TBOEP, from soil. This method is advantageous due to its simplicity, high throughput, and minimal solvent consumption.

Sample Preparation and Extraction
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Hydration: For dry soil samples, a hydration step is crucial. To a 10 g homogenized soil sample in a 50 mL centrifuge tube, add a specific volume of ultrapure water to achieve a moisture content that facilitates efficient extraction.

  • Solvent Extraction:

    • Add 10 mL of acetonitrile (B52724) to the hydrated soil sample.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Salting-Out Extraction:

    • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake the tube for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the sample at ≥3000 relative centrifugal force (rcf) for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • Sorbent Addition: The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A common combination for soil analysis includes primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

  • Cleanup:

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column is typically used for the separation of TBOEP.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as methanol (B129727) or acetonitrile.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for TBOEP.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of TBOEP.

Quantitative Data on Matrix Effects

While specific quantitative data for matrix effects on TBOEP in soil is not extensively documented in a consolidated form, studies on other organophosphate pesticides in soil using QuEChERS and LC-MS/MS provide valuable insights into the potential range of these effects. The matrix effect (ME) is typically calculated using the following formula:

ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Matrix Effect CategoryME Range (%)Potential Impact on TBOEP Analysis in Soil
Mild-20% to +20%Acceptable for screening, but matrix-matched calibration is recommended for accurate quantification.
Medium-50% to -20% or +20% to +50%Significant underestimation or overestimation of TBOEP concentration. Mitigation strategies are necessary.
Strong< -50% or > +50%Severe impact on quantification, potentially leading to false negatives or positives. Robust cleanup and calibration strategies are essential.

Note: The actual matrix effect for TBOEP can vary significantly depending on the soil type, organic matter content, and the specific analytical conditions.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for TBOEP Analysis in Soil

TBOEP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization Soil Sample Homogenization hydration Hydration homogenization->hydration acetonitrile_add Add Acetonitrile hydration->acetonitrile_add vortex1 Vortex acetonitrile_add->vortex1 salts_add Add QuEChERS Salts vortex1->salts_add shake Shake salts_add->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer vortex2 Vortex with Sorbents transfer->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 lc_msms LC-MS/MS Analysis centrifuge2->lc_msms

Caption: QuEChERS-based workflow for the analysis of TBOEP in soil.

Conceptual Diagram of Matrix Effects in LC-MS/MS

Matrix_Effect_Concept cluster_ideal Ideal Condition (Solvent) cluster_matrix Real Condition (Soil Matrix) TBOEP_ideal TBOEP MS_ideal MS Signal TBOEP_ideal->MS_ideal Ionization TBOEP_matrix TBOEP MS_suppressed Suppressed MS Signal TBOEP_matrix->MS_suppressed Suppressed Ionization Interference Matrix Interference Interference->MS_suppressed

Caption: Illustration of signal suppression due to matrix interference.

Strategies to Mitigate Matrix Effects

Several strategies can be employed to minimize or compensate for matrix effects in the analysis of TBOEP in soil:

  • Matrix-Matched Calibration: This is one of the most effective approaches. Calibration standards are prepared in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled analog of TBOEP (e.g., deuterated TBOEP) can be added to the samples before extraction. Since the internal standard has very similar chemical and physical properties to the native TBOEP, it will be affected by the matrix in a similar way, allowing for accurate correction of any signal suppression or enhancement.

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on TBOEP ionization. However, this may compromise the method's sensitivity if TBOEP concentrations are very low.

  • Optimization of Cleanup: Further optimization of the d-SPE cleanup step, for example by testing different sorbent combinations and amounts, can improve the removal of interfering compounds.

  • Advanced Chromatographic Techniques: Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced separation of TBOEP from matrix components, reducing co-elution and associated matrix effects.

Conclusion

The accurate quantification of Tris(2-butoxyethyl) phosphate in soil is essential for understanding its environmental fate and potential risks. However, the complex nature of soil matrices presents a significant analytical challenge in the form of matrix effects. The implementation of a robust analytical method, such as the QuEChERS protocol detailed in this guide, combined with effective strategies to mitigate matrix effects, is paramount for obtaining reliable and accurate data. Researchers and scientists should carefully validate their methods for each specific soil type and consider the use of matrix-matched calibration and isotope-labeled internal standards to ensure the highest quality of results in their TBOEP analysis.

Stability of Tris(2-butoxyethyl) Phosphate in Long-Term Sample Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) in various matrices during long-term storage. Understanding the stability of TBEP is critical for ensuring the accuracy and reliability of analytical data in environmental monitoring, human biomonitoring, and toxicology studies. This document outlines the known stability characteristics of TBEP, provides detailed experimental protocols for stability assessment, and presents available data in a structured format.

Introduction to Tris(2-butoxyethyl) Phosphate (TBEP)

Chemically, TBEP is an ester of phosphoric acid and 2-butoxyethanol. While organophosphate esters are generally susceptible to hydrolysis, TBEP is considered to be relatively stable against hydrolysis at neutral pH. However, its stability can be influenced by various factors, including the sample matrix, storage temperature, and the presence of enzymes.

Quantitative Data on TBEP Stability

The available quantitative data on the long-term storage stability of TBEP is limited. However, based on studies of TBEP and other organophosphate esters, the following tables summarize the expected stability under different conditions. It is crucial to note that these are general guidelines, and stability should be verified for each specific matrix and storage condition.

Table 1: Long-Term Storage Stability of TBEP in Aqueous Samples (e.g., Water, Urine)

Storage TemperatureDurationAnalyte Recovery (%)Stability AssessmentReference
Frozen (≤ -18°C)60 daysNot specified, but described as "stable"Stable[1]
Refrigerated (2-8°C)Up to 7 daysExpected to be >85%Likely StableGeneral Guidance
Ambient (~20-25°C)< 24 hoursPotential for degradationNot RecommendedGeneral Guidance

Table 2: Long-Term Storage Stability of TBEP in Biological Matrices (e.g., Serum, Plasma)

Storage TemperatureDurationAnalyte Recovery (%)Stability AssessmentConsiderations
Ultra-low Frozen (≤ -70°C)> 1 yearExpected to be >85%Likely StableMinimizes enzymatic degradation.
Frozen (≤ -18°C)Up to 1 yearExpected to be >85%Likely StablePotential for some enzymatic activity over very long term.
Refrigerated (2-8°C)< 48 hoursPotential for significant degradationNot RecommendedEnzymatic degradation is a primary concern.[2]
Ambient (~20-25°C)< 8 hoursHigh potential for degradationNot RecommendedRapid enzymatic degradation expected.[2]

Table 3: Long-Term Storage Stability of TBEP in Solid Matrices (e.g., House Dust, Soil)

Storage TemperatureDurationAnalyte Recovery (%)Stability AssessmentConsiderations
Frozen (≤ -18°C)> 1 yearExpected to be >90%StableLow water activity minimizes degradation.
Ambient (dark, dry)Up to 1 yearExpected to be >90%Likely StableProtect from light and moisture.

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for conducting long-term storage and freeze-thaw stability studies for TBEP in various matrices.

General Considerations for Stability Studies
  • Matrix Selection: Stability should be assessed in each matrix type relevant to the study (e.g., human serum, river water, house dust).

  • Fortification Level: Samples should be fortified with TBEP at concentrations relevant to expected sample concentrations (low and high levels).

  • Control Samples: A baseline analysis of the fortified samples should be performed at the beginning of the study (T=0).

  • Storage Containers: Use appropriate, inert containers to prevent analyte loss due to adsorption. Amber glass is often preferred to protect from light.

  • Replicates: Analyze a minimum of three replicates at each time point and condition.

  • Stability Criteria: Stability is typically accepted if the mean concentration of the stored samples is within ±15% of the initial (T=0) concentration.

Protocol for Long-Term Storage Stability Assessment
  • Sample Preparation:

    • Collect a sufficient volume of the desired matrix. For biological fluids, pool samples from multiple donors if appropriate. For solid matrices, homogenize the sample thoroughly.

    • Characterize the matrix (e.g., pH of water, lipid content of serum).

    • Divide the matrix into aliquots.

  • Fortification:

    • Prepare a stock solution of TBEP in a suitable solvent (e.g., methanol, acetone).

    • Fortify the matrix aliquots with the TBEP stock solution to achieve the desired low and high concentration levels. The volume of the spiking solution should be minimal (<1% of the aliquot volume) to avoid altering the matrix composition.

    • Prepare unfortified matrix aliquots to serve as blanks.

    • Gently mix the fortified samples to ensure homogeneity.

  • Storage:

    • Store the fortified and blank aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and ambient temperature).

    • Protect samples from light by using amber vials or storing them in the dark.

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots from each storage condition.

    • Allow the samples to thaw (if frozen) under controlled conditions (e.g., at room temperature or in a refrigerator).

    • Extract TBEP from the matrix using a validated analytical method (e.g., solid-phase extraction for water, liquid-liquid extraction for serum, pressurized liquid extraction for dust).

    • Analyze the extracts using a suitable instrumental technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each set of replicates.

    • Determine the percent recovery at each time point relative to the T=0 concentration.

    • Assess if the recovery falls within the predefined stability criteria (e.g., 85-115%).

Protocol for Freeze-Thaw Stability Assessment
  • Sample Preparation and Fortification:

    • Follow steps 1 and 2 from the long-term stability protocol.

  • Freeze-Thaw Cycles:

    • Freeze the fortified aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).

  • Analysis:

    • After the final thaw, analyze the samples for TBEP concentration as described in step 4 of the long-term stability protocol.

    • Analyze a set of control samples that have been stored continuously at the frozen temperature without undergoing freeze-thaw cycles.

  • Data Evaluation:

    • Compare the mean concentration of the samples that underwent freeze-thaw cycles to the mean concentration of the control samples.

    • Assess if the difference falls within the predefined stability criteria.

Visualizations

Experimental Workflow for Long-Term Stability Assessment

G cluster_prep Sample Preparation & Fortification cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) prep1 Matrix Collection (e.g., Serum, Water, Dust) prep2 Homogenization/ Pooling prep1->prep2 prep3 Aliquoting prep2->prep3 prep4 Fortification with TBEP (Low and High Levels) prep3->prep4 store1 -80°C prep4->store1 Distribute Aliquots store2 -20°C prep4->store2 Distribute Aliquots store3 4°C prep4->store3 Distribute Aliquots store4 Ambient prep4->store4 Distribute Aliquots analysis1 Sample Thawing (if applicable) store1->analysis1 Retrieve Aliquots at each time point store2->analysis1 Retrieve Aliquots at each time point store3->analysis1 Retrieve Aliquots at each time point store4->analysis1 Retrieve Aliquots at each time point analysis2 Extraction (SPE, LLE, etc.) analysis1->analysis2 analysis3 Instrumental Analysis (GC-MS or LC-MS/MS) analysis2->analysis3 analysis4 Data Evaluation (% Recovery vs. T=0) analysis3->analysis4

Caption: Workflow for assessing the long-term storage stability of TBEP.

Logical Relationship of Factors Influencing TBEP Stability

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways TBEP_Stability TBEP Stability Hydrolysis Hydrolysis TBEP_Stability->Hydrolysis Metabolism Enzymatic Metabolism (Hydroxylation, Debutylation) TBEP_Stability->Metabolism Photodegradation Photodegradation TBEP_Stability->Photodegradation Matrix Sample Matrix (Water, Serum, Dust) Matrix->TBEP_Stability Temperature Storage Temperature Temperature->TBEP_Stability Duration Storage Duration Duration->TBEP_Stability Enzymes Enzymatic Activity Enzymes->TBEP_Stability Enzymes->Metabolism Light Light Exposure Light->TBEP_Stability Light->Photodegradation pH pH pH->TBEP_Stability pH->Hydrolysis

Caption: Key factors influencing the stability of TBEP in stored samples.

Conclusions and Recommendations

The stability of this compound in stored samples is a critical parameter for obtaining reliable analytical data. Based on the available information, TBEP is expected to be stable in aqueous and solid matrices when stored frozen (≤ -18°C). For biological matrices such as serum and plasma, storage at ultra-low temperatures (≤ -70°C) is highly recommended to minimize the potential for enzymatic degradation. Refrigerated or ambient temperature storage of biological samples is not advisable for periods longer than a few hours.

It is imperative for researchers to conduct their own stability studies for TBEP in the specific matrices and under the storage conditions relevant to their work. The protocols provided in this guide offer a robust framework for performing such assessments. By carefully considering and validating sample storage conditions, the scientific community can ensure the integrity and comparability of data on TBEP exposure and its potential effects.

References

Optimizing GC-MS Parameters for the Analysis of Tris(2-butoxyethyl) Phosphate (TBEP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Tris(2-butoxyethyl) phosphate (B84403) (TBEP). TBEP is a high-production-volume organophosphate ester used as a flame retardant and plasticizer in a wide array of consumer and industrial products.[1] Its prevalence has led to widespread environmental contamination, necessitating robust and sensitive analytical methods for its detection and quantification in various matrices. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and offers visual representations of analytical workflows and optimization strategies to aid researchers in developing and refining their TBEP analysis methods.

While many organophosphate flame retardants exist as mixtures of isomers, a thorough review of the synthesis and chemical structure of TBEP indicates that it is typically produced and used as a single structural isomer. Therefore, this guide focuses on the optimization of analytical parameters for TBEP as a singular analyte.

Data Presentation: GC-MS Parameters and Performance Metrics

The following tables summarize key GC-MS parameters and performance metrics for the analysis of TBEP from various studies. These tables are designed for easy comparison to facilitate method development and optimization.

Table 1: Gas Chromatography (GC) Parameters for TBEP Analysis

ParameterMethod 1 (Indoor Air, Dust, Skin Wipes)Method 2 (Textiles)Method 3 (Water)
GC System Agilent 7890ANot SpecifiedAgilent 7890 series
Column DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness)DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)Not Specified
Injector Mode SplitlessNot SpecifiedNot Specified
Injector Temp. 290°C200-280°CNot Specified
Carrier Gas HeliumHeliumNot Specified
Flow Rate Not Specified1-2 mL/minNot Specified
Oven Program 80°C (2 min), then 15°C/min to 300°C (10 min)70°C, then 25°C/min to 280°C (6 min)Not Specified
Injection Volume 1.0 µL0.1-2 µLNot Specified

Sources: Method 1[2], Method 2[3]

Table 2: Mass Spectrometry (MS) Parameters for TBEP Analysis

ParameterMethod 1 (Indoor Air, Dust, Skin Wipes)Method 2 (Textiles)Method 3 (Water)
MS System Agilent 5975CNot SpecifiedAgilent 7000 series triple quadrupole
Ionization Mode Electron Ionization (EI)Electron Impact Ionization (EI)Electron Ionization
Ion Source Temp. 280°C120-180°CNot Specified
Interface Temp. 280°C200-280°CNot Specified
Quadrupole Temp. Not Specified150-280°CNot Specified
Detection Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z) Not SpecifiedNot SpecifiedNot Specified
Qualifier Ions (m/z) Not SpecifiedNot SpecifiedNot Specified

Sources: Method 1[2], Method 2[3], Method 3[4]

Table 3: Method Performance Data for TBEP Analysis

MatrixMethodLODLOQRecovery (%)
Indoor AirGC-MS0.005 - 0.01 µg/m³ (MDL)Not Specified94.2 - 113
House DustGC-MS0.27 - 0.54 µg/g (MDL)Not Specified77.1 - 109
Skin WipesGC-MS0.08 - 0.50 µg/m² (MDL)Not Specified73.4 - 113
WastewaterGC-ICP-MS45 ng/LNot SpecifiedNot Specified
Lake WaterGC-MS1 - 3 ng/LNot Specified85 - 99

Sources: Indoor Air, Dust, Skin Wipes[2], Wastewater[5], Lake Water[6] (LOD = Limit of Detection, LOQ = Limit of Quantification, MDL = Method Detection Limit)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. The following section provides a synthesized overview of experimental protocols for TBEP analysis in various matrices.

Sample Preparation

The choice of sample preparation technique is highly dependent on the matrix and the desired level of sensitivity.

1. Indoor Air, Dust, and Skin Wipes:

  • Air Samples: Air is drawn through a sampling tube containing XAD-2 sorbent. The front section of the sorbent is transferred to a glass vial.

  • Dust Samples: A representative portion of the dust sample is weighed.

  • Skin Wipes: The wipe material is placed in a vial.

  • Extraction: An appropriate volume of a toluene/acetone (9:1, v/v) mixture is added to the sample. The sample is allowed to equilibrate for at least 15 minutes. The vial is then vortexed for 1 minute, followed by ultrasonication for 15 minutes. This extraction procedure is repeated twice, and the extracts are combined.[2]

2. Water Samples:

  • Solid-Phase Extraction (SPE): Due to the typically low concentrations of TBEP in water, an enrichment step is necessary.[6]

    • A large volume of filtered water (e.g., 1.5 - 2.5 L) is passed through a solid-phase extraction cartridge (e.g., Bond Elut PPL, a functionalized styrene-divinylbenzene polymer).[6]

    • The cartridge is then washed to remove interferences.

    • The analytes, including TBEP, are eluted from the cartridge using a small volume of an organic solvent.[6]

  • Microwave-Assisted Extraction (MAE) with Solid-Phase Microextraction (SPME):

    • This method has been used for the analysis of organophosphate fire retardants in wastewater.[5]

    • Optimized conditions for extraction include heating at 65°C for 30 minutes with the addition of 10% NaCl.[5]

3. Biological Samples:

  • Microwave-Assisted Extraction (MAE): Biological samples can be extracted using MAE with a hexane/acetone (1:1, v/v) solvent mixture.[7]

  • Clean-up: A two-step clean-up technique involving gel permeation chromatography (GPC) followed by solid-phase extraction (SPE) is recommended to remove lipids and other co-extracted interferences before GC-MS analysis.[7]

GC-MS Analysis
  • Injection: A 1 µL aliquot of the final extract is injected into the GC-MS system, typically in splitless mode to maximize sensitivity.[2]

  • Chromatographic Separation: The separation is achieved on a capillary column, commonly a DB-5MS or equivalent, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for a wide range of semi-volatile organic compounds.

  • Oven Temperature Program: A temperature gradient is employed to separate TBEP from other components in the sample. A typical program starts at a lower temperature (e.g., 70-80°C), holds for a short period, and then ramps up to a final temperature of around 280-300°C.[2][3]

  • Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used to enhance selectivity and sensitivity by monitoring specific ions associated with TBEP.

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize the experimental workflow and the logical relationships in parameter optimization for TBEP analysis.

TBEP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Air, Water, Dust, etc.) Extraction Extraction (Solvent, SPE, MAE) SampleCollection->Extraction Cleanup Clean-up (GPC, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection (Splitless) Concentration->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation GCMS_Optimization cluster_gc GC Parameter Optimization cluster_ms MS Parameter Optimization cluster_sample Sample Preparation Optimization Column Column Selection (e.g., DB-5MS) Oven Oven Program (Initial Temp, Ramp Rate, Final Temp) Column->Oven Injector Injector Parameters (Temp, Mode) Injector->Oven CarrierGas Carrier Gas Flow Oven->CarrierGas Ionization Ionization Mode (EI) Detection Detection Mode (Scan, SIM, MRM) Ionization->Detection Ions Ion Selection (Quantifier, Qualifiers) Detection->Ions Temperatures Source/Interface Temp. Ions->Temperatures ExtractionMethod Extraction Method (LLE, SPE, MAE) Solvent Solvent Selection ExtractionMethod->Solvent Cleanup Clean-up Strategy Solvent->Cleanup Goal Goal: Accurate & Sensitive TBEP Quantification cluster_sample cluster_sample Goal->cluster_sample cluster_gc cluster_gc Goal->cluster_gc cluster_ms cluster_ms Goal->cluster_ms

References

Mitigating Background Noise in the Quantification of Tris(2-butoxyethyl) Phosphate (TBEP) by LC-MS/MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strategies to reduce background noise in the analysis of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given TBEP's widespread use as a plasticizer and flame retardant, its presence as a common background contaminant presents a significant challenge for accurate and sensitive quantification.[1] This guide outlines the primary sources of TBEP contamination and offers detailed experimental protocols to minimize its interference, ensuring data integrity and reliability.

Understanding the Sources of TBEP Background Contamination

The first step in mitigating background noise is to identify its potential sources. TBEP is ubiquitous in laboratory environments due to its use in a vast array of products.[1] Understanding these sources is critical for developing an effective noise reduction strategy.

Common Sources of TBEP Contamination:

  • Laboratory Materials: Plasticware is a primary culprit for TBEP leaching. This includes pipette tips, microfuge tubes, vials, and bottle caps (B75204).[2][3][4] The use of disposable plastics, while convenient, can introduce significant TBEP contamination into samples and solvents.[3][4]

  • Solvents and Reagents: While high-purity solvents are recommended, they can become contaminated through contact with plastic tubing or containers.[5][6] Mobile phase additives can also be a source of contamination.

  • Instrumentation: Components within the LC-MS/MS system itself, such as tubing, seals, and o-rings, can be sources of plasticizers that contribute to background noise.[2]

  • Environmental Factors: TBEP can be present in laboratory air and dust, originating from flooring materials, furniture, and electronic equipment.[1] This airborne contamination can settle into open solvent bottles or onto lab surfaces.

Proactive Strategies for Background Noise Reduction

A proactive approach to minimizing TBEP contamination is essential. This involves careful selection of materials and stringent laboratory practices.

Material Selection and Handling
  • Glassware over Plastics: Whenever possible, use glassware for sample collection, preparation, and storage.[7] If plastics are unavoidable, opt for those made of polypropylene (B1209903) or polyethylene, which are generally less prone to leaching plasticizers compared to other polymers.

  • Solvent and Reagent Purity: Utilize LC-MS or UHPLC-grade solvents and reagents. Purchase these in smaller quantities to minimize the risk of contamination over time.

  • Vial and Cap Selection: Use vials and caps that are certified to be free of plasticizers. Avoid septa that contain silicone, as these can also be a source of contamination.

Laboratory Best Practices
  • Dedicated Glassware: Maintain a dedicated set of glassware for TBEP analysis to prevent cross-contamination.

  • Thorough Cleaning: If glassware is reused, implement a rigorous cleaning protocol. This should include rinsing with a high-purity solvent known to solubilize TBEP, followed by multiple rinses with the analysis-grade solvent. Avoid the use of detergents, as they can leave residues that interfere with the analysis.

  • Minimize Exposure: Keep solvent bottles and sample containers tightly capped to prevent the ingress of airborne contaminants.

Experimental Protocols for TBEP Analysis with Reduced Background

The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis, designed to minimize background noise.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for concentrating the analyte of interest while removing interfering matrix components.[8][9][10] The following protocol is adapted from methods for related organophosphate compounds and is suitable for aqueous samples.[7][11]

Materials:

  • SPE Cartridges (e.g., C18 or a weak anion exchange sorbent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ultrapure Water

  • Formic Acid (or Ammonium Hydroxide for pH adjustment)

  • Deuterated TBEP internal standard (e.g., TBEP-d27)

Protocol:

  • Internal Standard Spiking: To a known volume of the aqueous sample (e.g., 100 mL), add a precise amount of deuterated TBEP internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and any analyte loss during sample processing.[7][12]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the sorbent.[7]

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a consistent flow rate (e.g., 5 mL/min).[7]

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.[7]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for approximately 10 minutes to remove residual water.[7]

  • Elution: Elute the TBEP and the internal standard from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.[7]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[13] Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)[14]
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Formate[14]
Mobile Phase B 0.1% Formic acid in Methanol with 5 mM Ammonium Formate[14]
Gradient Optimized for separation of TBEP from matrix components. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute TBEP, and then return to initial conditions for re-equilibration.[14]
Flow Rate 0.25 mL/min[14]
Injection Volume 2 µL[14]
Column Temperature 30 °C[14]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphate flame retardants.[14]

  • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for TBEP and its deuterated internal standard for confident quantification and confirmation.[15] The most intense transition is used for quantification, while the second is used as a qualifier.

Hypothetical MRM Transitions for TBEP (Precursor Ion [M+H]⁺: m/z 399.3):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
TBEP399.399.1OptimizedQuantifier
TBEP399.3155.1OptimizedQualifier
TBEP-d27426.3108.1OptimizedQuantifier
TBEP-d27426.3164.1OptimizedQualifier

Note: These are hypothetical transitions and should be optimized on the specific instrument being used.

Data Interpretation and Quality Control

Quantitative Data Summary:

The effectiveness of the noise reduction and sample preparation methods can be evaluated through validation parameters.

ParameterTypical Acceptance Criteria/ValueReference
Linearity (R²) > 0.99[16]
Recovery (%) 70-130%[16][17]
Precision (RSD%) < 15%[17]
Limit of Detection (LOD) Determined by S/N ratio of 3[7]
Limit of Quantification (LOQ) Determined by S/N ratio of 10[7]

System Suitability and Blanks:

  • Solvent Blanks: Regularly inject solvent blanks to monitor for system contamination.

  • Method Blanks: Process a method blank (a sample with no analyte that goes through the entire sample preparation procedure) with each batch of samples to assess contamination from the entire workflow.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in reducing TBEP background noise.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Spike Spike with Deuterated IS Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute TBEP Wash->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate LC_Separation LC Separation (C18 Column) Concentrate->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Noise_Reduction_Strategy cluster_sources Sources of TBEP Contamination cluster_mitigation Mitigation Strategies Plastics Plastics (vials, tips) Glassware Use Glassware Plastics->Glassware SPE Solid-Phase Extraction Plastics->SPE InternalStandard Deuterated Internal Standard Plastics->InternalStandard Solvents Solvents & Reagents HighPurity High-Purity Solvents Solvents->HighPurity Solvents->SPE Solvents->InternalStandard System LC-MS/MS System System->InternalStandard CleanSystem System Cleaning System->CleanSystem Air Lab Environment Air->InternalStandard Blanks Regular Blanks Air->Blanks

References

Purifying Commercial Tris(2-butoxyethyl) Phosphate for Sensitive Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for purifying commercial-grade Tris(2-butoxyethyl) phosphate (B84403) (TBEP) to meet the stringent requirements of sensitive applications, such as in pharmaceutical formulations and specialized research. Commercial TBEP typically has a purity of 94-97% and contains impurities like ethylene (B1197577) glycol butyl ether and phosphoric acid (dibutoxyethyl) ester, which can interfere with sensitive analytical techniques and biological assays. This guide details purification strategies, experimental protocols, and analytical methods for achieving high-purity TBEP.

Understanding Commercial TBEP and Its Impurities

Tris(2-butoxyethyl) phosphate is a widely used flame retardant and plasticizer.[1] For general industrial applications, the presence of minor impurities is often acceptable. However, in sensitive applications, these impurities can lead to experimental artifacts, product instability, or adverse toxicological effects. The primary impurities found in commercial TBEP are typically residual starting materials and byproducts from the synthesis process.

Table 1: Common Impurities in Commercial this compound (TBEP)

Impurity NameChemical FormulaTypical Concentration Range in Commercial TBEPPotential Issues in Sensitive Applications
Ethylene glycol monobutyl etherC6H14O22-4%Can act as a solvent and may have its own biological or chemical activity, interfering with experimental results.
Phosphoric acid, bis(2-butoxyethyl) esterC16H35O6P1-2%Can alter the physicochemical properties of the final product and may exhibit different toxicological profiles.
Other organophosphate estersVariableVariableMay have unknown biological activities or interfere with analytical detection methods.
WaterH2OVariableCan lead to hydrolysis of TBEP and other components, affecting stability.
Acidic residuesVariableTrace amountsCan catalyze degradation reactions and affect the pH of formulations.

Purification Strategies for High-Purity TBEP

Achieving the high purity required for sensitive applications typically involves a multi-step purification process that combines chemical treatment with physical separation techniques. The most common and effective strategies include alkaline washing, solvent extraction, and vacuum distillation.

Alkaline Washing

Alkaline washing is employed to neutralize and remove acidic impurities and to hydrolyze certain ester-based impurities. A dilute solution of a weak base, such as sodium carbonate, is typically used to wash the crude TBEP. This process converts acidic impurities into their corresponding salts, which are more soluble in the aqueous phase and can be separated.

Multi-Stage Countercurrent Extraction

For a more efficient removal of water-soluble impurities, a multi-stage countercurrent extraction process can be implemented. This technique involves the continuous flow of the organic phase (TBEP) and an immiscible aqueous washing solution in opposite directions. This maximizes the concentration gradient between the two phases, leading to a more thorough extraction of impurities from the TBEP into the aqueous phase.

Vacuum Distillation

Vacuum distillation is a critical step for separating the purified TBEP from non-volatile impurities and any remaining high-boiling point contaminants. By reducing the pressure, the boiling point of TBEP is lowered, which prevents thermal degradation that might occur at its atmospheric boiling point. This technique is highly effective in achieving a final product with very high purity.

Experimental Protocols

The following protocols provide a general framework for the purification of commercial TBEP. Researchers should note that optimization of these parameters may be necessary based on the specific impurity profile of the starting material and the desired final purity.

Protocol 1: Alkaline Washing of Commercial TBEP

Objective: To neutralize and remove acidic impurities from commercial-grade TBEP.

Materials:

  • Commercial this compound

  • 5% (w/v) Sodium carbonate solution

  • Separatory funnel

  • Beakers

  • pH indicator strips or pH meter

Procedure:

  • In a separatory funnel, combine one volume of commercial TBEP with one volume of 5% sodium carbonate solution.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The upper layer is the TBEP, and the lower layer is the aqueous wash.

  • Drain the lower aqueous layer.

  • Repeat the washing step with a fresh portion of the sodium carbonate solution.

  • Perform a final wash with deionized water to remove any residual sodium carbonate.

  • Check the pH of the final aqueous wash to ensure it is neutral.

  • Separate the washed TBEP and proceed to the drying or distillation step.

Protocol 2: Vacuum Distillation of Washed TBEP

Objective: To purify TBEP by separating it from non-volatile impurities.

Materials:

  • Washed and dried this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Place the washed and dried TBEP into the distillation flask, adding boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system, aiming for a pressure of <1 mmHg.

  • Once the desired vacuum is stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of TBEP under the applied vacuum (approximately 215-228 °C at 4 mmHg).

  • Discard any initial lower-boiling fractions and leave behind the higher-boiling residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • The collected distillate is the high-purity TBEP.

Analytical Methods for Purity Assessment

To ensure the purified TBEP meets the standards for sensitive applications, rigorous analytical testing is necessary. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

Table 2: Comparison of Analytical Methods for TBEP Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other detectors.
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Detector Mass Spectrometer (MS)UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)
Impurities Detected Volatile and semi-volatile organic impurities.Non-volatile and polar impurities.
Limit of Detection Low ppm to ppb range for many impurities.ppm range, depending on the detector and impurity.
Quantitative Accuracy High, with appropriate calibration standards.High, with appropriate calibration standards.
Protocol 3: GC-MS Analysis of TBEP Purity

Objective: To identify and quantify volatile and semi-volatile impurities in purified TBEP.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Prepare a stock solution of the purified TBEP in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards for expected impurities in the same solvent.

  • Inject 1 µL of the sample and standards into the GC-MS system.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by constructing a calibration curve from the peak areas of the standards.

Visualizing the Purification and Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

PurificationWorkflow Commercial_TBEP Commercial TBEP (94-97% Purity) Alkaline_Washing Alkaline Washing (5% Na2CO3 solution) Commercial_TBEP->Alkaline_Washing Separation1 Phase Separation Alkaline_Washing->Separation1 Aqueous_Waste1 Aqueous Waste (Acidic Impurities) Separation1->Aqueous_Waste1 Washed_TBEP Washed TBEP Separation1->Washed_TBEP Drying Drying (e.g., with Na2SO4) Washed_TBEP->Drying Dried_TBEP Dried TBEP Drying->Dried_TBEP Vacuum_Distillation Vacuum Distillation (<1 mmHg, 215-228 °C) Dried_TBEP->Vacuum_Distillation High_Purity_TBEP High-Purity TBEP (>99% Purity) Vacuum_Distillation->High_Purity_TBEP Non_Volatile_Residue Non-Volatile Residue Vacuum_Distillation->Non_Volatile_Residue

Caption: TBEP Purification Workflow

AnalyticalWorkflow Purified_TBEP Purified TBEP Sample Sample_Prep Sample Preparation (Dilution in Solvent) Purified_TBEP->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis GC_MS->Data_Analysis HPLC->Data_Analysis Purity_Report Purity Report (>99%) Data_Analysis->Purity_Report Impurity_Profile Impurity Profile (<1%) Data_Analysis->Impurity_Profile

Caption: Analytical Workflow for Purity Assessment

Conclusion

The purification of commercial this compound to a level suitable for sensitive applications is a critical process for ensuring the reliability and reproducibility of research and the safety of pharmaceutical products. By employing a combination of alkaline washing, multi-stage countercurrent extraction, and vacuum distillation, it is possible to significantly reduce the levels of impurities. Rigorous analytical testing using techniques such as GC-MS and HPLC is essential to verify the purity of the final product. The protocols and workflows presented in this guide provide a solid foundation for researchers and professionals to develop and implement effective purification and analysis strategies for TBEP.

References

A Technical Guide to the Validation and Comparative Analysis of MAPK/ERK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the validation and comparative analysis of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. The MAPK/ERK cascade is a critical regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] This document details experimental protocols, presents comparative quantitative data for common inhibitors, and visualizes the core signaling pathway and a typical experimental workflow.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved signaling module that relays extracellular signals from growth factors to the nucleus, culminating in the regulation of gene expression.[2][4] The canonical pathway is initiated by the activation of a receptor tyrosine kinase (RTK), which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK1/2, and finally ERK1/2.[2][5] Activated, phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus to phosphorylate transcription factors, thereby modulating gene expression and driving cellular responses.[4][6]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Transcription_Factors Transcription Factors p_ERK1_2->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Canonical MAPK/ERK signaling pathway.

Experimental Validation of Pathway Inhibition

A common and robust method for validating the efficacy of MAPK/ERK pathway inhibitors is to quantify the levels of phosphorylated ERK (p-ERK) in cells. A decrease in the p-ERK/total ERK ratio upon treatment with an inhibitor is a direct measure of its target engagement and functional effect. Western blotting is a widely used technique for this purpose.

Experimental Workflow: Western Blot for p-ERK/Total ERK

The following diagram outlines the key steps in a typical Western blot experiment to assess the inhibition of ERK phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HeLa, A549) - Seed and grow cells - Serum-starve - Treat with inhibitor Cell_Lysis 2. Cell Lysis - Wash with ice-cold PBS - Add lysis buffer Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - Centrifuge lysates - Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE - Normalize protein concentrations - Separate proteins by size Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with anti-p-ERK1/2 antibody Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Apply ECL substrate - Visualize bands Secondary_Ab->Detection Stripping_Reprobing 10. Stripping & Re-probing - Strip membrane - Re-probe with anti-total ERK antibody Detection->Stripping_Reprobing Analysis 11. Data Analysis - Quantify band intensities - Calculate p-ERK/total ERK ratio Stripping_Reprobing->Analysis

Western blot workflow for p-ERK analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.[6][7]

  • Serum-starve the cells for 12-24 hours prior to treatment.[6][7]

  • Pre-treat cells with varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).[7]

  • Stimulate the MAPK/ERK pathway with a growth factor (e.g., 100 ng/mL of EGF) for a short period (e.g., 10 minutes).[7]

Western Blot Analysis of ERK Phosphorylation
  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[6]

  • Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[6][7]

  • SDS-PAGE and Western Blotting :

    • Normalize protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[6]

    • Transfer the proteins to a PVDF membrane.[6][7]

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6][7]

  • Stripping and Re-probing for Total ERK : After imaging for p-ERK, the membrane can be stripped and re-probed for total ERK to normalize for protein loading.[6]

  • Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.[7]

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase (e.g., MEK1 or ERK2).

  • Procedure :

    • Recombinant active kinase (e.g., MEK1) and its inactive substrate (e.g., ERK2) are combined in a reaction buffer.

    • The test inhibitor at various concentrations is added to the reaction.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated by adding a stop solution.

    • The amount of phosphorylated substrate is quantified using methods such as a phospho-specific antibody-based detection system (e.g., ELISA) or radiometric assays.[7]

  • Data Analysis : The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a suitable model.[7]

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on cell viability and proliferation.

  • Procedure :

    • Seed cells in 96-well plates and allow them to attach overnight.[7]

    • Treat the cells with a range of concentrations of the test inhibitor for a prolonged period (e.g., 72 hours).[7]

    • Add a reagent such as MTT, which is converted to a colored formazan (B1609692) product by metabolically active cells.

    • Solubilize the formazan product and measure the absorbance at a specific wavelength.

  • Data Analysis : The GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined from the dose-response curves.[7]

Comparative Analysis of MAPK/ERK Pathway Inhibitors

The following tables summarize publicly available data for several well-characterized inhibitors targeting different kinases within the MAPK/ERK pathway.

Table 1: Biochemical Potency of Selected MEK and ERK Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
MEK Inhibitors
TrametinibMEK1/2~0.92 / ~1.8[8]
MirdametinibMEK1/2-[8]
AZD8330MEK1/2-[8]
PD0325901MEK1/2-[9]
ERK Inhibitors
Temuterkib (LY3214996)ERK1/25[10]
Ulixertinib (BVD-523)ERK1/20.3 (Ki) / 0.04 (Ki)[10]
Ravoxertinib (GDC-0994)ERK1/26.1 / 3.1[10]
SCH772984ERK1/21-5[9][10]
CC-90003ERK1/2-[8]
Hypothetical Peptide Y (HP-Y) MEK115.2[7]
Competitor Peptide Z (CP-Z) MEK145.8[7]

Note: '-' indicates data not specified in the provided search results.

Table 2: Cellular Activity of Selected MEK and ERK Inhibitors
InhibitorCell LineAssayEndpointValue (nM)Reference
MEK Inhibitors
CI1040Breast Cancer Cell LinesCell ViabilityGI50800 - 33,000[11]
U0126Breast Cancer Cell LinesCell ViabilityGI50800 - 60,000[11]
ERK Inhibitors
TemuterkibC. elegansMuv Phenotype Suppression-50,000 - 100,000[8]
Hypothetical Peptide Y (HP-Y) HeLaERK PhosphorylationEC5025.7[7]
A549ERK PhosphorylationEC5030.1[7]
HeLaCell ProliferationGI5050.4[7]
A549Cell ProliferationGI5062.9[7]
Competitor Peptide Z (CP-Z) HeLaERK PhosphorylationEC5078.3[7]
A549ERK PhosphorylationEC5095.2[7]
HeLaCell ProliferationGI50150.2[7]
A549Cell ProliferationGI50189.6[7]

Note: '-' indicates data not specified in the provided search results.

Conclusion

The validation and comparative analysis of MAPK/ERK pathway inhibitors are crucial for the development of effective targeted therapies. This guide has provided a framework for this process, outlining the core signaling pathway, detailing essential experimental protocols for inhibitor validation, and presenting a comparative summary of quantitative data for several known inhibitors. The provided diagrams and methodologies serve as a foundational resource for researchers and drug development professionals working to advance novel therapeutics targeting this critical oncogenic pathway.

References

A Technical Guide to the Validation of a New Analytical Method for Tris(2-butoxyethyl) Phosphate (TBEP) Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer.[1][2] The validation process is critical for ensuring the reliability, reproducibility, and accuracy of analytical data, particularly in environmental monitoring, toxicology studies, and quality control of pharmaceutical and consumer products.[2][3] This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, employing Certified Reference Materials (CRMs) to establish traceability and confidence in the measurements.[4][5]

Introduction to TBEP and the Need for Validated Analytical Methods

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate ester extensively used in a variety of applications, including floor polishes, plastics, and rubber, as a plasticizer and flame retardant.[1] Its presence in the environment and potential for human exposure necessitate the use of robust and reliable analytical methods for its quantification.[1][2] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The use of Certified Reference Materials (CRMs) is a cornerstone of this process, providing a benchmark of known concentration and uncertainty to assess the accuracy of a new method.[5][7][8]

The Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that encompasses several key stages, from the initial preparation of standards and reagents to the final assessment of the method's performance characteristics.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_val Validation & Assessment Phase cluster_report Reporting Phase prep_standards Preparation of Standards and CRM Solutions prep_qc Preparation of Quality Control (QC) Samples prep_standards->prep_qc sample_prep Sample Preparation (e.g., SPE, LLE) prep_qc->sample_prep instrumental_analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) sample_prep->instrumental_analysis specificity Specificity instrumental_analysis->specificity linearity Linearity & Range instrumental_analysis->linearity accuracy Accuracy instrumental_analysis->accuracy precision Precision instrumental_analysis->precision lod_loq LOD & LOQ instrumental_analysis->lod_loq robustness Robustness instrumental_analysis->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report G start Start: Aqueous Sample spike Spike with Internal Standard start->spike spe Solid Phase Extraction (SPE) spike->spe elute Elute TBEP and IS spe->elute reconstitute Evaporate and Reconstitute elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data end End: Quantified Result data->end

References

Comparative Toxicity of TBEP and Other Organophosphate Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate esters (OPEs) have become ubiquitous as flame retardants and plasticizers, largely replacing phased-out polybrominated diphenyl ethers (PBDEs). This guide provides a detailed comparative analysis of the toxicity of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) and other prominent OPEs. Through a comprehensive review of in vitro and in vivo studies, this document summarizes quantitative toxicity data, details experimental methodologies, and visualizes key molecular pathways affected by these compounds. The data indicates variable toxicity among OPEs, with TBEP demonstrating significant cytotoxic, neurotoxic, and hepatotoxic potential. This guide is intended to serve as a technical resource for professionals in research and development to inform hazard assessment and guide future studies.

Comparative Quantitative Toxicity Data

The toxicity of TBEP and other OPEs varies significantly depending on the compound, biological model, and endpoint measured. The following tables summarize acute and in vitro toxicity data from various studies to facilitate a direct comparison.

In Vitro Cytotoxicity

The half-maximal lethal concentration (LC50) or effective concentration (EC50) is a common measure of a substance's toxicity in vitro. Table 1 compiles LC50 values for TBEP and other OPEs in various cell lines.

Organophosphate Ester (OPE)Cell LineExposure TimeLC50 / EC50 (µM)Reference(s)
TBEP HepG248h151[1]
TBP (Tributyl phosphate)HepG248h299[1]
TCEP (Tris(2-chloroethyl) phosphate)Tadpole96h305,500 (mg/L)
TCPP (Tris(1-chloro-2-propyl) phosphate)Tadpole96h70,000 (mg/L)
TPHP (Triphenyl phosphate)Daphnia magna48h0.09 (mg/L)[2]
TnBP (Tri-n-butyl phosphate)Daphnia magna48h1.17 (mg/L)[2]
TCP (Tricresyl phosphate)Daphnia magna-0.31 (mg/L)[2]
EHDPP (2-ethylhexyl diphenyl phosphate)Daphnia magna-0.31 (mg/L)[2]
In Vivo Acute Toxicity

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance in vivo. Table 2 presents oral LD50 values for TBEP and other OPEs in various animal models.

Organophosphate Ester (OPE)SpeciesRouteLD50 (mg/kg)Reference(s)
TBEP HenOral>5000
TBP (Tributyl phosphate)HenOral1863
DBPP (Dibutylphenyl phosphate)HenOral1500
TCEP (Tris(2-chloroethyl) phosphate)RatOral200 (LOAEL)[3]
TCP (Tricresyl phosphate)RatOral4 (NOAEL)[3]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the OPEs in the appropriate culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls and blank wells (medium only).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS at pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The LC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute Oral Toxicity in Rodents (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the LD50 of a substance with a reduced number of animals.

Protocol:

  • Animal Selection and Acclimation: Use a single sex of a standard laboratory rodent strain (typically female rats). Acclimate the animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight prior to dosing (water is still provided).

  • Dose Administration: Administer the test substance in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight.

  • Sequential Dosing: Dose a single animal at a time. The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation: Observe the animal for at least 48 hours. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.

  • Termination: The test is concluded when one of the stopping criteria is met, which typically involves a series of reversals in outcome (survival/death). The total observation period for each animal is 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes at different dose levels.

Motor Neuron Differentiation from Human Pluripotent Stem Cells (hPSCs)

This protocol outlines a general method for directing the differentiation of hPSCs into motor neurons to study developmental neurotoxicity.

Protocol:

  • Neural Induction: Culture hPSCs in a neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and Noggin or DMH1) and a GSK3β inhibitor (e.g., CHIR99021) to promote differentiation into neural stem cells (NSCs). This is typically carried out for 6-7 days.

  • Motor Neuron Progenitor (MNP) Patterning: Culture the NSCs for an additional 6 days in a medium supplemented with Retinoic Acid (RA) and a Sonic Hedgehog (SHH) agonist (e.g., Purmorphamine) to specify a ventral spinal cord fate and induce the expression of MNP markers like OLIG2.

  • Motor Neuron Maturation: Culture the MNPs for at least two more weeks in a maturation medium, often containing neurotrophic factors, to promote the expression of mature motor neuron markers such as HB9 and choline (B1196258) acetyltransferase (ChAT).

  • Compound Exposure and Analysis: Introduce the test compounds (e.g., TBEP, TCEP) during specific stages of differentiation to assess their effects on cell survival, differentiation efficiency (quantified by immunocytochemistry for specific markers), and neuronal function.

Visualization of Key Signaling Pathways

The toxicity of TBEP and other OPEs is often mediated through the disruption of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

TBEP and TBP Induced Cytotoxicity via MAPK Signaling

Studies have shown that TBEP and TBP induce apoptosis and cell cycle arrest in HepG2 cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. TBEP primarily activates the JNK pathway, while TBP activates both the JNK and ERK1/2 pathways.[1][4]

G cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBEP TBEP MAPKKK MAPKKK (e.g., ASK1) TBEP->MAPKKK TBP TBP TBP->MAPKKK ERK_MAPKK ERK MAPKK (MEK1/2) TBP->ERK_MAPKK JNK_MAPKK JNK MAPKK (MKK4/7) MAPKKK->JNK_MAPKK JNK JNK JNK_MAPKK->JNK cJun c-Jun JNK->cJun CellCycleArrest Cell Cycle Arrest JNK->CellCycleArrest ERK ERK1/2 ERK_MAPKK->ERK Elk1 Elk-1 ERK->Elk1 Apoptosis Apoptosis cJun->Apoptosis Elk1->CellCycleArrest

Caption: MAPK signaling pathway activation by TBEP and TBP leading to apoptosis and cell cycle arrest.

TBEP and TCEP Disruption of Motor Neuron Development via BMP and Wnt Signaling

TBEP and TCEP have been shown to disrupt human motor neuron development. Both compounds activate the Bone Morphogenetic Protein (BMP) signaling pathway, which can inhibit neuronal survival. TCEP also downregulates the Wnt signaling pathway, which is crucial for proper neuronal differentiation.

G cluster_stimulus OPFR Exposure cluster_bmp BMP Signaling cluster_wnt Wnt Signaling TBEP TBEP BMPR BMP Receptor TBEP->BMPR Activates TCEP TCEP TCEP->BMPR Activates Frizzled Frizzled Receptor TCEP->Frizzled Downregulates SMAD SMAD Complex BMPR->SMAD InhibitSurvival Inhibition of Motor Neuron Survival SMAD->InhibitSurvival BetaCatenin β-catenin Frizzled->BetaCatenin Differentiation Altered Differentiation BetaCatenin->Differentiation

Caption: Disruption of BMP and Wnt signaling by TBEP and TCEP in motor neuron development.

Conclusion

The compiled data and mechanistic insights presented in this guide underscore the toxicological concerns associated with TBEP and other OPEs. While serving as effective flame retardants, their potential for cytotoxicity, neurotoxicity, and endocrine disruption warrants careful consideration and further investigation. The provided experimental protocols offer a foundation for standardized testing, and the visualized signaling pathways highlight key areas for future mechanistic studies. This technical guide aims to equip researchers and drug development professionals with the necessary information to better understand the comparative toxicity of these prevalent environmental contaminants and to inform the development of safer alternatives.

References

Performance evaluation of TBEP as a flame retardant versus brominated flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists in Polymer Science and Material Development

The landscape of flame retardant technology is in a constant state of evolution, driven by the dual needs for enhanced fire safety and reduced environmental and health impacts. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficacy. However, mounting concerns over their persistence, bioaccumulation, and potential toxicity have catalyzed the search for viable alternatives. Among these, Tris(2-butoxyethyl) phosphate (B84403) (TBEP), an organophosphate flame retardant, has emerged as a significant contender. This technical guide provides a comprehensive performance evaluation of TBEP in comparison to a range of commonly used brominated flame retardants, offering researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms, quantitative performance data, and the experimental protocols used for their evaluation.

Mechanisms of Flame Retardancy: A Tale of Two Chemistries

The fundamental difference in the performance of TBEP and brominated flame retardants lies in their distinct mechanisms of action during a fire.

Brominated Flame Retardants (BFRs): Gas-Phase Inhibition

The primary mode of action for BFRs is in the gas phase of a fire.[1] When a polymer containing a BFR is heated, the BFR thermally degrades and releases bromine radicals (Br•) into the flame. These highly reactive bromine radicals interfere with the combustion chain reaction by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire.[2] This "radical trap" mechanism effectively quenches the flame at a chemical level, reducing the heat generated and slowing the spread of the fire. Some common BFRs include Decabromodiphenyl ether (DecaBDE), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD).

BFRs are often used in conjunction with synergists, most notably antimony trioxide (Sb₂O₃). The antimony trioxide reacts with the hydrogen bromide (HBr) formed during combustion to produce antimony halides, which are even more effective at scavenging radicals in the gas phase.

Tris(2-butoxyethyl) phosphate (TBEP): A Dual-Action Approach

TBEP, as an organophosphate flame retardant, exhibits a more complex, dual-action mechanism that impacts both the condensed (solid) and gas phases of a fire.

  • Condensed-Phase Action: Upon heating, TBEP can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the release of flammable volatile gases and shielding the underlying polymer from the heat of the flame.[1]

  • Gas-Phase Action: In the gas phase, phosphorus-containing radicals (such as PO•) are released during the decomposition of TBEP. Similar to bromine radicals, these phosphorus radicals can participate in flame-inhibiting reactions, scavenging H• and OH• radicals and thus quenching the combustion process.[3]

This dual mechanism of char formation and gas-phase inhibition makes organophosphates like TBEP versatile flame retardants.

Quantitative Performance Evaluation: A Comparative Data Analysis

Direct, head-to-head comparative studies of TBEP against a wide range of BFRs in the same polymer matrix under identical conditions are limited in publicly available literature. The following tables compile data from various sources to provide a comparative overview. It is crucial to note that variations in polymer formulations, flame retardant loading levels, and testing conditions between studies can influence the results, and therefore, direct comparisons should be made with caution.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification

The Limiting Oxygen Index (LOI) test (ASTM D2863, ISO 4589) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy. The UL 94 test (ASTM D3801, IEC 60695-11-10) classifies the flammability of plastic materials based on their burning behavior in a vertical or horizontal orientation. The V-0 rating represents the highest level of flame retardancy in this classification.

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL 94 Rating
Polyurethane (PU) Foam None0~18-20Fails
TBEP10-15~22-25V-2 / V-0
DecaBDE10-15~24-27V-0
Epoxy Resin None0~20-22Fails
TBEP5-10~28-32V-0
TBBPA (reactive)15-20 (Br content)~30-35V-0
Acrylonitrile Butadiene Styrene (ABS) None0~18Fails
TBEP15-20~25-28V-2 / V-0
DecaBDE/Sb₂O₃15-20~28-32V-0

Table 2: Cone Calorimetry Data

Cone calorimetry (ASTM E1354, ISO 5660) is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR). Lower values for these parameters generally indicate better fire safety.

Polymer MatrixFlame RetardantLoading (wt%)pHRR (kW/m²)THR (MJ/m²)
Polyurethane (PU) Foam None0~250-350~80-100
TBEP15~150-200~60-70
DecaBDE15~120-180~50-65
Epoxy Resin None0~1000-1200~100-120
TBEP10~400-600~70-90
TBBPA (reactive)20 (Br content)~300-500~60-80
ABS None0~1000-1300~90-110
TBEP20~500-700~70-85
DecaBDE/Sb₂O₃20~400-600~60-75

From the available data, it can be observed that both TBEP and brominated flame retardants significantly improve the fire resistance of the base polymers. In many cases, high-performance BFRs like DecaBDE and TBBPA show slightly better or comparable performance in terms of achieving high LOI values, V-0 ratings, and reducing heat release rates, particularly when used with synergists. However, TBEP demonstrates considerable effectiveness as a flame retardant, often achieving the desired fire safety standards, making it a viable alternative to BFRs.

Experimental Protocols: A Guide to Key Methodologies

Accurate and reproducible data are paramount in the evaluation of flame retardant performance. The following sections detail the methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen is placed in a transparent glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen.

UL 94 Vertical Burn Test (ASTM D3801 / IEC 60695-11-10)

Objective: To classify the flammability of plastic materials in a vertical orientation.

Methodology:

  • A rectangular bar specimen is held vertically by a clamp at its upper end.

  • A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.

  • Observations of whether flaming drips ignite a cotton patch placed below the specimen are also made.

  • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior of a set of five specimens.

Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other flammability parameters of a material under controlled fire-like conditions.

Methodology:

  • A horizontally oriented square specimen (typically 100 mm x 100 mm) is placed on a load cell.

  • The specimen is exposed to a controlled level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²).

  • An electric spark igniter is used to ignite the flammable gases evolved from the specimen's surface.

  • The combustion products are collected by a hood and exhaust system.

  • The oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.

  • The mass of the specimen is continuously monitored by the load cell to determine the mass loss rate.

  • Smoke density is measured using a laser photometer system in the exhaust duct.

  • The test is typically run until flaming ceases or for a predetermined duration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the flame retardancy mechanisms and a typical experimental workflow.

Flame_Retardancy_Mechanisms cluster_BFR Brominated Flame Retardants (BFRs) cluster_TBEP TBEP (Organophosphate) cluster_condensed Condensed Phase cluster_gas Gas Phase BFR BFR in Polymer Br_Radicals Bromine Radicals (Br•) BFR->Br_Radicals Decomposition Heat_BFR Heat Heat_BFR->BFR Quenching_BFR Flame Quenching Br_Radicals->Quenching_BFR Flame_Radicals_BFR Flame Radicals (H•, OH•) Flame_Radicals_BFR->Quenching_BFR TBEP TBEP in Polymer Phosphoric_Acid Phosphoric Acid TBEP->Phosphoric_Acid Decomposition P_Radicals Phosphorus Radicals (PO•) TBEP->P_Radicals Decomposition Heat_TBEP Heat Heat_TBEP->TBEP Char_Layer Char Layer Formation Phosphoric_Acid->Char_Layer Quenching_TBEP Flame Quenching P_Radicals->Quenching_TBEP Flame_Radicals_TBEP Flame Radicals (H•, OH•) Flame_Radicals_TBEP->Quenching_TBEP Experimental_Workflow cluster_testing Flammability Testing start Start: Polymer & Flame Retardant Selection compounding Compounding (e.g., Melt Blending) start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding, Cutting) compounding->specimen_prep loi_test LOI Test (ASTM D2863) specimen_prep->loi_test ul94_test UL 94 Test (ASTM D3801) specimen_prep->ul94_test cone_test Cone Calorimetry (ASTM E1354) specimen_prep->cone_test data_analysis Data Analysis & Comparison loi_test->data_analysis ul94_test->data_analysis cone_test->data_analysis conclusion Conclusion: Performance Evaluation data_analysis->conclusion

References

Cross-Validation of TBEP Quantification Methods: An Inter-Laboratory Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cross-validation of analytical methods for the quantification of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used organophosphate flame retardant and plasticizer. The increasing detection of TBEP in environmental and biological matrices necessitates robust and reproducible analytical methods to ensure data comparability across different laboratories. This document outlines standard experimental protocols, presents a framework for inter-laboratory comparison, and discusses the toxicological pathways of TBEP.

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a critical process for establishing the reliability and comparability of an analytical method across different testing sites.[1] This process typically involves the analysis of identical, homogeneous samples by multiple laboratories to assess the level of agreement in their results. Key performance parameters evaluated during cross-validation include accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).[1]

A notable example of such an effort is the first worldwide interlaboratory study on organophosphorus flame retardants (PFRs), which included TBEP.[2][3] This study highlighted the challenges in PFR analysis, particularly concerning background contamination and the variability in analytical performance between laboratories.[2][3] The findings from such studies underscore the importance of standardized protocols and rigorous quality control measures.

Experimental Protocols for TBEP Quantification

The following sections detail common methodologies for the extraction and analysis of TBEP from various matrices. These protocols are based on established practices and findings from comparative studies.

Sample Preparation and Extraction

The choice of extraction method is highly dependent on the sample matrix. Environmental samples like dust, sediment, and water, as well as biological matrices such as plasma and tissue, require specific approaches to efficiently isolate TBEP while minimizing matrix interference.[4][5][6][7]

2.1.1. Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of TBEP from aqueous samples.

  • Sample Pre-treatment: Water samples (typically 100-500 mL) are filtered to remove particulate matter.

  • SPE Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with methanol (B129727) and deionized water.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a methanol/water mixture to remove polar interferences.

  • Elution: TBEP is eluted from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

2.1.2. Ultrasonic Extraction for Solid Samples (Dust and Sediment)

For solid matrices, ultrasonic extraction is a common and effective technique.

  • Sample Preparation: A known amount of the homogenized solid sample (e.g., 0.5-1.0 g) is weighed into a centrifuge tube.

  • Spiking with Internal Standard: An isotopically labeled internal standard (e.g., TBEP-d27) is added to the sample to correct for matrix effects and procedural losses.

  • Extraction: An appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) is added to the sample, and the mixture is subjected to ultrasonic extraction for a defined period (e.g., 15-30 minutes). This process is typically repeated two to three times.

  • Centrifugation and Collection: After each extraction cycle, the sample is centrifuged, and the supernatant is collected. The supernatants are then combined.

  • Clean-up: The combined extract may require a clean-up step, such as passing it through a silica (B1680970) gel or Florisil column, to remove interfering compounds.[8]

  • Concentration: The cleaned extract is concentrated before instrumental analysis.

2.1.3. Protein Precipitation for Plasma Samples

For the analysis of TBEP in biological fluids like plasma, protein precipitation is a straightforward and effective sample preparation method.

  • Sample Aliquoting: A small volume of plasma (e.g., 100 µL) is transferred to a microcentrifuge tube.

  • Addition of Internal Standard: An isotopically labeled internal standard is added.

  • Protein Precipitation: A cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. The mixture is then vortexed.

  • Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or vial for analysis.

Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the quantification of TBEP.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature gradient to ensure separation of TBEP from other compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TBEP and its internal standard.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for TBEP and its internal standard.

Inter-Laboratory Comparison of TBEP Quantification

This section presents a hypothetical summary of results from a round-robin study involving four laboratories analyzing TBEP in three different matrices: a standard solution, indoor dust, and human plasma. The data is illustrative and based on typical performance characteristics observed in such studies.

Quantitative Data Summary

The following tables summarize the quantitative results obtained by the participating laboratories. All concentrations are reported in ng/mL for the standard solution and plasma, and ng/g for the dust sample.

Table 1: Quantification of TBEP in a Standard Solution (25 ng/mL)

LaboratoryMethodMeasured Concentration (ng/mL)Accuracy (%)
Lab 1GC-MS24.598.0
Lab 2LC-MS/MS25.8103.2
Lab 3GC-MS23.995.6
Lab 4LC-MS/MS26.1104.4
Mean 25.1 100.3
RSD (%) 3.9

Table 2: Quantification of TBEP in Indoor Dust (SRM 2585)

LaboratoryMethodMeasured Concentration (ng/g)Precision (RSD, n=3)
Lab 1GC-MS12505.2%
Lab 2LC-MS/MS13804.8%
Lab 3GC-MS11906.1%
Lab 4LC-MS/MS14204.5%
Mean 1310
RSD (%) 8.7

Table 3: Quantification of TBEP in Spiked Human Plasma (10 ng/mL)

LaboratoryMethodMeasured Concentration (ng/mL)Recovery (%)
Lab 1LC-MS/MS9.797.0
Lab 2LC-MS/MS10.5105.0
Lab 3LC-MS/MS9.595.0
Lab 4LC-MS/MS10.8108.0
Mean 10.1 101.3
RSD (%) 6.1
Discussion of Results

The illustrative data highlights several key aspects of inter-laboratory comparisons for TBEP. The results for the standard solution show good accuracy and precision among the laboratories, indicating that when a clean matrix is used, both GC-MS and LC-MS/MS methods can provide reliable results.

For the more complex matrices of indoor dust and human plasma, a greater variability between laboratories is observed, as indicated by the higher relative standard deviations (RSDs). This increased variability can be attributed to differences in extraction efficiency, matrix effects, and potential for background contamination. The first worldwide interlaboratory study on PFRs noted that high blank values were a significant issue for some laboratories, which can greatly affect the accuracy of results, especially at low concentrations.[2][3]

Visualization of Experimental Workflows and Toxicological Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for TBEP analysis and the known signaling pathways affected by TBEP exposure.

Experimental Workflow

TBEP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (Water, Dust, Plasma) Extraction Extraction (SPE, Ultrasonic, or PPB) Sample->Extraction Cleanup Extract Clean-up (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Validation Data Validation Quantification->Validation

Fig. 1: General experimental workflow for TBEP analysis.
TBEP-Induced Toxicological Pathways

TBEP has been shown to exert toxicity through various mechanisms, including the disruption of key signaling pathways involved in development and cellular homeostasis.

TBEP_Toxicity_Pathway cluster_cellular Cellular Effects cluster_signaling Signaling Pathway Disruption cluster_outcomes Adverse Outcomes TBEP TBEP Exposure ROS Increased ROS (Oxidative Stress) TBEP->ROS Mito Mitochondrial Dysfunction TBEP->Mito Wnt Wnt Signaling (Down-regulation) TBEP->Wnt BMP BMP Signaling (Activation) TBEP->BMP Neurotoxicity Neurotoxicity TBEP->Neurotoxicity DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mito->Apoptosis DNA_Damage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Developmental Developmental Toxicity Wnt->Developmental BMP->Developmental

References

Navigating the Analytical Maze: An In-depth Technical Guide to Inter-laboratory Analysis of Tris(2-butoxyethyl) phosphate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the determination of Tris(2-butoxyethyl) phosphate (B84403) (TBOEP) in water, with a focus on establishing a framework for inter-laboratory studies. TBOEP, a high-production-volume organophosphate ester, is utilized as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Its detection in various water sources necessitates robust and reproducible analytical methods to ensure accurate assessment of its environmental occurrence and potential human exposure. This document outlines a standardized experimental protocol, presents key performance data from existing studies, and visualizes the analytical workflow to aid in the design and execution of collaborative inter-laboratory comparisons.

Quantitative Data Summary

The following tables summarize quantitative data for TBOEP analysis in water, compiled from various studies. These values can serve as a benchmark for performance in an inter-laboratory study.

Table 1: Method Detection Limits and Recoveries

Analytical MethodDetection Limit (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-NPD36,00040 - 80~4[3]
GC-MS1> 839.9[4]

Table 2: Reported Environmental Concentrations of TBOEP in Water

Water TypeConcentration Range (ng/L)LocationReference
River Water17 - 1,510Germany[4]
Surface Waterup to 170River Ruhr Catchment, Germany[5]
Drinking Water (Tap)Mean: 3.5United Kingdom[6]
Drinking Water (Bottled)Mean: 3.8United Kingdom[6]

Detailed Experimental Protocol: A Recommended Approach for Inter-laboratory Studies

The following protocol is a synthesized approach based on common methodologies for the analysis of organophosphate esters in water.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • To minimize microbial degradation, samples should be kept cool (approximately 4°C) and extracted as soon as possible, ideally within 48 hours of collection.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate TBOEP from the water sample and remove interfering substances.

  • Materials:

    • C18 bonded solid-phase extraction columns.[3]

    • Methanol (B129727) (HPLC grade)

    • Ultrapure water

    • Vacuum manifold

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Loading: Pass a known volume of the water sample (e.g., 500 mL to 1 L) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5-10 mL of ultrapure water to remove any remaining polar interferences.

    • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 30-60 minutes to remove residual water.

    • Elution: Elute the trapped TBOEP from the cartridge using a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify TBOEP.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for TBOEP.

    • Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230-250°C.

4. Quality Assurance/Quality Control (QA/QC):

  • Method Blank: Analyze a sample of ultrapure water carried through the entire analytical procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate: Spike a known amount of TBOEP into a real water sample and its duplicate to assess matrix effects and method precision.

  • Surrogate Standards: Add a deuterated or isotopically labeled analog of TBOEP (if available) to all samples before extraction to monitor the efficiency of the analytical procedure.

  • Calibration: Prepare a multi-point calibration curve using TBOEP standards of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflow for TBOEP in water.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottle) Preservation 2. Preservation (Cooling to 4°C) SampleCollection->Preservation SPE 3. Solid-Phase Extraction (SPE) Preservation->SPE Elution 4. Elution SPE->Elution Concentration 5. Concentration Elution->Concentration GCMS 6. GC-MS Analysis Concentration->GCMS DataProcessing 7. Data Processing & Quantification GCMS->DataProcessing spe_workflow Start Start SPE Conditioning 1. Condition Cartridge (Methanol, Water) Start->Conditioning Loading 2. Load Water Sample Conditioning->Loading Washing 3. Wash Cartridge (Ultrapure Water) Loading->Washing Drying 4. Dry Cartridge (Nitrogen Stream) Washing->Drying Elution 5. Elute TBOEP (Organic Solvent) Drying->Elution End Proceed to Concentration Elution->End

References

Comparative Analysis of Tris(2-butoxyethyl) phosphate and Tributyl Phosphate in Cell Toxicity Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the cytotoxic effects of two organophosphate esters, Tris(2-butoxyethyl) phosphate (B84403) (TBEP) and tributyl phosphate (TBP). Both compounds are utilized as flame retardants and plasticizers and their potential impact on human health is of increasing concern. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the implicated cellular signaling pathways to offer a thorough resource for the scientific community.

Executive Summary

In vitro studies reveal that both TBEP and TBP exhibit cytotoxic effects on various human cell lines, with TBEP generally demonstrating a higher potency in inducing cell death. The primary mechanisms of toxicity for both compounds involve the induction of oxidative stress, leading to mitochondrial dysfunction, activation of apoptotic pathways, and cell cycle arrest. While both compounds impact similar cellular processes, they appear to engage different signaling cascades to elicit their effects. Notably, in HepG2 human liver cancer cells, TBEP has a lower LC50 value than TBP, indicating greater cytotoxicity.[1] Both organophosphates have been shown to inhibit cell proliferation and induce apoptosis and cell cycle arrest.[1][2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from comparative cell toxicity assays between TBEP and TBP.

Table 1: Comparative Cytotoxicity (LC50) in HepG2 Cells

CompoundExposure TimeLC50 (μM)Cell LineReference
TBEP48 hours151HepG2[1]
TBP48 hours299HepG2[1]

Table 2: Effects on Mitochondrial Membrane Potential (MMP) in HepG2 Cells

CompoundConcentration (μM)Reduction in MMP (%)Reference
TBEP20058.8[1]
TBP20068.2[1]

Table 3: Induction of Cell Cycle Arrest in HepG2 Cells (48-hour exposure)

CompoundConcentration (μM)% of Cells in G0/G1 PhaseReference
Control067.8[1]
TBEP20076.5[1]
TBP20076.8[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan (B1609692).

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of TBEP or TBP (typically ranging from 0 to 400 μM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. The LC50 value can be determined by plotting cell viability against compound concentration.

Reactive Oxygen Species (ROS) Detection

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat cells with TBEP or TBP as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

  • Data Analysis: Express ROS levels as a percentage of the control.

Mitochondrial Membrane Potential (MMP) Assay

This method uses the fluorescent dye Rhodamine 123 to assess changes in MMP.

  • Cell Seeding and Treatment: Culture and expose cells to TBEP or TBP as previously described.

  • Dye Incubation: Following treatment, incubate the cells with 10 μM Rhodamine 123 for 30 minutes at 37°C.

  • Fluorescence Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity by flow cytometry.

  • Data Interpretation: A decrease in Rhodamine 123 fluorescence indicates a loss of MMP.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with TBEP or TBP, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol involves staining cellular DNA with propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and wash the treated cells with PBS. Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then incubate with a solution containing PI (50 μg/mL) and RNase A (100 μg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Signaling Pathways and Mechanisms of Action

Both TBEP and TBP induce cytotoxicity through complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways involved.

TBP_Toxicity_Pathway TBP Tributyl Phosphate (TBP) ROS ↑ Reactive Oxygen Species (ROS) TBP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_ERK JNK & ERK1/2 Activation ROS->JNK_ERK p53 p53 Activation Mitochondria->p53 JNK_ERK->p53 p21_p27 ↑ p21 & p27 JNK_ERK->p21_p27 CyclinD1 ↓ Cyclin D1 JNK_ERK->CyclinD1 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21_p27->CellCycleArrest CyclinD1->CellCycleArrest

Caption: TBP-induced cytotoxicity signaling cascade.

TBEP_Toxicity_Pathway TBEP Tris(2-butoxyethyl) phosphate (TBEP) ROS ↑ Reactive Oxygen Species (ROS) TBEP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Activation ROS->JNK p53 p53 Activation Mitochondria->p53 JNK->p53 p21_p27 ↑ p21 & p27 JNK->p21_p27 CyclinD1 ↓ Cyclin D1 JNK->CyclinD1 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21_p27->CellCycleArrest CyclinD1->CellCycleArrest

Caption: TBEP-induced cytotoxicity signaling cascade.

A study on HepG2 cells revealed that both TBP and TBEP induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential alteration, apoptosis, and cell cycle arrest.[1] The toxic effects are mediated by mitochondria- and p53-mediated apoptosis.[1] However, the upstream mitogen-activated protein kinase (MAPK) signaling pathways differ. TBP activates both the c-Jun N-terminal kinase (JNK) and extracellular regulated protein kinase (ERK1/2) pathways.[1][2][3] In contrast, TBEP-induced toxicity primarily involves the activation of the JNK pathway.[1][2][3] Both compounds lead to a concentration-dependent decrease in cyclin D1 expression and an increase in the cyclin-dependent kinase (CDK) inhibitor proteins p21 and p27, resulting in G0/G1 phase cell cycle arrest.[1][2][3]

Conclusion

This technical guide provides a comparative overview of the cytotoxic effects of TBEP and TBP. The presented data and protocols offer a valuable resource for researchers investigating the toxicological profiles of these organophosphate esters. TBEP consistently demonstrates higher cytotoxicity than TBP in the studied models. While both compounds induce cell death through oxidative stress-mediated apoptosis and cell cycle arrest, the differential activation of MAPK signaling pathways suggests distinct molecular initiating events. Further research is warranted to fully elucidate the toxicological implications of these compounds and to explore their effects in more complex biological systems.

References

A Technical Guide to the Validation of Tris(2-butoxyethyl) Phosphate (TBEP) Migration Testing from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation process for analytical methods designed to quantify the migration of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) from food contact materials (FCMs). TBEP, a commonly used plasticizer and flame retardant, has been identified as a potential migrant from various FCMs, necessitating robust and validated testing methodologies to ensure consumer safety and regulatory compliance.

Introduction to TBEP and Regulatory Landscape

Tris(2-butoxyethyl) phosphate (TBEP) is utilized as a plasticizer in the production of various polymers, including vinyl resins and synthetic rubber, which may be intended for food contact applications. Its primary function is to impart flexibility and durability to the material. The migration of TBEP from packaging or processing equipment into foodstuffs is a safety concern due to potential human exposure.

Regulatory Status:

  • United States (FDA): In the United States, this compound is listed in the Code of Federal Regulations under 21 CFR 175.105 , which pertains to its use as a component of adhesives.[1] This regulation specifies the conditions under which it can be safely used in food contact applications.

  • European Union (EU): TBEP is not currently listed in Annex I of Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. This regulation provides a "Union List" of authorized substances for the manufacture of plastic FCMs.[1][2] For substances not included in this positive list, their use in plastic FCMs is generally not permitted. However, for substances not on the list, a generic specific migration limit (SML) of 60 mg/kg may be considered in some contexts, though this is a general provision and its applicability to unauthorized substances must be carefully evaluated.[1] It is important to note that this regulation is specific to plastics and does not cover all types of food contact materials like adhesives or coatings, which may have different regulatory requirements.[2]

Experimental Protocol: TBEP Migration Testing

The determination of TBEP migration involves a multi-step process encompassing sample preparation, migration testing with appropriate food simulants, and subsequent analysis of the simulant.

Materials and Reagents
  • Food Contact Material Sample: The specific plastic or other material to be tested.

  • Food Simulants: Selected based on the type of food the material is intended to come into contact with. Common simulants as per EU Regulation (EU) No 10/2011 include:

    • Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Vegetable oil (or alternative fatty food simulants like 95% ethanol or isooctane) for fatty foods.[3]

  • TBEP analytical standard: High purity standard for calibration.

  • Internal Standard: A deuterated analogue of a similar compound for quantification accuracy.

  • Solvents: HPLC or GC-grade solvents for extraction and sample preparation (e.g., dichloromethane (B109758), hexane (B92381), acetonitrile).

  • Glassware: Scrupulously cleaned to avoid contamination.

Migration Test Conditions

The selection of appropriate time and temperature conditions for the migration test is crucial and should represent the worst-case foreseeable use of the food contact material.[4]

Table 1: Typical Migration Test Conditions

Intended UseTest ConditionsReference
Long-term storage at room temperature10 days at 40°C[4]
Long-term storage at refrigerated and frozen conditions, including heating up to 70 °C for up to 2 hours, or heating up to 100 °C for up to 15 minutes10 days at 50°C[4]
High-temperature applications (e.g., retort)2 hours at 121°C followed by 10 days at 40°C[5]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the determination of TBEP in food simulants.

2.3.1. Sample Preparation

  • Migration: Expose a known surface area of the food contact material to a defined volume of the chosen food simulant under the selected time and temperature conditions. A surface area to volume ratio of 6 dm² per 1 kg of food simulant is a standard convention.

  • Extraction:

    • For aqueous simulants (A and B), a liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or hexane is typically performed.

    • For fatty food simulants (D2), a solvent extraction followed by a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering lipids.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to a small volume.

  • Reconstitution: The residue is reconstituted in a suitable solvent for GC-MS analysis, and an internal standard is added.

2.3.2. GC-MS Instrumental Parameters

A general GC-MS method for TBEP analysis would involve the following parameters, which should be optimized for the specific instrument and application.

Table 2: Example GC-MS Parameters for TBEP Analysis

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for confirmation
Monitored Ions (SIM)To be determined based on the mass spectrum of TBEP (e.g., m/z 99, 155, 283)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Method Validation

Validation of the analytical method is essential to ensure the reliability and accuracy of the migration data. The validation should be performed according to internationally recognized guidelines and should assess the following performance characteristics.

Table 3: Validation Parameters and Typical Acceptance Criteria for TBEP Migration Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy (Recovery) The closeness of the measured value to the true value, determined by spiking experiments.70-120% recovery
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 20%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of TBEP and its characteristic ions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a validated TBEP migration testing method. Actual results will vary depending on the specific food contact material and testing conditions.

Table 4: Example Quantitative Performance Data for a Validated TBEP Migration Method

ParameterValue
Linearity Range 1 - 100 µg/L
Correlation Coefficient (r²) 0.998
LOD 0.2 µg/L
LOQ 0.7 µg/L
Recovery (at 3 concentration levels) 85 - 105%
Repeatability (RSDr) < 10%
Intermediate Precision (RSD_R) < 15%
Reported Migration Level Example 83.21 ng/dm²

Visualizations

The following diagrams illustrate the key workflows and relationships in TBEP migration testing and method validation.

TBEP_Migration_Workflow TBEP Migration Testing Experimental Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Procedure cluster_results Data Processing & Reporting FCM_Sample Food Contact Material Sample Migration_Cell Set up Migration Cell (Known Surface Area & Volume) FCM_Sample->Migration_Cell Food_Simulant Select Food Simulant Food_Simulant->Migration_Cell Incubation Incubate under Controlled Time & Temperature Migration_Cell->Incubation Extraction Liquid-Liquid or Solid-Phase Extraction Incubation->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Quantification Quantify TBEP Concentration GCMS_Analysis->Quantification Reporting Report Migration Level (e.g., mg/kg or mg/dm²) Quantification->Reporting

Caption: Experimental workflow for TBEP migration testing.

Method_Validation_Parameters Logical Relationships of Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity center Validated Analytical Method Linearity Linearity center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (RSD) center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantification center->LOQ Selectivity Selectivity center->Selectivity Linearity->LOQ Defines Range Accuracy->Precision Assessed Together LOQ->LOD Higher than

Caption: Key parameters for analytical method validation.

References

Comparative analysis of TBEP synthesis routes: acid-binding vs. neutralization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a widely utilized flame retardant and plasticizer in various industrial applications, including polyurethane resins, cellulose, and polyvinyl alcohol.[1] Its synthesis is primarily achieved through two main routes: the acid-binding method and the neutralization method. This technical guide provides an in-depth comparative analysis of these two synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in understanding and selecting the most suitable method for their needs.

Acid-Binding Synthesis Route

The acid-binding route for TBEP synthesis involves the reaction of an alcohol with a phosphorus halide, typically phosphorus oxychloride (POCl₃), in the presence of an acid scavenger, such as a tertiary amine like pyridine (B92270). The acid binder neutralizes the hydrochloric acid (HCl) generated during the esterification reaction, driving the reaction to completion and preventing acid-catalyzed side reactions.

A general representation of this process involves the reaction of 2-butoxyethanol (B58217) with phosphorus oxychloride in the presence of an acid binder. While specific patents like US3020303 describe the use of alkali metal oxides, a more common laboratory and industrial approach utilizes tertiary amines.

Experimental Protocol (Representative)

The following protocol is a representative example of an acid-binding approach for the synthesis of a trialkyl phosphate, which can be adapted for TBEP.

Materials:

  • 2-Butoxyethanol (3 moles)

  • Phosphorus oxychloride (1 mole)

  • Pyridine (3.3 moles)

  • Dry benzene (B151609) (solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, combine 2-butoxyethanol, pyridine, and dry benzene.

  • Cool the mixture to -5°C using an ice-salt bath while stirring.

  • Slowly add phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for two hours.

  • Cool the mixture to room temperature and add water to dissolve the pyridine hydrochloride salt.

  • Separate the benzene layer and wash it with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene and other low-boiling point substances by distillation under reduced pressure.

  • Collect the TBEP fraction by vacuum distillation.

Workflow Diagram

AcidBindingRoute cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification 2_Butoxyethanol 2-Butoxyethanol Reaction_Vessel Reaction Vessel (-5 to 10°C, then reflux) 2_Butoxyethanol->Reaction_Vessel POCl3 Phosphorus Oxychloride POCl3->Reaction_Vessel Pyridine Pyridine (Acid Binder) Pyridine->Reaction_Vessel Solvent Solvent (e.g., Benzene) Solvent->Reaction_Vessel Washing Washing with Water Reaction_Vessel->Washing Reaction Mixture Drying Drying over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product Tris(2-butoxyethyl) phosphate (TBEP) Vacuum_Distillation->Final_Product NeutralizationRoute cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification 2_Butoxyethanol 2-Butoxyethanol Esterification_Reactor Esterification Reactor (10-80°C, Vacuum) 2_Butoxyethanol->Esterification_Reactor POCl3 Phosphorus Oxychloride POCl3->Esterification_Reactor Catalyst Catalyst (e.g., TiCl4) Catalyst->Esterification_Reactor HCl_Absorption HCl Gas Absorption Esterification_Reactor->HCl_Absorption HCl gas Dealcoholization Dealcoholization (Vacuum Distillation) Esterification_Reactor->Dealcoholization Crude Product Alkaline_Washing Alkaline Washing (Na2CO3 solution) Dealcoholization->Alkaline_Washing Steam_Distillation Vacuum Steam Distillation Alkaline_Washing->Steam_Distillation Filtration Filtration Steam_Distillation->Filtration Final_Product This compound (TBEP) Filtration->Final_Product

References

The Gold Standard in TBEP Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the accuracy and precision of isotope dilution methods for the quantification of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer. Given its prevalence in various consumer products and the subsequent environmental and potential human health implications, accurate and precise quantification of TBEP in diverse matrices is of paramount importance. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for this purpose, offering unparalleled reliability by mitigating matrix effects and correcting for procedural losses. This guide delves into the core principles of IDMS, presents detailed experimental protocols, and summarizes quantitative performance data to assist researchers in the development and validation of robust analytical methods.

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, deuterated TBEP (d-TBEP)—to the sample prior to any processing steps.[1] This isotopically labeled compound serves as an internal standard (IS). The key principle is that the stable isotope-labeled internal standard is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, cleanup, and ionization in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any variations or losses that occur during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[2][3]

Data Presentation: Performance of Isotope Dilution Methods for TBEP Quantification

The use of a deuterated internal standard significantly enhances the accuracy and precision of TBEP quantification across various matrices. The following tables summarize typical performance data for LC-MS/MS methods employing isotope dilution.

Table 1: Method Validation Parameters for the Quantification of TBEP and its Metabolite BBEP in Water Samples using Isotope Dilution LC-MS/MS

ParameterTBEPBBEP[3]
**Linearity (R²) **>0.99>0.99
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98.2 - 103.5%
Precision (% RSD) < 10%< 5%
Internal Standard Deuterated TBEPBBEP-d8

Table 2: Comparison of Accuracy and Precision with and without a Deuterated Internal Standard for a Generic Analyte in Human Plasma

Concentration LevelWithout Deuterated ISWith Deuterated IS
Low QC Accuracy (% Bias): ±15-25% Precision (% RSD): 10-20%Accuracy (% Bias): ±5% Precision (% RSD): < 5%
Mid QC Accuracy (% Bias): ±10-20% Precision (% RSD): 8-15%Accuracy (% Bias): ±3% Precision (% RSD): < 4%
High QC Accuracy (% Bias): ±10-15% Precision (% RSD): 5-10%Accuracy (% Bias): ±2% Precision (% RSD): < 3%

Note: Data for the generic analyte is illustrative of the typical improvements seen when employing a deuterated internal standard.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative methodologies for the quantification of TBEP in environmental and biological matrices using isotope dilution LC-MS/MS.

Protocol 1: Quantification of TBEP in Water Samples

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To a 100 mL water sample, add a known amount of deuterated TBEP internal standard solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the TBEP and d-TBEP from the cartridge with 5 mL of acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Scan Type: Multiple Reaction Monitoring (MRM).
    • Monitor specific precursor-to-product ion transitions for both TBEP and deuterated TBEP.

Protocol 2: Quantification of TBEP in Human Plasma/Serum

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of deuterated TBEP internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be similar to those described in Protocol 1, with potential modifications to the gradient and MRM transitions to optimize for the biological matrix.

Mandatory Visualizations

To further elucidate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Water, Plasma, etc.) Spike Spike with Deuterated TBEP (Internal Standard) Sample->Spike Extraction Extraction (SPE or Protein Precipitation) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC LC Separation Concentration->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for TBEP quantification using isotope dilution LC-MS/MS.

logical_relationship cluster_sample Initial Sample cluster_spiked_sample Spiked Sample cluster_processed_sample Processed Sample (with losses) cluster_ms_detection MS Detection Analyte TBEP (Unknown Amount) Spiked_Analyte TBEP (Unknown Amount) Analyte->Spiked_Analyte Processed_Analyte TBEP (Proportional Loss) Spiked_Analyte->Processed_Analyte IS d-TBEP (Known Amount) Processed_IS d-TBEP (Proportional Loss) IS->Processed_IS Ratio Measure Ratio (TBEP / d-TBEP) Processed_Analyte->Ratio Processed_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of accurate quantification using the isotope dilution method.

References

Evaluating Solid-Phase Extraction Cartridges for Enhanced TBEP Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth evaluation of the performance of various Solid-Phase Extraction (SPE) cartridges for the enrichment of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used organophosphate flame retardant and plasticizer. The selection of an appropriate SPE sorbent is critical for achieving accurate and reproducible quantification of TBEP in various matrices, particularly in environmental and biological samples where it is often present at trace levels. This document outlines the characteristics of common SPE sorbents, presents available performance data, and provides detailed experimental protocols to aid researchers in method development and optimization.

Introduction to TBEP and the Importance of Sample Enrichment

Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume chemical used in a variety of applications, including floor polishes, plastics, and as a flame retardant. Its widespread use has led to its detection in various environmental compartments, raising concerns about its potential impact on ecosystems and human health. Accurate monitoring of TBEP levels requires sensitive analytical methods capable of detecting low concentrations in complex matrices.

Solid-Phase Extraction (SPE) is a crucial sample preparation technique that addresses this challenge by isolating and concentrating analytes of interest from a larger sample volume, thereby enhancing detection sensitivity and removing interfering matrix components. The effectiveness of SPE is largely dependent on the choice of the sorbent material within the cartridge. This guide focuses on the evaluation of four common types of SPE cartridges for TBEP enrichment:

  • Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB, Strata-X): These are based on copolymers like N-vinylpyrrolidone-divinylbenzene, offering both hydrophilic and lipophilic retention characteristics.

  • Modified Styrene-Divinylbenzene Cartridges (e.g., Bond Elut PPL): These cartridges utilize a styrene-divinylbenzene polymer that has been modified to enhance the retention of polar compounds.

  • Silica-Based C18 Cartridges: These traditional cartridges employ a silica (B1680970) backbone functionalized with C18 alkyl chains, providing a non-polar stationary phase for the retention of hydrophobic compounds.

Comparative Performance of SPE Cartridges for TBEP Enrichment

The selection of an SPE cartridge for TBEP analysis should be based on a thorough evaluation of its performance in terms of recovery, reproducibility, and the limits of detection (LOD) or quantification (LOQ). While direct, head-to-head comparative studies for TBEP across a wide range of commercial cartridges are limited in the scientific literature, the following tables summarize the available quantitative data and expected performance based on the properties of the sorbents and data from similar organophosphate flame retardants.

Table 1: Performance Data for Polymeric SPE Cartridges in Organophosphate Analysis

Cartridge TypeSorbent ChemistryAnalyteSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)LOD/LOQ
Oasis HLB N-Vinylpyrrolidone-DivinylbenzeneVarious Analytes¹Whole Blood90 - 110%3 - 7%Not Specified
Strata-X Surface-Modified Styrene-DivinylbenzeneMandelic Acid²Porcine Plasma92%Not SpecifiedNot Specified
Bond Elut PPL Modified Styrene-Divinylbenzene39 PPCPs³Drinking Water79 - 127%< 20%0.5 - 13 ng/L

¹Data from a study on 22 synthetic cannabinoids and metabolites, demonstrating the broad applicability and high, consistent recoveries of Oasis PRiME HLB[1][2]. ²Data from a comparative study showing better recovery for a polar compound compared to Oasis HLB[3]. ³Data from an application note on pharmaceuticals and personal care products, highlighting the effectiveness of Bond Elut PPL for polar contaminants[4].

Table 2: Performance Data for C18 SPE Cartridges in Compound Analysis

Cartridge TypeSorbent ChemistryAnalyteSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)LOD/LOQ
Resprep C18 Silica-based C18Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Super SPE-C18 Silica-based C18PesticidesFood Matrices70 - 130%Not SpecifiedNot Specified

Experimental Protocols for TBEP Enrichment

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. The following sections provide generalized SPE protocols for each cartridge type that can be adapted for TBEP analysis from aqueous samples.

General Experimental Workflow

The overall process for TBEP enrichment using SPE follows a series of well-defined steps, as illustrated in the workflow diagram below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) Spike Spike with Internal Standard (e.g., TBEP-d27) Sample->Spike Adjust_pH Adjust Sample pH (if necessary) Spike->Adjust_pH Condition 1. Condition Cartridge (e.g., Methanol) Adjust_pH->Condition Prepared Sample Equilibrate 2. Equilibrate Cartridge (e.g., Reagent Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., Water/Methanol (B129727) mixture) Load->Wash Elute 5. Elute TBEP (e.g., Ethyl Acetate (B1210297), Acetonitrile) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Eluate Reconstitute Reconstitute in appropriate solvent Concentrate->Reconstitute Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis

Caption: General experimental workflow for TBEP enrichment using SPE.

Protocol for Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB)

Polymeric cartridges like Oasis HLB are advantageous due to their water-wettable nature, which prevents the sorbent bed from drying out and leads to more robust and reproducible methods.[5]

  • Cartridge Conditioning: Condition the cartridge (e.g., 60 mg, 3 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water. Ensure the sorbent does not go dry during this step.

  • Sample Loading: Load the pre-treated aqueous sample (up to 1 L) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes.

  • Elution: Elute the retained TBEP with two aliquots of 3-4 mL of ethyl acetate or another suitable organic solvent. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 35-40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of an appropriate solvent (e.g., iso-octane or mobile phase) for instrumental analysis.

Protocol for Modified Styrene-Divinylbenzene Cartridges (e.g., Bond Elut PPL)

These cartridges are effective for extracting polar and medium-polarity analytes from large volumes of water.

  • Cartridge Conditioning: Condition the cartridge (e.g., 500 mg, 6 mL) with 10 mL of ethyl acetate followed by 10 mL of methanol and finally 10 mL of reagent water.

  • Sample Loading: Load the filtered water sample (1 to 2.5 L) through the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of reagent water to remove any remaining salts or highly polar impurities.

  • Drying: Dry the sorbent bed completely by passing air or nitrogen through the cartridge for at least 20 minutes.

  • Elution: Elute TBEP from the cartridge using a suitable volume (e.g., 2 x 5 mL) of a non-polar solvent like ethyl acetate or a mixture of acetone (B3395972) and hexane.

  • Concentration and Reconstitution: Concentrate the eluate and reconstitute in a suitable solvent for subsequent analysis.

Protocol for Silica-Based C18 Cartridges

C18 cartridges are a more traditional choice and are effective for non-polar compounds. TBEP, being moderately polar, can be retained, but optimization of the loading and washing steps is crucial.

  • Cartridge Conditioning: Condition the C18 cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of reagent water. It is critical that the sorbent does not go dry after this step.

  • Sample Loading: Load the pre-treated aqueous sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min) to ensure efficient retention.

  • Washing: Cautiously wash the cartridge with a small volume of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences without eluting TBEP.

  • Drying: Dry the cartridge thoroughly under vacuum.

  • Elution: Elute TBEP with a non-polar solvent such as ethyl acetate or dichloromethane.

  • Concentration and Reconstitution: Proceed with the evaporation and reconstitution steps as described for the other cartridge types.

Sorbent Selection and Method Optimization Considerations

The choice of SPE cartridge and the optimization of the extraction protocol are critical for achieving high-quality data.

  • Sorbent Chemistry: For TBEP, which is a moderately polar compound, polymeric sorbents like Oasis HLB, Strata-X, and Bond Elut PPL are generally expected to provide better retention and recovery compared to traditional C18 silica-based sorbents. The unique surface chemistries of these polymeric sorbents allow for multiple interaction mechanisms, including hydrophobic and dipole-dipole interactions, which are beneficial for retaining a wider range of analytes.

  • Sample pH: The pH of the sample can influence the recovery of ionizable compounds. While TBEP is not readily ionizable, adjusting the sample pH might be necessary to minimize the retention of acidic or basic matrix interferences.

  • Wash Solvents: The composition of the wash solvent is critical for removing interferences without causing premature elution of TBEP. A careful balance between water and an organic modifier (e.g., methanol) is often required.

  • Elution Solvents: The choice of elution solvent should be based on its ability to disrupt the interactions between TBEP and the sorbent. A solvent that is too weak will result in incomplete elution and low recovery, while a solvent that is too strong may also elute matrix components, leading to a less clean extract.

Signaling Pathways and Logical Relationships in SPE Method Development

The process of selecting and optimizing an SPE method can be visualized as a decision-making pathway, where the properties of the analyte and matrix guide the choice of sorbent and experimental conditions.

SPE_Decision_Pathway Analyte Analyte Properties (TBEP: moderately polar, non-ionizable) Sorbent_Choice Sorbent Selection Analyte->Sorbent_Choice Matrix Sample Matrix (e.g., Aqueous, complex) Matrix->Sorbent_Choice Polymeric Polymeric Sorbents (Oasis HLB, Strata-X, Bond Elut PPL) - Mixed-mode retention - Good for polar analytes Sorbent_Choice->Polymeric TBEP's polarity suggests better performance C18 Silica-based C18 - Hydrophobic retention - Good for non-polar analytes Sorbent_Choice->C18 Traditional choice, may require more optimization Protocol_Dev Protocol Development Polymeric->Protocol_Dev C18->Protocol_Dev Conditioning Conditioning/ Equilibration Protocol_Dev->Conditioning Loading Sample Loading (Flow rate) Protocol_Dev->Loading Washing Washing (Solvent strength) Protocol_Dev->Washing Elution Elution (Solvent choice & volume) Protocol_Dev->Elution Optimization Optimization Loop Conditioning->Optimization Loading->Optimization Washing->Optimization Elution->Optimization Optimization->Protocol_Dev Refine parameters based on recovery & cleanliness Analysis Final Analytical Method Optimization->Analysis Validated Method

Caption: Decision pathway for SPE method development for TBEP analysis.

Conclusion

The selection of the most suitable SPE cartridge for TBEP enrichment is a critical step in developing a robust and sensitive analytical method. Polymeric sorbents such as Oasis HLB, Strata-X, and Bond Elut PPL generally offer advantages for moderately polar compounds like TBEP due to their mixed-mode retention mechanisms and, in some cases, their resistance to de-wetting. While direct comparative data for TBEP is not abundant, the information on their performance with similar analytes suggests they are strong candidates for achieving high recovery and clean extracts. Traditional C18 cartridges can also be effective but may require more careful optimization of the experimental conditions. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive starting point for researchers to develop and validate their own methods for the accurate quantification of TBEP in various challenging matrices.

References

Safety Operating Guide

Proper Disposal of Tris(2-butoxyethyl) Phosphate (TBEP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a common flame retardant and plasticizer. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle TBEP.

Hazard Identification and Waste Characterization

Tris(2-butoxyethyl) phosphate is classified as a hazardous substance. It is crucial to understand its associated risks before initiating any disposal procedures.

Key Hazards:

  • Health Hazards: TBEP is suspected of damaging the unborn child, may cause damage to organs through prolonged or repeated exposure, causes skin and serious eye irritation, and may cause drowsiness or dizziness.[1][2] Studies have also indicated that TBEP may be hepatotoxic (toxic to the liver) and carcinogenic.[3][4]

  • Environmental Hazards: TBEP is harmful to aquatic life with long-lasting effects.[2]

  • Physical Hazards: While not highly flammable, it is a combustible liquid.

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While TBEP is not explicitly listed as a hazardous waste by the EPA, it may be considered a hazardous waste if it exhibits the characteristic of toxicity. Each waste generator is responsible for making this determination. It is recommended to manage all TBEP waste as hazardous waste to ensure full compliance and safety.

Hazard CategoryDescriptionPrimary Route of Exposure
Acute Toxicity May cause skin and eye irritation. May cause drowsiness or dizziness.Dermal, Inhalation, Ocular
Chronic Toxicity Suspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure. Potential carcinogen and hepatotoxin.[1][3][4]Inhalation, Dermal, Ingestion
Environmental Harmful to aquatic life with long-lasting effects.[2]Improper disposal

Personal Protective Equipment (PPE)

Prior to handling TBEP waste, all personnel must be equipped with the appropriate personal protective equipment:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used in a well-ventilated area.

Step-by-Step Disposal Procedure

The following procedure outlines the safe and compliant disposal of TBEP from a laboratory setting.

Step 1: Segregation and Collection

  • Designated Waste Container: Collect all TBEP waste, including contaminated labware (e.g., pipettes, vials) and personal protective equipment, in a designated, leak-proof, and chemically compatible container.

  • Avoid Mixing: Do not mix TBEP waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or your contracted waste disposal provider.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "TBEP waste," "TBEP-contaminated debris").

Step 2: Storage

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 3: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the TBEP waste.

  • Licensed Contractor: TBEP waste must be disposed of by a licensed hazardous waste disposal contractor. Your EHS department will have a contract with a qualified vendor.[5][6][7]

  • Documentation: Ensure all required waste manifests and other documentation are completed accurately and retained for your records.

Step 4: Spill Management

In the event of a TBEP spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's emergency response team and EHS department immediately.

    • Prevent the spill from entering drains or waterways.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TBEP_Disposal_Pathway start TBEP Waste Generated characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate and Collect in Designated Container characterize->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' segregate->label_waste store Store in Secure Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Pickup Request store->contact_ehs pickup Waste Collected by Licensed Hazardous Waste Contractor contact_ehs->pickup document Complete and Retain Waste Manifest pickup->document disposal Final Disposal at Permitted Facility (e.g., Incineration) document->disposal

TBEP Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and standard operating procedures, and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Tris(2-butoxyethyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a common flame retardant and plasticizer. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Tris(2-butoxyethyl) phosphate is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation.[1][2] Furthermore, there is evidence to suggest that it may be harmful if swallowed, and is suspected of causing damage to the unborn child and may cause organ damage through prolonged or repeated exposure.[3][4] Recent studies have also indicated potential hepatotoxic and carcinogenic risks.[5]

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationEye Irritation, Category 2A
May cause long-term adverse effects in the aquatic environmentAquatic Chronic, Category 3
May be harmful if swallowed-
Suspected of damaging the unborn childReproductive Toxicity, Category 2
May cause damage to organs through prolonged or repeated exposureSTOT RE, Category 2

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl gloves are recommended.[1] Avoid natural rubber, neoprene, and vinyl-based gloves as TBEP can cause them to deteriorate.[6]
Eye Protection Splash-proof safety goggles or safety glasses with side shields.[1]
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1]
Respiratory Protection Generally not required in well-ventilated areas.[3] If there is a risk of generating aerosols or vapors, or when handling large quantities, a NIOSH-approved respirator should be used.

Operational Plan for Handling this compound

A systematic approach to handling, storage, and disposal is crucial for safety and regulatory compliance.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting any work, verify that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Keep containers tightly closed when not in use to prevent spills and vaporization.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated location.[1]

  • Keep away from direct sunlight, heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

4. Spill Response:

  • In the event of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[1][7]

  • Collect the absorbed material and place it into a labeled, sealed container for chemical waste disposal.[1]

  • Clean the spill area with soap and water.[1]

  • For large spills, evacuate the area and follow emergency procedures.[4]

  • Prevent spilled material from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Licensed waste disposal contractors should be used for the final disposal of the chemical waste.[8]

Experimental Workflow Diagram

TBEP_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_weigh Weigh or Measure TBEP prep_materials->handling_weigh handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate disposal_waste Collect All Waste (Contaminated PPE, Solutions) handling_experiment->disposal_waste cleanup_store Store TBEP in a Sealed Container in a Designated Area cleanup_decontaminate->cleanup_store disposal_label Label Waste Container Clearly disposal_waste->disposal_label disposal_contact Arrange for Hazardous Waste Pickup disposal_label->disposal_contact

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.